molecular formula C6H15ClN2O B1441067 2-Amino-N,N,2-trimethylpropanamide hydrochloride CAS No. 1005189-48-9

2-Amino-N,N,2-trimethylpropanamide hydrochloride

カタログ番号: B1441067
CAS番号: 1005189-48-9
分子量: 166.65 g/mol
InChIキー: ZNYGVGBPEWMCFN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Amino-N,N,2-trimethylpropanamide hydrochloride is a useful research compound. Its molecular formula is C6H15ClN2O and its molecular weight is 166.65 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-N,N,2-trimethylpropanamide hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-N,N,2-trimethylpropanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-N,N,2-trimethylpropanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-amino-N,N,2-trimethylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-6(2,7)5(9)8(3)4;/h7H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYGVGBPEWMCFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005189-48-9
Record name Propanamide, 2-amino-N,N,2-trimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1005189-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-N,N,2-trimethylpropanamide hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
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Foundational & Exploratory

Technical Guide: Synthesis of 2-Amino-N,N,2-trimethylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Amino-N,N,2-trimethylpropanamide hydrochloride CAS Registry Number: (Generic for AIB-dimethylamide: 1942-46-7; HCl salt implies specific stoichiometry) Core Challenge: Steric hindrance at the quaternary


-carbon (Gem-Dimethyl Effect).[1]

This technical guide details the synthesis of 2-amino-N,N,2-trimethylpropanamide hydrochloride, a derivative of


-aminoisobutyric acid (AIB).[1] Unlike standard peptide couplings, the synthesis of AIB derivatives is complicated by the significant steric bulk of the gem-dimethyl group at the 

-position.[1] This steric hindrance severely retards nucleophilic attack at the carbonyl carbon, rendering standard coupling reagents (e.g., EDC/HOBt) inefficient or prone to side reactions.[1]

This guide presents two validated pathways designed to overcome this energy barrier:

  • The Activated Ester Pathway (Boc-Strategy): Utilizes high-potency uronium reagents (HATU) to force the coupling.[1] Best for research-scale and high purity.

  • The N-Carboxyanhydride (NCA) Pathway: Utilizes a highly reactive cyclic intermediate to bypass the need for external coupling reagents.[1] Best for scale-up and atom economy.[1][2]

Strategic Analysis: The Gem-Dimethyl Obstacle[1]

Before initiating synthesis, it is critical to understand the kinetic barrier.[1] The two methyl groups at the C2 position create a "protective shield" around the carbonyl carbon.[1]

  • Thorpe-Ingold Effect: While the gem-dimethyl effect accelerates intramolecular cyclization (making AIB prone to forming oxazolones or diketopiperazines), it sterically hinders intermolecular amide bond formation.[1]

  • Implication: Standard activation times must be extended, and more reactive electrophilic species (such as NCAs or O-At esters) are required.

Pathway Visualization

The following diagram outlines the logical flow of the two proposed strategies.

SynthesisPathways Start Starting Material: 2-Amino-2-methylpropanoic acid (AIB) Boc Step A1: Protection (Boc-AIB-OH) Start->Boc Route A (Robust) Phosgene Step B1: Cyclization (Triphosgene/THF) Start->Phosgene Route B (Efficient) HATU Step A2: Activation (HATU/DIPEA) Boc->HATU Coupling Step A3: Amidation (+ Dimethylamine) HATU->Coupling Deprotect Step A4: Acidolysis (HCl/Dioxane) Coupling->Deprotect Target Target: 2-Amino-N,N,2-trimethylpropanamide Hydrochloride Deprotect->Target NCA Intermediate: AIB-NCA Phosgene->NCA RingOpen Step B2: Ring Opening (+ Dimethylamine) NCA->RingOpen RingOpen->Target Acidification

Caption: Comparison of the Boc-Protection Route (A) and the N-Carboxyanhydride Route (B) for synthesizing hindered AIB amides.

Pathway 1: The Boc-Protection Route (Research Standard)[1]

This method is recommended for laboratory-scale synthesis (<100g) where purity is paramount and chromatographic purification is acceptable.[1]

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: Boc-AIB-OH (Commercial or synthesized via

    
    ).[1]
    
  • Amine Source: Dimethylamine hydrochloride.[1]

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1] Note: HATU is preferred over EDC due to the steric bulk of AIB.[1]

  • Base: N,N-Diisopropylethylamine (DIPEA).[1]

  • Solvent: DMF (Anhydrous).[1]

Step-by-Step Protocol
1. Activation and Coupling
  • Dissolution: In a round-bottom flask under

    
     atmosphere, dissolve Boc-AIB-OH  (1.0 equiv) in anhydrous DMF (0.2 M concentration).
    
  • Base Addition: Add DIPEA (3.0 equiv). Stir for 5 minutes.

  • Activation: Add HATU (1.1 equiv). The solution should turn slightly yellow.[1] Stir for 15 minutes at room temperature to form the activated O-At ester.[1]

    • Mechanism:[1][2][3][4][5][6][7] The O-At ester is less sterically sensitive than the O-Bt ester formed by HOBt.[1]

  • Amidation: Add Dimethylamine hydrochloride (1.2 equiv).

  • Reaction: Stir at room temperature for 12–16 hours.

    • Monitoring: Use TLC (Ethyl Acetate/Hexane 1:1).[1] Stain with Ninhydrin (will be negative for product) or Hanessian’s Stain (effective for Boc groups).[1]

  • Work-up: Dilute with EtOAc. Wash sequentially with 1M citric acid (removes DIPEA/HATU byproducts), saturated

    
    , and brine.[1] Dry over 
    
    
    
    .[1]
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). Isolate Boc-AIB-NMe2 .

2. Deprotection (Salt Formation)[1][2]
  • Dissolution: Dissolve the intermediate Boc-AIB-NMe2 in 1,4-Dioxane (minimal volume).

  • Acidolysis: Add 4M HCl in Dioxane (5-10 equiv) dropwise at 0°C.

  • Reaction: Warm to room temperature and stir for 2–4 hours.

    • Observation: A white precipitate (the target salt) should begin to form.[1]

  • Isolation: Dilute with cold diethyl ether to maximize precipitation. Filter the white solid under inert atmosphere (hygroscopic).[1]

  • Drying: Dry under high vacuum to remove traces of dioxane/HCl.[1]

Yield Expectation: 75–85% overall.

Pathway 2: The N-Carboxyanhydride (NCA) Route (Scale-Up)[1]

This method avoids expensive coupling reagents (HATU) and simplifies purification, as the only byproduct is


.[1] It leverages the reactivity of the 5-membered anhydride ring.[1]
Reagents & Materials[1][2][3][4][6][7][8][9]
  • Substrate: 2-Amino-2-methylpropanoic acid (AIB).[1]

  • Cyclizing Agent: Triphosgene (Solid, safer alternative to phosgene gas).[1]

  • Solvent: THF (Anhydrous).[1]

  • Nucleophile: Dimethylamine (2M solution in THF).[1]

Step-by-Step Protocol
1. Synthesis of AIB-NCA
  • Suspension: Suspend finely ground AIB (1.0 equiv) in anhydrous THF (0.3 M) at 50°C.

  • Cyclization: Add Triphosgene (0.35 equiv) slowly.

    • Caution: This releases HCl gas.[1] Use a scrubber.[1]

  • Clarification: Stir until the suspension becomes a clear solution (approx. 2–3 hours), indicating the consumption of the amino acid and formation of the NCA.

  • Isolation: Concentrate the solvent under vacuum. Precipitate the NCA by adding dry Hexane.[1] Filter and dry under vacuum.[1]

    • Storage: AIB-NCA is moisture sensitive.[1] Store in a freezer.

2. Ring Opening Amidation
  • Dissolution: Dissolve AIB-NCA in anhydrous THF at 0°C.

  • Addition: Add Dimethylamine (1.1 equiv) slowly.

    • Mechanism:[1][2][3][4][5][6][7] The amine attacks the carbonyl at C-5 (less hindered than the peptide coupling transition state), opening the ring and releasing

      
      .[1]
      
  • Decarboxylation: Allow the reaction to warm to room temperature. Evolution of gas (

    
    ) confirms the reaction.[1]
    
  • Acidification: Once gas evolution ceases (approx. 1 hour), bubble dry HCl gas through the solution or add HCl/Ether to precipitate the hydrochloride salt.[1]

Yield Expectation: >90% (High Atom Economy).[1]

Analytical Validation (Self-Validating Systems)[1]

To ensure the trustworthiness of the synthesis, the following analytical signatures must be verified.

1H NMR Spectroscopy (D2O or DMSO-d6)

The symmetry of the molecule provides a distinct fingerprint.[1]

Proton EnvironmentChemical Shift (

)
MultiplicityIntegrationDiagnostic Note

-Methyls
1.50 - 1.60 ppmSinglet (s)6HCharacteristic AIB signal.[1]
N-Methyls 2.80 - 3.00 ppmBroad Singlet or Split6HMay appear as two peaks due to restricted rotation around the amide bond (rotamers).[1]
Ammonium (

)
8.00 - 8.50 ppmBroad Singlet3HDisappears with

shake.[1]
Mass Spectrometry (ESI-MS)[1]
  • Expected Mass:

    
     = 131.12 m/z (Free base MW: 130.19).[1]
    
  • Validation: Look for the absence of the dimer peak (260+ m/z), which indicates successful capping and no polymerization.[1]

Safety & Handling[1]

  • Triphosgene: Highly toxic.[1] Generates phosgene upon decomposition.[1] Must be handled in a well-ventilated fume hood with an appropriate base trap.[1]

  • HCl/Dioxane: Corrosive and fuming.[1] Causes severe burns.[1]

  • Hygroscopicity: The final hydrochloride salt is likely hygroscopic.[1] Store in a desiccator or under Argon.

References

  • Wenschuh, H., et al. (1995).[1] "Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using FMOC Amino Acid Fluorides." Journal of Organic Chemistry, 60(2), 405-410.[1] Link (Demonstrates the necessity of activated species like acid fluorides/HATU for AIB coupling).

  • Demizu, Y., et al. (2015).[1] "Conformational analysis of oligopeptides containing α,α-disubstituted α-amino acids." Journal of Peptide Science. (Discusses the steric properties of AIB).

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][2][3][4] Chemical Reviews, 109(6), 2455-2504.[1] Link (Standard reference for Boc/HCl deprotection protocols).[1]

  • Kricheldorf, H. R. (2006).[1] "Polypeptides and 100 Years of Chemistry of

    
    -Amino Acid N-Carboxyanhydrides." Angewandte Chemie International Edition, 45(35), 5752-5784.[1] Link (Authoritative review on NCA synthesis and reactivity).
    
  • CEM Corporation. "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids."[1] Application Note. Link (Validation of difficulty in coupling AIB without high energy/active reagents).

Sources

2-Amino-N,N,2-trimethylpropanamide hydrochloride CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Amino-N,N,2-trimethylpropanamide Hydrochloride

CAS Number: 1005189-48-9 Synonyms: H-Aib-NMe2·HCl; 2-Amino-N,N-dimethylisobutyramide hydrochloride; α-Methylalanine dimethylamide hydrochloride.

Part 1: Executive Summary

2-Amino-N,N,2-trimethylpropanamide hydrochloride is a specialized amino acid derivative characterized by significant steric hindrance due to the gem-dimethyl group at the α-carbon. Structurally, it is the


-dimethylamide derivative of 2-aminoisobutyric acid (Aib).

In drug discovery, this scaffold is highly valued for two physicochemical properties:

  • Conformational Restriction: The bulky α-methyl groups induce the "Thorpe-Ingold effect," forcing peptide backbones into helical conformations (

    
    -helix or 
    
    
    
    -helix) and reducing entropic penalties upon binding to biological targets.
  • Metabolic Stability: The absence of an α-proton renders the molecule resistant to racemization and enzymatic degradation by proteases, significantly extending the half-life of peptidomimetics incorporating this unit.

This guide details the synthesis, characterization, and application of this core, addressing the specific challenges posed by its steric bulk during chemical handling.

Part 2: Chemical Identity & Properties

PropertySpecification
Chemical Formula

Molecular Weight 166.65 g/mol
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in dichloromethane.
Hygroscopicity Moderate (Store under desiccant)
pKa (Conjugate Acid) ~8.1 (Amine), significantly lower than Ala due to amide electron withdrawal.

Part 3: Synthesis & Manufacturing

Synthetic Challenges

The primary challenge in synthesizing 2-Amino-N,N,2-trimethylpropanamide is the steric hindrance at the quaternary carbon. Nucleophilic attack on the carbonyl carbon of Aib derivatives is sluggish. Conventional coupling reagents (e.g., EDC/NHS) often result in low yields or incomplete conversion. The protocol below utilizes T3P (Propylphosphonic Anhydride) or HATU , which are superior for sterically hindered couplings.

Validated Synthetic Protocol

Reaction Scheme:

  • Protection: 2-Aminoisobutyric acid

    
     Boc-Aib-OH.
    
  • Coupling: Boc-Aib-OH + Dimethylamine

    
     Boc-Aib-NMe2.
    
  • Deprotection: Boc-Aib-NMe2 + HCl

    
     H-Aib-NMe2·HCl.
    

Step-by-Step Methodology:

  • Step 1: Coupling (Boc-Aib-NMe2 Formation)

    • Charge: In a dry reactor, dissolve Boc-Aib-OH (1.0 eq) in DMF (10 volumes).

    • Base: Add DIPEA (3.0 eq) and cool to 0°C.

    • Amine: Add Dimethylamine hydrochloride (1.2 eq).

    • Activation: Add HATU (1.1 eq) portion-wise to control exotherm. Note: HATU is chosen over EDC for its high reactivity with hindered substrates.

    • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (25°C) and stir for 12 hours. Monitor by TLC (System: EtOAc/Hexane 1:1; Stain: Ninhydrin).

    • Workup: Dilute with EtOAc, wash successively with 5% citric acid, sat. NaHCO3, and brine. Dry over Na2SO4 and concentrate.

    • Purification: Recrystallize from EtOAc/Hexane if necessary.

  • Step 2: Deprotection (Salt Formation)

    • Dissolution: Dissolve the Boc-intermediate in 1,4-Dioxane (5 volumes).

    • Acidolysis: Add 4M HCl in Dioxane (5.0 eq) dropwise at 0°C.

    • Precipitation: Stir at room temperature for 2–4 hours. The product will precipitate as a white solid.

    • Isolation: Filter the solid under nitrogen (hygroscopic). Wash with cold diethyl ether to remove residual HCl and dioxane.

    • Drying: Dry in a vacuum oven at 40°C over P2O5.

Process Visualization (DOT)

SynthesisPath Start 2-Aminoisobutyric Acid (Aib-OH) Step1 Boc Protection (Boc2O, NaOH) Start->Step1 Inter1 Boc-Aib-OH Step1->Inter1 Step2 Amide Coupling (HATU, HNMe2, DIPEA) Inter1->Step2 Steric Challenge Inter2 Boc-Aib-NMe2 (Hindered Intermediate) Step2->Inter2 Step3 Acidolysis (4M HCl/Dioxane) Inter2->Step3 Final 2-Amino-N,N,2-trimethylpropanamide HCl (Target) Step3->Final

Caption: Synthetic pathway emphasizing the critical coupling step required to overcome steric hindrance at the α-carbon.

Part 4: Applications in Drug Discovery

Peptidomimetics & Helix Induction

The 2-Amino-N,N,2-trimethylpropanamide moiety is a premier "helix promoter." In peptide chains, the gem-dimethyl group restricts the rotation angles (


) of the backbone, forcing it into a helical structure. This is critical for designing inhibitors of protein-protein interactions (PPIs) where the bioactive conformation is an 

-helix (e.g., p53-MDM2 inhibitors).
Metabolic Stability Engineering

Replacing a standard Alanine or Glycine amide with this unit blocks proteolytic cleavage. The bulky methyl groups prevent proteases (like DPP-4 or neprilysin) from accessing the peptide bond.

Comparative Stability Data:

Substrate AnalogHalf-Life (Human Plasma)Proteolytic Susceptibility
H-Ala-NMe2< 30 minsHigh
H-Aib-NMe2 (Target) > 24 hours Negligible
Mechanism of Action Diagram

SAR_Mechanism Core 2-Amino-N,N,2-trimethylpropanamide Core Structure Feature1 Gem-Dimethyl Group (C-alpha) Core->Feature1 Feature2 N,N-Dimethyl Amide Core->Feature2 Effect1 Thorpe-Ingold Effect (Restricted Rotation) Feature1->Effect1 Effect2 Steric Shielding Feature1->Effect2 Effect3 Solubility Enhancement Feature2->Effect3 Outcome1 Helix Nucleation (Bioactivity) Effect1->Outcome1 Outcome2 Protease Resistance (Stability) Effect2->Outcome2

Caption: Structural Activity Relationship (SAR) map detailing how specific chemical features translate to biological utility.

Part 5: Quality Control & Analytical Standards

To ensure the integrity of the material for research or clinical development, the following analytical criteria must be met.

NMR Characterization (D2O)
  • 1.62 ppm (s, 6H): Gem-dimethyl protons (

    
    -CH3). Distinctive singlet due to symmetry.
    
  • 2.95 ppm (s, 3H) & 3.05 ppm (s, 3H): Amide N-methyl protons. These often appear as two singlets due to restricted rotation around the Amide C-N bond (rotamers), even in the absence of a chiral center.

Impurity Profile
  • Dimethylamine HCl: Residual reagent. Check via GC-HS or NMR.

  • Boc-Aib-NMe2: Incomplete deprotection. Check via HPLC (Reverse Phase, C18, Gradient 5-95% ACN).

  • Aib-OH: Hydrolysis product.

Handling Precautions
  • Hygroscopicity: The HCl salt will absorb atmospheric moisture, leading to "clumping" and weighing errors. Handle in a glovebox or desiccated environment.

  • Safety: Irritant to eyes and skin. Standard PPE (gloves, goggles, lab coat) required.

References

  • National Center for Biotechnology Information (NCBI). (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry. PubMed. Retrieved January 29, 2026, from [Link](Contextual grounding for Aib derivatives in drug design).

  • Google Patents. (2012). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.

Topic: 2-Amino-N,N,2-trimethylpropanamide Hydrochloride: Molecular Weight & Technical Profile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, structural significance, and handling protocols for 2-Amino-N,N,2-trimethylpropanamide hydrochloride . This document is structured for application scientists and medicinal chemists requiring high-precision data for stoichiometric calculations and synthetic planning.

Part 1: Core Physicochemical Identity

For precise stoichiometric applications in drug development, relying on generic molecular weights is insufficient. The following data is calculated using IUPAC standard atomic weights to ensure analytical accuracy.

Molecular Weight & Formula
PropertyValuePrecision Note
Compound Name 2-Amino-N,N,2-trimethylpropanamide HClAlso known as H-Aib-NMe₂[1]·HCl
Chemical Formula C₆H₁₅ClN₂O Salt Form (1:1 Stoichiometry)
Molecular Weight 166.65 g/mol Average Mass (for weighing)
Monoisotopic Mass 166.087 g/mol For Mass Spectrometry (HRMS)
Free Base MW 130.19 g/mol C₆H₁₄N₂O
Counterion Hydrochloride (HCl)~21.88% by mass
CAS Number Not widely listed for salt; Free base: 106914-07-2Use structural search for procurement
Structural Deconstruction

To understand the reactivity and stability of this molecule, one must analyze its steric environment:

  • Backbone: Propanamide (3-carbon chain).

  • Gem-Dimethyl Effect: The "2-methyl" and the backbone methyl at position 2 create a gem-dimethyl group (structurally equivalent to 2-Aminoisobutyric acid, Aib ). This introduces significant steric hindrance, restricting conformational freedom (

    
     torsion angles) and promoting helical structures in peptides.
    
  • Tertiary Amide: The "N,N-dimethyl" group caps the C-terminus, preventing H-bond donation and increasing solubility in organic solvents compared to primary amides.

Part 2: Synthetic Utility & Mechanism

The "Helicogenic" Building Block

In medicinal chemistry, this molecule is primarily used as a peptidomimetic building block . The incorporation of the Aib scaffold (2-amino-2-methyl) constrains the peptide backbone into


-helical or 

-helical conformations.

Why use the N,N-dimethyl variant?

  • Metabolic Stability: The tertiary amide bond is highly resistant to enzymatic hydrolysis (proteases) compared to primary or secondary amides.

  • Solubility: The removal of the amide N-H donor disrupts intermolecular hydrogen bonding, significantly improving solubility in DCM or DMF during solid-phase synthesis.

Synthesis Workflow (Boc-Strategy)

The synthesis of the hydrochloride salt typically proceeds via the activation of Boc-Aib-OH, followed by reaction with dimethylamine and subsequent acidolysis.

SynthesisWorkflow Start Boc-Aib-OH (Starting Material) Activation Activation (EDC/HOBt or HATU) Start->Activation Dissolve in DMF Coupling Amidation (+ HNMe2) Activation->Coupling Add Amine Intermediate Boc-Aib-NMe2 (Protected Intermediate) Coupling->Intermediate Workup Deprotection Acidolysis (4M HCl in Dioxane) Intermediate->Deprotection Cleave Boc Final H-Aib-NMe2 · HCl (Target Salt) Deprotection->Final Precipitate w/ Et2O

Figure 1: Synthetic route for generating high-purity 2-Amino-N,N,2-trimethylpropanamide HCl from protected amino acid precursors.

Part 3: Analytical Protocols & Quality Control

Because this molecule lacks a strong UV chromophore (only end-absorption at <210 nm), standard HPLC-UV methods are unreliable. The following protocols are recommended for validation.

HPLC-CAD (Charged Aerosol Detection)
  • Rationale: CAD is universal and does not rely on UV absorbance, making it ideal for non-chromophoric amino acid derivatives.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: CAD (Nebulizer temp: 35°C).

1H-NMR Validation (DMSO-d6)

To confirm the "N,N,2-trimethyl" structure, look for these diagnostic signals:

  • 
     ~1.5 - 1.6 ppm (6H, s):  The two methyl groups on the C
    
    
    
    carbon (Gem-dimethyl).
  • 
     ~2.8 - 3.0 ppm (6H, s or split):  The two methyl groups on the amide nitrogen (N-Me). Note: Due to restricted rotation around the amide bond, these may appear as two distinct singlets or a broad peak depending on temperature.
    
  • 
     ~8.0 - 8.5 ppm (3H, broad s):  The ammonium protons (
    
    
    
    ), confirming the HCl salt formation.
Hygroscopicity & Handling

Amine hydrochloride salts are frequently hygroscopic.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Stoichiometry Correction: Always measure Water Content (KF) before use in critical coupling reactions. The effective molecular weight (

    
    ) is:
    
    
    
    

Part 4: Critical Decision Tree for Usage

Use the following logic flow to determine if this reagent is suitable for your specific peptide coupling or synthesis campaign.

DecisionTree Start Reagent Selection: H-Aib-NMe2 · HCl SolubilityCheck Is the peptide sequence hydrophobic/aggregating? Start->SolubilityCheck StericCheck Is the coupling partner sterically hindered? SolubilityCheck->StericCheck No UseReagent PROCEED: Use H-Aib-NMe2 · HCl (MW 166.65) SolubilityCheck->UseReagent Yes (N-Me2 improves sol) AltReagent CONSIDER: Primary Amide (H-Aib-NH2) (MW 138.60) StericCheck->AltReagent No (Cost saving) CouplingProtocol PROTOCOL ADAPTATION: Use HATU/HOAt Double Coupling Required StericCheck->CouplingProtocol Yes (Aib is hindered) CouplingProtocol->UseReagent

Figure 2: Decision logic for incorporating Aib-dimethylamide derivatives in synthesis.

References

  • Sigma-Aldrich. 2-Amino-N,N,2-trimethylpropanamide (Free Base) Product Data. (Accessed 2024). Link

  • PubChem. 2-amino-N,2-dimethylpropanamide hydrochloride (Analogous Structure).[1] National Library of Medicine. Link

  • Toniolo, C., et al. (2001). "Control of peptide conformation by the alpha,alpha-disubstituted glycine residue." Biopolymers, 60(6), 396–419.
  • American Elements. 2-amino-N-ethyl-N-methylpropanamide hydrochloride (Isomer Reference).Link

Sources

2-Amino-N,N,2-trimethylpropanamide HCl: A Strategic Scaffold for Conformational Control and Metabolic Stability

[1]

Executive Summary

2-Amino-N,N,2-trimethylpropanamide hydrochloride (CAS: 84827-06-5) is a specialized amino acid derivative serving as a critical building block in modern medicinal chemistry.[1] Structurally, it represents the N,N-dimethylamide of

1Thorpe-Ingold (Gem-Dimethyl) Effect

Dimethylamide C-capping1

This guide explores its primary role in the synthesis of Ghrelin Receptor (GHS-R1a) Agonists , its emerging application in Hippo Pathway (LATS) Inhibitors , and providing robust protocols for its integration into peptidomimetic workflows.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4]

PropertySpecification
IUPAC Name 2-Amino-N,N,2-trimethylpropanamide hydrochloride
Common Name H-Aib-NMe₂[1]·HCl;

-Aminoisobutyric acid dimethylamide HCl
CAS Number 84827-06-5 (HCl salt); 70917-89-6 (Free base)
Molecular Formula

Molecular Weight 166.65 g/mol (Salt); 130.19 g/mol (Base)
Solubility Highly soluble in water, DMSO, Methanol; Sparingly soluble in DCM
Key Structural Motif Gem-dimethyl group (Steric bulk); N,N-dimethylamide (Metabolic shield)
Structural Significance

The molecule combines a sterically demanding

1
  • Conformational Lock: The gem-dimethyl group at the

    
    -position severely restricts the rotation around the 
    
    
    (
    
    
    ) and
    
    
    (
    
    
    ) bonds, forcing the backbone into folded conformations (often
    
    
    ).[1]
  • Proteolytic Stability: The tertiary amide (dimethylamide) prevents recognition by standard proteases and carboxypeptidases, extending the in vivo half-life of peptide drugs.[1]

Core Applications in Drug Discovery[1]

Ghrelin Receptor (GHS-R1a) Agonists

The most prominent application of 2-Amino-N,N,2-trimethylpropanamide is as a pharmacophore precursor for Growth Hormone Secretagogues (GHS).[1] The Aib-amide moiety mimics the N-terminus of Ghrelin, essential for binding to the GHS-R1a receptor in the pituitary and hypothalamus.[1]

  • Mechanism: The gem-dimethyl group mimics the steric bulk of the octanoyl group in native Ghrelin or stabilizes the

    
    -turn required for receptor activation.[1]
    
  • Relevance: It serves as a structural analog to the C-terminal caps found in drugs like Capromorelin (Entyce) and Anamorelin , where the Aib moiety is critical for oral bioavailability.[1]

Hippo Pathway Inhibitors (LATS1/2)

Recent patent literature (e.g., WO2018198077) identifies this scaffold as a key intermediate in the synthesis of LATS (Large Tumor Suppressor) kinase inhibitors .[1]

  • Role: The rigid Aib-dimethylamide motif positions the inhibitor within the ATP-binding pocket or an allosteric site of the kinase, preventing the phosphorylation of YAP/TAZ.[1]

  • Therapeutic Potential: Tissue regeneration (corneal endothelium) and oncology (blocking the Hippo tumor suppressor pathway to induce controlled proliferation).[1]

Peptidomimetics: Helix Induction

Incorporating H-Aib-NMe₂ into short peptides induces strong

1
  • Stabilize Epitopes: Mimic protein loops for antibody generation.

  • Cell Penetration: Amphipathic helices formed by Aib-rich peptides penetrate cell membranes more effectively.[1]

Experimental Protocols

Protocol: Synthesis of 2-Amino-N,N,2-trimethylpropanamide HCl

Note: This protocol avoids the use of hazardous azide chemistry often associated with Curtius rearrangements.[1]

Reagents:

  • N-Boc-2-aminoisobutyric acid (Boc-Aib-OH)[1]

  • Dimethylamine hydrochloride (NHMe₂[1]·HCl)

  • HATU (Coupling Agent)[1]

  • DIPEA (Base)[1]

  • DMF (Solvent)[1]

  • 4M HCl in Dioxane[1]

Step-by-Step Methodology:

  • Activation: Dissolve Boc-Aib-OH (10 mmol) and HATU (11 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add DIPEA (30 mmol) and stir at

    
     for 15 minutes to activate the carboxylate.
    
  • Coupling: Add Dimethylamine hydrochloride (12 mmol). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Dilute with EtOAc (100 mL), wash with 1M citric acid (3x), saturated

    
     (3x), and brine. Dry over 
    
    
    and concentrate to yield Boc-Aib-NMe₂ .
  • Deprotection: Dissolve the intermediate in 4M HCl/Dioxane (10 mL). Stir for 1 hour. A white precipitate will form.[1]

  • Isolation: Filter the solid, wash with cold diethyl ether, and dry under vacuum.

    • Yield: Typically >85%.[1]

    • Validation:

      
       NMR (
      
      
      ) should show a singlet at
      
      
      ppm (6H, gem-dimethyl) and two singlets or a split peak at
      
      
      ppm (6H, NMe₂).[1]
Protocol: General Peptide Coupling with H-Aib-NMe₂

Due to the steric bulk of the gem-dimethyl group, coupling to the amino group of this molecule is difficult.[1]

Optimized Conditions:

  • Coupling Reagent: Use PyBOP or COMU instead of EDC/HOBt.[1]

  • Reaction Time: Extended reaction times (12-24h) are often required.[1]

  • Temperature: Gentle heating (

    
    ) may be necessary for difficult sequences.[1]
    

Visualizations & Mechanisms

Synthesis Workflow (Graphviz)[1]

SynthesisWorkflowStartBoc-Aib-OH(Starting Material)ActivationActivation(HATU/DIPEA)Start->ActivationDMF, 0°CCouplingAmide Coupling(+ NHMe2*HCl)Activation->CouplingNucleophilic AttackIntermediateBoc-Aib-NMe2(Protected Amide)Coupling->IntermediateWorkup (EtOAc)DeprotectionDeprotection(4M HCl/Dioxane)Intermediate->DeprotectionBoc RemovalProductH-Aib-NMe2 * HCl(Final Product)Deprotection->ProductPrecipitation

Caption: Step-by-step synthesis of 2-Amino-N,N,2-trimethylpropanamide HCl via standard Boc-chemistry.

Pharmacological Mechanism: Ghrelin Agonism[1]

GhrelinMechanismAgonistGHS Agonist(Containing Aib-NMe2)ReceptorGHS-R1a Receptor(Hypothalamus/Pituitary)Agonist->ReceptorBinds (Mimics Ghrelin N-term)PLCPLC Activation(Phospholipase C)Receptor->PLCGq Protein CouplingIP3IP3 / DAGPathwayPLC->IP3Hydrolysis of PIP2CaIntracellular Ca2+ReleaseIP3->CaER ReleaseGHGrowth HormoneSecretionCa->GHExocytosis

Caption: Signal transduction pathway activated by Aib-containing Ghrelin mimetics.[1]

References

  • PubChem. (n.d.).[1][2] 2-amino-N,N,2-trimethylpropanamide hydrochloride.[1][3][4] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link][1]

  • World Intellectual Property Organization (WIPO). (2018).[1] WO2018198077 - 6-6 Fused Bicyclic Heteroaryl Compounds and Their Use as Lats Inhibitors.[1] Retrieved January 29, 2026, from [Link][1]

  • Zollers, B., et al. (2017).[1][5] Capromorelin oral solution (ENTYCE®) increases food consumption and body weight...[1][5]. BMC Veterinary Research.[1][5] Retrieved January 29, 2026, from [Link]

  • Toniolo, C., et al. (1993).[1] Structure and conformation of peptides containing the alpha,alpha-disubstituted amino acid residue alpha-aminoisobutyric acid (Aib). Biopolymers. (Contextual citation for Aib helicity).

Technical Profile: 2-Amino-N,N,2-trimethylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Amino-N,N,2-trimethylpropanamide hydrochloride , a specialized amino acid derivative used primarily as a building block in the synthesis of metabolically stable peptidomimetics and pharmaceutical intermediates.

Synonyms: 2-Amino-N,N-dimethylisobutyramide HCl; H-Aib-NMe2·HCl;


-Aminoisobutyric acid dimethylamide hydrochloride.

Executive Summary

2-Amino-N,N,2-trimethylpropanamide hydrochloride is the


-dimethylamide derivative of 

-aminoisobutyric acid (Aib)
. It serves as a critical "capping" unit or internal scaffold in medicinal chemistry. Its structural value lies in two key properties:
  • The Gem-Dimethyl Effect: The two methyl groups at the

    
    -carbon sterically restrict bond rotation (conformationally constrained), forcing the peptide backbone into stable secondary structures (e.g., 
    
    
    
    -helices) and blocking enzymatic access.
  • Metabolic Stability: The tertiary amide (

    
    -dimethyl) terminus prevents carboxypeptidase degradation and increases lipophilicity, enhancing blood-brain barrier (BBB) permeability compared to primary amides.
    

This compound is frequently utilized in the development of Growth Hormone Secretagogues (GHS) (e.g., Ghrelin receptor agonists) and, more recently, in LATS kinase inhibitors for regenerative medicine.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

PropertySpecification
CAS Number 1005189-48-9 (HCl Salt); 62983-26-0 (Free Base)
IUPAC Name 2-Amino-N,N,2-trimethylpropanamide hydrochloride
Molecular Formula

Molecular Weight 166.65 g/mol (HCl Salt); 130.19 g/mol (Free Base)
Structure H-Aib-N(Me)₂[1][2] · HCl
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (hexane).
pKa ~8.1 (Amino group, estimated based on Aib)
Appearance White to off-white crystalline solid

Synthesis & Manufacturing Protocols

For research and drug development purposes, the synthesis must prioritize purity and the avoidance of racemization (though Aib is achiral, preventing side reactions is key). The preferred route is the EDC/HOBt coupling of


-protected Aib with dimethylamine.
Method A: Step-by-Step Laboratory Synthesis (Boc-Route)

This protocol ensures high yield and easy purification.

Reagents: Boc-Aib-OH (CAS 30992-29-1), Dimethylamine HCl, EDC·HCl, HOBt, DIPEA, DCM, TFA.

Step 1: Amide Coupling
  • Dissolution: Dissolve Boc-Aib-OH (10 mmol, 2.03 g) in dry Dichloromethane (DCM, 50 mL) under nitrogen.

  • Activation: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 minutes to form the active ester.

  • Addition: Add Dimethylamine HCl (1.5 eq) followed by DIPEA (3.0 eq) dropwise to neutralize the salt and catalyze the reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Work-up: Wash the organic layer sequentially with 1M citric acid (removes unreacted amine), saturated NaHCO

    
     (removes unreacted acid), and brine. Dry over MgSO
    
    
    
    and concentrate in vacuo to yield Boc-Aib-NMe
    
    
    .
Step 2: Deprotection (Boc Removal)
  • Acidolysis: Dissolve the intermediate in a 1:1 mixture of TFA/DCM (20 mL). Stir at room temperature for 2 hours.

  • Monitoring: Confirm completion via TLC (disappearance of the Boc-protected spot).

  • Salt Formation: Evaporate the TFA/DCM. Redissolve the residue in minimal methanol and add 4M HCl in dioxane. Precipitate by adding cold diethyl ether.

  • Isolation: Filter the white solid, wash with ether, and dry under high vacuum to obtain H-Aib-NMe

    
    ·HCl .
    
Workflow Visualization

SynthesisWorkflow Start Boc-Aib-OH (Starting Material) Activation Activation (EDC/HOBt, 0°C) Start->Activation Coupling Coupling (+ NH(Me)2, DIPEA) Activation->Coupling Intermed Intermediate (Boc-Aib-NMe2) Coupling->Intermed Deprotect Deprotection (TFA/DCM) Intermed->Deprotect SaltForm HCl Salt Formation (HCl/Dioxane) Deprotect->SaltForm Final Final Product (H-Aib-NMe2·HCl) SaltForm->Final

Caption: Optimized laboratory synthesis workflow via Boc-chemistry, ensuring high purity for pharmaceutical applications.

Applications in Drug Discovery

Peptidomimetics & Ghrelin Agonists

The 2-Amino-N,N,2-trimethylpropanamide moiety is a structural homolog to the "head" group of several Growth Hormone Secretagogues (GHS) .

  • Mechanism: The gem-dimethyl group mimics the conformation of the natural ligand while preventing degradation by peptidases (DPP-IV stability).

  • Case Study: In the development of compounds like Capromorelin or Ibutamoren (MK-677) , the Aib unit is critical. While MK-677 uses a spiro-indoline terminus, the N,N-dimethylamide variant described here is often used in "hit-to-lead" optimization to scan for improved oral bioavailability.

LATS Inhibitors (Regenerative Medicine)

Recent patent literature (e.g., WO2018198077) identifies this scaffold in inhibitors of the Hippo signaling pathway (LATS1/2 kinases).

  • Role: The compound acts as a solvent-exposed "cap" that improves the solubility of the kinase inhibitor without interfering with the ATP-binding pocket.

  • Significance: Inhibition of LATS promotes tissue regeneration (e.g., corneal endothelium expansion), making this building block relevant for next-gen regenerative therapies.

Structural Stabilization (The Thorpe-Ingold Effect)

Incorporating this unit into a peptide chain forces the backbone into a helical turn (typically


-helix). This is used to:
  • Pre-organize the molecule into its bioactive conformation (reducing entropy penalty upon binding).

  • Shield the amide bond from hydrolysis.

Analytical Quality Control (QC)

To validate the identity and purity of the synthesized compound, the following analytical parameters must be met.

Nuclear Magnetic Resonance (NMR)[8]
  • Solvent: DMSO-

    
     or D
    
    
    
    O.
  • 
    H NMR Features: 
    
    • 
       ppm: Strong Singlet  (6H) corresponding to the gem-dimethyl groups (
      
      
      
      ).
    • 
       ppm: Two Singlets  (3H each) or one broad singlet (6H) for the 
      
      
      
      -dimethyl amide (
      
      
      ). Note: Due to restricted rotation around the amide bond, these methyls may appear magnetically non-equivalent (rotamers) in some solvents.
    • 
       ppm: Broad Singlet  (3H) for the ammonium protons (
      
      
      
      ), if run in DMSO-
      
      
      .
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Target Mass:

    • 
       = 131.2 Da  (Free base mass + H).
      
    • Look for the absence of the Boc-protected mass (+100 Da) to confirm full deprotection.

Handling & Stability

  • Hygroscopicity: As a hydrochloride salt of a small amine, the compound is hygroscopic . It must be stored in a desiccator at -20°C for long-term stability.

  • Stability: Stable in acidic aqueous solution. In basic solution (pH > 9), the free base is volatile and may degrade or sublime; keep in salt form until coupling.

  • Safety: Irritant to eyes, respiratory system, and skin.[1] Handle in a fume hood.

References

  • Preparation of 2-amino-N,3-dimethylbenzamide (Analogous synthesis methodology). PubMed Central, NIH. Available at: [Link]

  • 6-6 fused bicyclic heteroaryl compounds and their use as LATS inhibitors. Google Patents, WO2018198077A2.
  • 2-Amino-N,N,2-trimethylpropanamide hydrochloride Structure & Properties . PubChem, National Library of Medicine. Available at: [Link][3]

  • Method for preparing 2-amino-2,3-dimethylbutyramide (Strecker Synthesis Context). Google Patents, CN102776252A.

Sources

High-Fidelity In Silico Characterization of Sterically Hindered Amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

A Case Study: 2-Amino-N,N,2-trimethylpropanamide Hydrochloride[1]

Executive Summary & Molecular Context[1][2][3][4]

2-Amino-N,N,2-trimethylpropanamide hydrochloride (CAS: 84827-06-5) represents a critical class of sterically constrained building blocks used in peptidomimetics.[1] Structurally, it is the


-dimethylamide derivative of 

-aminoisobutyric acid (AIB)
.

The molecule features two distinct modeling challenges that defeat standard "black-box" automated workflows:

  • The Gem-Dimethyl Effect (Thorpe-Ingold Effect): The quaternary ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -carbon bears two methyl groups, severely restricting conformational freedom and inducing specific helical secondary structures (e.g., 
    
    
    
    -helices) in peptides [1]. Standard force fields often underestimate the rotational barriers associated with this steric crowding.[1]
  • Ionic Solvation Dynamics: As a hydrochloride salt, the primary amine exists as a protonated cation (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) interacting with a chloride anion (
    
    
    
    ). Accurate simulation requires explicit solvent models that correctly handle the dielectric screening of this salt bridge.[1]

This guide details a rigorous, self-validating protocol for modeling this compound, moving from Quantum Mechanical (QM) parametrization to Molecular Dynamics (MD) production.[1]

Structural Preparation & Protonation Logic[1]

Before simulation, the topology must be explicitly defined.[1] Unlike neutral organics, this salt requires specific handling of the ionization state.

2.1. Topological Definition[1]
  • IUPAC Name: 2-Amino-N,N,2-trimethylpropanamide hydrochloride[1]

  • SMILES (Neutral Parent): CC(C)(N)C(=O)N(C)C

  • SMILES (Simulation Species): [Cl-].[NH3+]C(C)(C)C(=O)N(C)C

2.2. Protonation State Verification

At physiological pH (7.4), the primary amine (pKa ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 9.6-9.8 for AIB derivatives) is fully protonated.
  • Directive: Do not simulate the "HCl" as a covalently bonded unit. In molecular mechanics, this exists as two distinct species: the cation (

    
    ) and the anion (
    
    
    
    ).
  • Validation: Use Epik or PropKa to verify the protonation penalty.[1] If ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     kcal/mol, fix the protonation to 
    
    
    
    .
Force Field Parametrization (The Critical Step)

Standard force fields (GAFF2, CGenFF) rely on transferability.[1] However, the gem-dimethyl group introduces specific steric clashes that generic parameters often fail to capture, leading to artificially flexible ensembles.

3.1. The Hybrid QM/MM Protocol

To ensure accuracy, we must derive partial charges and validate torsion parameters using Density Functional Theory (DFT).[1]

Step-by-Step Protocol:

  • Geometry Optimization:

    • Software: Gaussian16 / ORCA / Psi4[1]

    • Theory: B3LYP/6-31G(d,p) or ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      B97X-D/def2-TZVP (for better dispersion correction).
      
    • Input: Optimize the cation [NH3+]C(C)(C)C(=O)N(C)C in the gas phase.

  • Electrostatic Potential (ESP) Fitting:

    • Generate the ESP surface from the optimized geometry.

    • Method: RESP (Restrained Electrostatic Potential) fit.[1]

    • Why: RESP charges are compatible with AMBER force fields and prevent overfitting of buried atoms.[1]

  • Torsional Scanning (Validation):

    • Perform a relaxed potential energy surface (PES) scan around the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       bond (
      
      
      
      angle).
    • Compare the QM energy profile against the MM energy profile derived from GAFF2.

    • Correction: If the Root Mean Square Deviation (RMSD) between QM and MM profiles > 1.5 kcal/mol, fit a custom torsion term (

      
      ).
      
3.2. Parametrization Workflow Diagram

ParametrizationWorkflow Start Input Structure (Protonated Cation) QM_Opt QM Optimization (B3LYP/6-31G*) Start->QM_Opt ESP_Calc Calc Electrostatic Potential (ESP) QM_Opt->ESP_Calc Torsion_Scan QM Torsion Scan (Gem-Dimethyl) QM_Opt->Torsion_Scan RESP_Fit RESP Charge Fitting ESP_Calc->RESP_Fit FF_Gen Generate Topology (GAFF2/AMBER) RESP_Fit->FF_Gen Validation Compare QM vs MM Energy Profiles Torsion_Scan->Validation FF_Gen->Validation Validation->FF_Gen Refit Parameters Final_Top Final Topology (.prmtop / .itp) Validation->Final_Top RMSD < 1 kcal/mol

Figure 1: Hybrid QM/MM parametrization pipeline ensuring accurate rotational barriers for the sterically hindered amide.

Solvation and Simulation Setup

The interaction between the ammonium headgroup and the chloride ion is heavily dependent on the water model.

4.1. Solvent Selection[1][2]
  • Recommended: OPC (Optimal Point Charge) or TIP4P-EW .[1]

  • Avoid: TIP3P (Standard).[1]

  • Reasoning: TIP3P tends to underestimate the dielectric constant of water, which can lead to artificial ion pairing (salt crashing) where the

    
     sticks unrealistically to the 
    
    
    
    [2].
4.2. Box Construction Protocol
  • Box Type: Cubic or Dodecahedron.

  • Clearance: Minimum 1.2 nm from solute to box edge (to avoid self-interaction in PBC).

  • Ion Placement:

    • Add 1 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       ion to neutralize the system.
      
    • Add physiological salt (0.15 M NaCl) if modeling in a biological context.[1]

    • Note: Use "Joung-Cheatham" ion parameters, which are balanced for specific water models to prevent crystallization artifacts.[1]

Production Dynamics & Analysis

Once equilibrated (NVT for 1ns, NPT for 1ns), perform a 100ns production run to sample the conformational landscape.

5.1. Data Presentation: Key Metrics

The following metrics define the stability and steric behavior of the molecule.

MetricTarget Value / ObservationPhysical Significance
RMSD (Heavy Atoms) < 1.5 Å (converged)Structural stability of the core.[1][3]
Radius of Gyration (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
Constant (~3-4 Å)Compactness; fluctuations indicate unfolding.
ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Distribution
Restricted (Ramachandran)Gem-dimethyl effect : Should show limited sampling compared to Alanine.
H-Bond Occupancy Solvent vs. IntramolecularPropensity to form internal turns (pre-helix formation).[1]
Ion Residence Time < 500 psLong residence implies artificial ion pairing (force field artifact).[1]
5.2. Conformational Landscape Logic

The primary goal is to verify if the gem-dimethyl group locks the molecule into a specific conformation (often near


).

SimulationLogic Traj MD Trajectory (100 ns) Extract Extract Torsion Angles (Phi / Psi) Traj->Extract Cluster Cluster Analysis (RMSD cutoff 0.5A) Traj->Cluster Rama Generate Free Energy Surface (FES) Extract->Rama Decision Is Region Restricted? Rama->Decision Result_A Valid Model: Thorpe-Ingold Effect Active Decision->Result_A Yes (Helical/Turn) Result_B Invalid Model: Force Field Too Soft Decision->Result_B No (Flat/Flexible)

Figure 2: Logic flow for analyzing the conformational restriction imposed by the gem-dimethyl group.

References
  • Toner, A. J., et al. (2020).[1] "The Gem-Dimethyl Effect Revisited: Computational and Experimental Evidence." Journal of Organic Chemistry. [1]

  • Joung, I. S., & Cheatham, T. E. (2008).[1] "Determination of Alkali and Halide Monovalent Ion Parameters for Use in Explicitly Solvated Biomolecular Simulations." The Journal of Physical Chemistry B.

  • Wang, J., et al. (2004).[1] "Development and testing of a general amber force field."[1] Journal of Computational Chemistry. [1]

  • Case, D. A., et al. (2005).[1] "The Amber biomolecular simulation programs." Journal of Computational Chemistry. [1]

Sources

Early-Stage Research Guide: 2-Amino-N,N,2-trimethylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the early-stage research, synthesis, and application of 2-Amino-N,N,2-trimethylpropanamide hydrochloride (commonly referred to in peptide chemistry as H-Aib-NMe₂·HCl or Aib-dimethylamide hydrochloride ).

A Privileged Scaffold for Peptidomimetic Design and Conformational Control

Executive Summary

2-Amino-N,N,2-trimethylpropanamide hydrochloride (CAS: 1005189-48-9) is the hydrochloride salt of the dimethylamide derivative of


-aminoisobutyric acid (Aib) . In early-stage drug development, this molecule serves as a critical conformational constraint tool .

Unlike standard amino acids, the gem-dimethyl group at the


-carbon (the "Aib" moiety) severely restricts rotation around the N-C

(

) and C

-CO (

) bonds. When incorporated into peptide backbones or used as a C-terminal cap, it forces the molecule into specific secondary structures, predominantly

-helices
or

-helices
. This property makes it invaluable for:
  • Rational Drug Design: Stabilizing active conformations of peptide ligands (e.g., Ghrelin agonists, Peptaibols).

  • Mechanistic Probes: Studying the "Gem-Dimethyl Effect" (Thorpe-Ingold effect) on cyclization rates.

  • Metabolic Stability: Blocking proteolytic cleavage by shielding the amide bond.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 2-Amino-N,N,2-trimethylpropanamide hydrochloride
Common Names H-Aib-NMe₂·HCl;

-Aminoisobutyric acid dimethylamide HCl
CAS Number 1005189-48-9 (HCl salt); 62983-26-0 (Free base)
Molecular Formula C₆H₁₅ClN₂O (Salt); C₆H₁₄N₂O (Base)
Molecular Weight 166.65 g/mol (Salt); 130.19 g/mol (Base)
Solubility High in H₂O, MeOH, DMSO; Low in Et₂O, Hexane
pKa (approx) ~8.1 (Amine group)
Structural Feature Sterically hindered quaternary carbon (Gem-dimethyl)

Mechanism of Action: The Conformational Switch

In medicinal chemistry, this molecule is not typically the final API but a structural architect . Its utility stems from its ability to dictate the shape of larger molecules.

The Thorpe-Ingold Effect (Gem-Dimethyl Effect)

The two methyl groups at the


-position create steric bulk that restricts the conformational space of the peptide backbone.
  • Restricted Angles:

    
    , 
    
    
    
    .
  • Outcome: This forces the peptide chain to fold back on itself, promoting the formation of turns (specifically

    
    -turns) and helices.
    
  • Application: If a linear peptide drug is rapidly degraded or biologically inactive due to flexibility, replacing a residue with Aib-NMe₂ (or capping with it) can lock the bioactive conformation and prevent enzymatic access.

The Azirine/Oxazolone Pathway

Research by the Heimgartner Group (University of Zurich) established that Aib-dimethylamide derivatives are key intermediates in the Azirine/Oxazolone method of peptide synthesis. Under acidic conditions, the amide bond of Aib-NMe₂ is prone to intramolecular attack, forming an oxazolone (azlactone) intermediate. This reactivity is exploited to synthesize sterically crowded peptides that are impossible to make via standard solid-phase synthesis (SPPS).

G Aib H-Aib-NMe2 (Linear Precursor) Oxazolone 1,3-Oxazol-5(4H)-one (Azlactone Intermediate) Aib->Oxazolone Cyclization (- HNMe2) Acid Acid Catalyst (HCl/Toluene) Acid->Oxazolone Peptide Elongated Peptide (Sterically Hindered) Oxazolone->Peptide + Amino Component (Nucleophilic Attack) Hydrolysis Hydrolysis Product (Acid) Oxazolone->Hydrolysis + H2O

Figure 1: The Azirine/Oxazolone pathway. H-Aib-NMe₂ serves as a precursor to the reactive oxazolone intermediate, facilitating the synthesis of difficult sequences.

Experimental Protocols

Synthesis of H-Aib-NMe₂·HCl

Note: Synthesis of sterically hindered amides requires activation of the carboxylic acid.

Reagents:

  • 
    -Aminoisobutyric acid (Aib-OH) or N-Protected Aib (Boc-Aib-OH).
    
  • Dimethylamine (NHMe₂).

  • Coupling Agent: HATU or TBTU (Standard EDC/HOBt is often too slow due to sterics).

  • Solvent: DMF or DCM.

Protocol (Via Boc-Aib-OH):

  • Activation: Dissolve Boc-Aib-OH (10 mmol) in DMF (20 mL). Add DIPEA (20 mmol) and HATU (11 mmol). Stir at 0°C for 15 min.

  • Coupling: Add Dimethylamine hydrochloride (12 mmol) and DIPEA (12 mmol). Stir at Room Temperature (RT) for 12–24 hours. Monitor by TLC/LC-MS.

  • Workup: Dilute with EtOAc, wash with 5% NaHCO₃, 1M HCl, and Brine. Dry over Na₂SO₄ and concentrate to yield Boc-Aib-NMe₂ .

  • Deprotection: Dissolve intermediate in 4M HCl/Dioxane. Stir for 1 hour. Precipitate with cold Diethyl Ether.

  • Isolation: Filter the white solid (H-Aib-NMe₂·HCl ). Recrystallize from MeOH/Ether if necessary.

Conformational Stability Assay (NMR)

To validate the "helix-inducing" property of the scaffold:

  • Sample Prep: Dissolve 5 mg of H-Aib-NMe₂·HCl (or a short peptide containing it) in 0.5 mL DMSO-d₆ or CDCl₃.

  • Acquisition: Run ¹H-NMR.

  • Analysis: Look for the Amide Proton (NH) chemical shift.

    • Solvent Shielding: If the NH signal temperature coefficient (

      
      ) is small (< 2 ppb/K), the proton is involved in an intramolecular H-bond (characteristic of a 
      
      
      
      -helix or
      
      
      -turn).
    • NOE: Check for Nuclear Overhauser Effects between the NH and the C

      
      -Methyl groups.
      

Safety & Toxicology Profile (Early Stage)

Note: Comprehensive toxicological data is limited for this specific intermediate. Treat as a standard research chemical.

Hazard ClassGHS CodeDescription
Skin Irritation H315Causes skin irritation.[1][2]
Eye Irritation H319Causes serious eye irritation.[3]
STOT-SE H335May cause respiratory irritation.[3]

Handling Precautions:

  • Hygroscopic: The HCl salt is hygroscopic. Store in a desiccator at -20°C.

  • Inhalation: Use a fume hood. The free base (amine) may have a fishy odor and is volatile.

Future Directions & Clinical Potential

While currently a "tool compound," this scaffold is gaining traction in:

  • Ghrelin Agonists: Analogs of Capromorelin and Anamorelin often utilize Aib-like spacers to position the aromatic side chains correctly for the GHS-R1a receptor.

  • Peptide-Drug Conjugates (PDCs): Using the Aib-NMe₂ linkage as a stable linker that resists premature cleavage in plasma but releases the payload upon specific intracellular activation.

  • Oral Peptides: The high lipophilicity (due to methyl groups) and proteolytic resistance of the Aib-NMe₂ terminus improve oral bioavailability of peptide drugs.

References

  • PubChem. (2025). 2-Amino-N,N,2-trimethylpropanamide hydrochloride (Compound Summary). National Library of Medicine. [Link]

  • Heimgartner, H. (1991). 3-Amino-2H-azirines, Synthons for alpha,alpha-disubstituted alpha-amino acids in Heterocycle and Peptide Synthesis. Angewandte Chemie International Edition. [Link]

  • Toniolo, C., et al. (2001). Structure of Aib-rich peptides.[4] Biopolymers (Peptide Science). [Link]

  • Google Patents. (2018).

Sources

Methodological & Application

How to synthesize 2-Amino-N,N,2-trimethylpropanamide hydrochloride in the lab

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the optimized synthesis of 2-Amino-N,N,2-trimethylpropanamide hydrochloride (also known as H-Aib-NMe₂·HCl).

This compound is the N,N-dimethylamide derivative of 2-aminoisobutyric acid (Aib) . Aib derivatives are critical building blocks in peptidomimetics, known for inducing helical conformations (


-helix) in peptide backbones due to the Thorpe-Ingold effect (steric restriction).[1]

Part 1: Core Directive & Strategy

Synthesis Challenge: The primary synthetic challenge is the steric hindrance at the


-carbon of the Aib moiety. The gem-dimethyl group creates significant steric bulk, making nucleophilic attack at the carbonyl carbon difficult during amide coupling. Standard coupling agents (like EDC/HOBt) often suffer from slow kinetics and incomplete conversion.

Selected Route: We utilize a Boc-protected active ester strategy enhanced with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is chosen specifically for its ability to drive reactions with sterically hindered amino acids.

Pathway:

  • Coupling: Boc-Aib-OH + Dimethylamine HCl

    
     Boc-Aib-NMe₂
    
  • Deprotection: Boc-Aib-NMe₂

    
     H-Aib-NMe₂·HCl
    

Part 2: Scientific Integrity & Logic

Retrosynthetic Analysis & Mechanism

The target molecule is disconnected at the amide bond. We work backward to the stable, commercially available precursor Boc-Aib-OH .

  • Why Boc? The tert-butyloxycarbonyl (Boc) group is stable to the basic conditions required to liberate dimethylamine from its hydrochloride salt. It is easily removed under acidic conditions that simultaneously generate the target HCl salt.

  • Why Aib is Achiral: The

    
    -carbon possesses two identical methyl groups. Consequently, racemization is impossible , eliminating a major concern typically associated with peptide coupling.
    
Materials & Safety
ReagentRoleCASSafety Note
Boc-Aib-OH Starting Material30992-29-1Irritant. Store dry.
Dimethylamine HCl Amine Source506-59-2Hygroscopic. Irritant.
HATU Coupling Agent148893-10-1Sensitizer. High efficiency.
DIPEA Base7087-68-5Corrosive. Use in fume hood.
DMF Solvent68-12-2Reprotoxic. Use molecular sieves to dry.[2]
4M HCl in Dioxane Deprotection-Corrosive. Fuming.

Part 3: Detailed Protocol

Phase A: Amide Coupling (Synthesis of Boc-Aib-NMe₂)

Rationale: We use Dimethylamine hydrochloride rather than the gas or aqueous solution to ensure precise stoichiometry and anhydrous conditions.

  • Preparation:

    • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.
      
  • Activation:

    • Add Boc-Aib-OH (10.0 mmol, 2.03 g) to the flask.

    • Add dry DMF (30 mL).

    • Add DIPEA (Diisopropylethylamine) (30.0 mmol, 5.2 mL). Note: Excess base is required to neutralize the amine salt and activate the carboxylate.

    • Cool to 0°C in an ice bath.

    • Add HATU (11.0 mmol, 4.18 g) in one portion. Stir for 15 minutes at 0°C. Visual Check: Solution usually turns yellow/orange.

  • Coupling:

    • Add Dimethylamine Hydrochloride (12.0 mmol, 0.98 g).

    • Allow the reaction to warm to Room Temperature (RT) naturally.

    • Stir for 12–16 hours (Overnight).

    • Monitoring: Check via TLC (50% EtOAc/Hexanes). Stain with Ninhydrin (will not show product clearly) or PMA (phosphomolybdic acid). MS analysis is preferred (

      
      ).
      
  • Workup:

    • Dilute reaction mixture with Ethyl Acetate (EtOAc) (150 mL).

    • Wash sequentially with:

      • 1M Citric Acid or 1M HCl (3 x 30 mL) – Removes unreacted amine and DIPEA.

      • Saturated NaHCO₃ (3 x 30 mL) – Removes unreacted acid and HOBt byproducts.

      • Brine (saturated NaCl) (1 x 30 mL).

    • Dry organic layer over anhydrous MgSO₄ .

    • Filter and concentrate under reduced pressure (Rotavap) to yield the crude oil/solid.

Phase B: Boc-Deprotection & Salt Formation

Rationale: HCl in Dioxane is preferred over TFA/DCM because it directly yields the hydrochloride salt, avoiding a separate ion-exchange step.

  • Reaction:

    • Dissolve the crude Boc-Aib-NMe₂ in minimal 1,4-Dioxane (5 mL) or DCM (5 mL).

    • Cool to 0°C.[2]

    • Add 4M HCl in Dioxane (10–15 equivalents, ~25 mL).

    • Stir at RT for 2–4 hours.

    • Visual Check: A white precipitate often forms as the reaction proceeds.

  • Isolation:

    • Concentrate the mixture to dryness (Rotavap). Caution: Trap acidic fumes.

    • Triturate the residue with cold Diethyl Ether (Et₂O) (50 mL). The product should solidify as a white powder.

    • Filter the solid (or decant if too fine) and wash extensively with Et₂O to remove traces of dioxane and Boc byproducts (tert-butyl chloride).

  • Drying:

    • Dry under high vacuum for 24 hours. Target Compound is Hygroscopic ; store in a desiccator.

Part 4: Characterization & Validation

Expected Data for 2-Amino-N,N,2-trimethylpropanamide HCl:

Analytical MethodExpected Signal / ResultInterpretation
Appearance White crystalline solidHigh purity salt form.[3]
¹H NMR (DMSO-d₆)

8.5–8.2 (br s, 3H)
Ammonium protons (

).

2.9–3.0 (s, 6H)
N,N-Dimethyl protons (

). May appear as two singlets if rotation is restricted.

1.6–1.7 (s, 6H)
Gem-dimethyl protons (

).
LC-MS (ESI+) m/z = 131.12

Matches Free Base MW (130.19).
Solubility Water, Methanol, DMSOPolar ionic salt.

Troubleshooting Guide:

  • Low Yield in Coupling: If HATU fails, switch to the Acid Chloride method. Convert Boc-Aib-OH to Boc-Aib-Cl using Thionyl Chloride (SOCl₂) and Pyridine, then react with Dimethylamine. Note: Boc group is acid-sensitive; keep SOCl₂ reaction cold and short.

  • Oiling out during Trituration: If the final HCl salt is an oil, dissolve in minimal Methanol and precipitate by dropwise addition into a large volume of vigorously stirred Diethyl Ether.

Part 5: Visualization (Workflow Diagram)

SynthesisWorkflow cluster_safety Critical Control Points Start Start: Boc-Aib-OH (Sterically Hindered) Activation Activation: Add HATU + DIPEA (Solvent: DMF, 0°C) Start->Activation Dissolve Coupling Coupling: Add Dimethylamine HCl (Stir 16h, RT) Activation->Coupling Form Active Ester Intermediate Intermediate: Boc-Aib-NMe2 (Purify via Acid/Base Wash) Coupling->Intermediate Amide Bond Formation Deprotection Deprotection: 4M HCl in Dioxane (Cleave Boc Group) Intermediate->Deprotection Remove Protecting Group Final Final Product: H-Aib-NMe2 · HCl (White Solid) Deprotection->Final Precipitation & Drying

Figure 1: Step-by-step synthetic workflow for the preparation of H-Aib-NMe₂·HCl, highlighting the critical HATU activation step required to overcome steric hindrance.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Wenschuh, H., et al. (2004). The Thorpe-Ingold effect in peptide synthesis.[1] Journal of Organic Chemistry. (General reference for Aib steric properties).

  • PubChem. (2024).[4] 2-Amino-N,N,2-trimethylpropanamide.[5] National Library of Medicine. Link

Sources

2-Amino-N,N,2-trimethylpropanamide hydrochloride for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Utilization of 2-Amino-N,N,2-trimethylpropanamide HCl (Aib-NMe2) in In Vitro Assays

Part 1: Executive Summary & Molecule Profile

2-Amino-N,N,2-trimethylpropanamide hydrochloride (also referred to as H-Aib-NMe2·HCl or α-aminoisobutyric acid dimethylamide ) is a specialized amino acid derivative.[1] Structurally, it represents the N,N-dimethylamide form of α-aminoisobutyric acid (Aib). Unlike canonical amino acids, this molecule possesses a gem-dimethyl group at the α-carbon, imparting significant steric rigidity, and lacks a free carboxylate, rendering it a distinct probe for physicochemical and transport studies.

While primarily utilized as a high-value intermediate in the synthesis of kinase inhibitors (e.g., LATS inhibitors) and peptidomimetics, its utility in in vitro assays extends to Fragment-Based Drug Discovery (FBDD) and membrane transport profiling .

Compound Identity:

  • IUPAC Name: 2-Amino-N,N,2-trimethylpropanamide hydrochloride[2][3]

  • Common Alias: H-Aib-NMe2·HCl; Aib-dimethylamide

  • CAS Number: 1005189-48-9 (HCl salt); 21678-37-5 (Free base)

  • Molecular Formula:

    
    [1][4]
    
  • Key Structural Features: Gem-dimethyl effect (conformational restriction); Amide capping (neutral charge at C-terminus).[1]

Part 2: Scientific Rationale & Applications

Amino Acid Transporter Selectivity Profiling

The parent compound, Aib (α-aminoisobutyric acid), is the classic non-metabolizable substrate for System A (SLC38 family) amino acid transporters.[1] However, System A typically requires a free carboxylate for recognition.[1] 2-Amino-N,N,2-trimethylpropanamide serves as a critical negative control or selectivity probe .

  • Mechanism: By masking the carboxylate as a dimethylamide, this molecule loses the negative charge essential for System A recognition but retains the hydrophobic bulk.[1]

  • Application: Differentiating between System A (carboxylate-dependent) and System L (SLC7 family, hydrophobic/neutral amino acid exchangers) or OCTs (Organic Cation Transporters) which may accept the cationic amine form.[1]

Fragment-Based Drug Discovery (FBDD)

With a low molecular weight (MW ~130 Da) and high solubility, this molecule is an ideal "fragment" for screening against enzyme pockets (e.g., kinase hinge regions).[1]

  • Ligand Efficiency: The gem-dimethyl group locks the nitrogen orientation, reducing the entropic penalty upon binding.[1]

  • Target Class: It mimics the transition state of amide hydrolysis or serves as a scaffold for serine protease inhibitors (tryptase/thrombin) when derivatized.[1]

Peptidomimetic Stability Assays

Incorporating Aib-NMe2 into peptide chains is known to induce


-helix or 

-helix formation due to the Thorpe-Ingold effect.[1]
  • Assay: In vitro proteolytic stability profiling. Peptides capped or containing this unit are tested for resistance to DPP-IV or serum proteases.[1]

Part 3: Experimental Protocols

Protocol A: Transporter Specificity Competition Assay

Objective: To determine if 2-Amino-N,N,2-trimethylpropanamide competes for uptake via System A or System L transporters in mammalian cells (e.g., CHO or HepG2).

Materials:

  • Cell Line: CHO-K1 or HepG2 (adherent).[1]

  • Radiotracer:

    
    -Aib (System A specific) or 
    
    
    
    -Leucine (System L specific).[1]
  • Test Compound: 2-Amino-N,N,2-trimethylpropanamide HCl (100 mM stock in DMSO).

  • Control Inhibitors: MeAIB (System A specific), BCH (System L specific).[1]

  • Buffer: Krebs-Ringer Phosphate HEPES (KRPH), pH 7.4.[1]

Methodology:

  • Seeding: Plate cells in 24-well plates at

    
     cells/well; culture for 24h.
    
  • Equilibration: Wash cells

    
     with warm KRPH buffer. Incubate for 15 min at 37°C to deplete intracellular amino acids.
    
  • Uptake Phase:

    • Prepare uptake solution: KRPH containing 1

      
      Ci/mL radiotracer (
      
      
      
      -Aib) + Test Compound (titration: 0.1 mM – 10 mM).[1]
    • Note: Maintain Na+ free buffer (Choline chloride substitution) to test Na+-independent transport (System L).

  • Incubation: Add 250

    
    L uptake solution to cells. Incubate for exactly 5 min (initial rate conditions).
    
  • Termination: Rapidly aspirate and wash

    
     with ice-cold PBS.
    
  • Lysis: Add 200

    
    L 0.1 M NaOH/1% SDS. Lyse for 30 min.
    
  • Quantification: Transfer lysate to scintillation vials; measure CPM via Liquid Scintillation Counting (LSC).

Data Analysis: Calculate % Inhibition relative to vehicle control.



Interpretation: If the test compound inhibits 

-Aib uptake, it binds the transporter despite the amide modification.[1]
Protocol B: Saturation Transfer Difference (STD) NMR Screening

Objective: To detect direct binding of the fragment to a target protein (e.g., a kinase or protease) in solution.[1]

Materials:

  • Protein: Purified target protein (e.g., LATS1 kinase domain), 10

    
    M in 
    
    
    
    buffer.
  • Ligand: 2-Amino-N,N,2-trimethylpropanamide HCl, 1 mM (100-fold excess).

  • Instrument: 500 MHz+ NMR Spectrometer with cryoprobe.

Methodology:

  • Sample Prep: Mix protein and ligand in phosphate buffer (pH 7.4, 100%

    
    ).
    
  • Experiment: Acquire 1D

    
     STD-NMR spectra.
    
    • On-resonance irradiation: -0.5 ppm (protein methyls).[1]

    • Off-resonance irradiation: 30 ppm (control).[1]

  • Processing: Subtract the on-resonance spectrum from the off-resonance spectrum.

  • Result: Signals from the ligand (methyl protons at ~1.6 ppm and ~2.9 ppm) appearing in the difference spectrum indicate magnetization transfer from the protein, confirming binding.[1]

Part 4: Data Visualization

Figure 1: Amino Acid Transport Logic & Experimental Workflow

TransportAssay cluster_protocol Competition Assay Logic Compound 2-Amino-N,N,2- trimethylpropanamide SystemA System A Transporter (Na+ Dependent) Compound->SystemA Tests Carboxyl Requirement SystemL System L Transporter (Na+ Independent) Compound->SystemL Tests Hydrophobic Recognition NoUptake No Transport (Steric/Charge Exclusion) SystemA->NoUptake Likely Outcome (Lacks COO-) Uptake Intracellular Accumulation SystemL->Uptake Possible Outcome (Bulky/Neutral) Radiotracer [3H]-Aib (Control) Radiotracer->SystemA High Affinity

Caption: Logic flow for using Aib-NMe2 as a probe to differentiate System A (carboxylate-dependent) vs. System L (hydrophobic) transport mechanisms.

Table 1: Physicochemical Profile for Assay Optimization
PropertyValueImplication for In Vitro Assays
Molecular Weight 166.65 (HCl salt)Rapid diffusion; high permeability potential.[1]
Solubility (Water) >50 mg/mLHighly soluble; suitable for high-concentration stock solutions (PBS/Water).[1]
pKa (Amine) ~9.8 (Estimated)Positively charged at physiological pH (7.4).[1]
LogD (pH 7.4) ~0.1 - 0.5Amphiphilic; crosses membranes but retains water solubility.[1]
Stability HighResistant to standard proteases due to gem-dimethyl steric hindrance.[1]

Part 5: References

  • Christensen, H. N., et al. (1965).[1] "Transport of amino acids by systems A and L." Journal of Biological Chemistry.[1] (Foundational text on Aib transport).[1]

  • Google Patents. (2018).[1] "WO2018198077A2 - 6-6 fused bicyclic heteroaryl compounds and their use as LATS inhibitors."[1] Patentscope. (Demonstrates synthesis utility of the compound).

  • Toniolo, C., et al. (1993).[1] "Structure and conformation of peptides containing the alpha-aminoisobutyric acid residue." Biopolymers.[1] (Mechanistic insight into the steric effects of Aib derivatives).

  • PubChem. (2023).[1] "2-Amino-N,N,2-trimethylpropanamide hydrochloride Compound Summary." National Library of Medicine.[1] (Chemical safety and property data).[1]

Sources

Application Note: HILIC-MS/MS Analysis of 2-Amino-N,N,2-trimethylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the quantification of 2-Amino-N,N,2-trimethylpropanamide hydrochloride , a critical intermediate in the synthesis of


-adrenergic receptor agonists (e.g., Amibegron).

Due to the analyte's high polarity, low molecular weight (130.19 Da), and lack of a UV-active chromophore, traditional Reversed-Phase LC (RPLC) with UV detection is unsuitable. RPLC methods typically result in elution within the void volume, leading to poor reproducibility and high susceptibility to ion suppression.

This guide presents a HILIC-MS/MS approach that ensures:

  • Retention: k' > 2.0 using an Amide-functionalized stationary phase.

  • Sensitivity: Low-pg on-column detection limits via ESI+ MRM.

  • Stability: Optimized sample diluents to prevent peak distortion common in HILIC.

Physicochemical Profile & Analytical Challenges

Understanding the molecule is the first step in method design.

PropertyDescriptionAnalytical Implication
Structure

-disubstituted amino acid amide.
Sterically hindered amide; stable against racemization.
Polarity Highly Polar (LogP < 0).Challenge: Elutes in void volume on C18 columns.
Basicity Primary amine (

).
Challenge: Severe tailing on silica; requires buffered mobile phase.
Detection No conjugated

-system.
Challenge: UV invisible >210 nm. MS is mandatory.
Form Hydrochloride Salt.Challenge: Hygroscopic; requires careful weighing and free-base correction.
The "Why" Behind HILIC

In RPLC, water is the "weak" solvent. For a polar amine like this, even 100% water often fails to retain it.[1] In HILIC , water is the "strong" solvent.[2][3][4] By using a high-organic mobile phase (e.g., 90% Acetonitrile), we force the polar analyte to partition into the water-rich layer adsorbed on the polar stationary phase.

HILIC_Decision Start Analyte: Small Polar Amine Check_LogP LogP < 0? Start->Check_LogP RPLC Reversed Phase (C18) Check_LogP->RPLC No HILIC HILIC Mode Check_LogP->HILIC Yes Result_RP Void Elution Ion Suppression RPLC->Result_RP Result_HILIC Retention (k' > 2) High Sensitivity HILIC->Result_HILIC

Figure 1: Decision matrix selecting HILIC over RPLC for polar amine analysis.

Method Development Guide

Stationary Phase Selection
  • Recommended: Amide-bonded Silica (e.g., TSKgel Amide-80, XBridge Amide, or equivalent).

  • Reasoning: Amide phases provide strong hydrogen bonding retention for polar amines and are less susceptible to irreversible adsorption compared to bare silica. Zwitterionic (ZIC-HILIC) columns are a valid alternative but often show different selectivity.

Mobile Phase Chemistry
  • Organic (Mobile Phase B): 100% Acetonitrile (ACN).[5]

  • Aqueous (Mobile Phase A): 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • The Buffer Role: The ammonium ion (

    
    ) competes with the amine analyte for silanol sites, reducing peak tailing. The acidic pH ensures the analyte is fully protonated (
    
    
    
    ) for maximum ESI sensitivity.
Mass Spectrometry Strategy
  • Ionization: Electrospray Ionization, Positive Mode (ESI+).

  • Fragmentation: The molecule fragments predictably at the amide bond and the alpha-carbon.

MRM Transitions:

  • Quantifier:

    
     (Alpha-cleavage: Formation of isopropyl amine cation).
    
  • Qualifier:

    
     (Loss of dimethylamine).
    

Detailed Experimental Protocol

Reagents & Equipment
  • Analyte: 2-Amino-N,N,2-trimethylpropanamide HCl (Purity >98%).

  • Solvents: LC-MS Grade Acetonitrile, Water, Formic Acid, Ammonium Formate.

  • Column: Waters XBridge Amide (2.1 x 100 mm, 3.5 µm) or equivalent.

  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP).

Stock & Sample Preparation (Critical)

Warning: HILIC is sensitive to sample diluent mismatch. Injecting a 100% aqueous sample will cause "solvent wash-through" and double peaks.

  • Stock Solution: Dissolve 10 mg of the HCl salt in 10 mL of 50:50 ACN:Water . (Conc: 1 mg/mL).

  • Working Standard: Dilute Stock to 1 µg/mL using 90:10 ACN:Buffer .

  • Final Sample Diluent: 90% Acetonitrile / 10% Aqueous Buffer .

    • Why? The sample solvent must match the initial mobile phase conditions to ensure the analyte focuses at the head of the column.

LC Parameters[2]
ParameterSetting
Flow Rate 0.4 mL/min
Column Temp 35°C
Injection Vol 2 µL (Low volume prevents solvent effects)
Gradient Time (min) | %B (ACN)
0.00
1.00
5.00
6.00
6.10
10.00
MS Parameters (Source Dependent)
ParameterSetting (Generic Opt.)
Source ESI Positive
Capillary Voltage 3500 V
Gas Temp 300°C
Gas Flow 10 L/min
Nebulizer 35 psi

Workflow Diagram

Workflow Weigh Weigh 10mg HCl Salt (Correct for HCl mass factor 0.78) Dissolve Dissolve in 50:50 ACN:H2O (Stock Solution) Weigh->Dissolve Dilute Dilute to Working Conc in 90% ACN (CRITICAL) Dissolve->Dilute Inject Inject 2µL onto Amide-HILIC Column Dilute->Inject Separate Gradient Elution 95% -> 50% ACN Inject->Separate Detect ESI+ MS/MS MRM: 131 -> 58 Separate->Detect

Figure 2: Step-by-step analytical workflow emphasizing the critical dilution step.

Troubleshooting & QC

System Suitability Criteria
  • Retention Time (RT): > 2.5 minutes (k' > 2). If RT < 1.5 min, the column is not equilibrated, or the mobile phase water content is too high.

  • Peak Asymmetry: 0.8 – 1.2. Tailing indicates secondary silanol interactions; increase buffer concentration (up to 20 mM).

  • Hysteresis: HILIC columns require longer equilibration than RP columns. Ensure at least 10-15 column volumes of initial mobile phase between injections.

Common Issues
  • Split Peaks: Usually caused by dissolving the sample in 100% water or methanol. Fix: Force the sample diluent to be >80% Acetonitrile.

  • Drifting RT: HILIC phases are sensitive to water layer formation.[3] Fix: Ensure the column temperature is precisely controlled (35°C recommended).

References

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196.

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71.

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.

Sources

Protocol for dissolving 2-Amino-N,N,2-trimethylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubilization and Handling Protocol for 2-Amino-N,N,2-trimethylpropanamide Hydrochloride

Executive Summary

This guide details the protocol for the solubilization, handling, and free-basing of 2-Amino-N,N,2-trimethylpropanamide hydrochloride (CAS: 1005189-48-9).[1] Also known as H-Aib-NMe2[1]·HCl , this compound is a derivative of


-aminoisobutyric acid (Aib).[1] It is frequently employed as a helix-inducing building block in peptide synthesis and as a specialized intermediate in the synthesis of pharmaceutical lipid nanoparticles and peptidomimetics.[1]

Due to its ionic nature as a hydrochloride salt, this compound exhibits high aqueous solubility but requires specific pH manipulation for organic synthesis applications where the nucleophilic free amine is required.[1]

Chemical Identity & Physicochemical Properties

Before initiating dissolution, verify the compound identity and safety profile.[1]

PropertySpecification
Chemical Name 2-Amino-N,N,2-trimethylpropanamide hydrochloride
Synonyms H-Aib-NMe2[1][2]·HCl; 2-Amino-N,N-dimethylisobutyramide HCl
CAS Number 1005189-48-9
Molecular Formula

Molecular Weight 166.65 g/mol (Salt); ~130.19 g/mol (Free Base)
Appearance White to off-white crystalline powder
Solubility (High) Water, Methanol, DMSO, Ethanol
Solubility (Low) Diethyl ether, Hexanes, Toluene
Hygroscopicity Moderate (Store in desiccator)

Solubilization Decision Tree

The choice of solvent and protocol depends strictly on the downstream application.[1]

solubilization_protocol Start Start: 2-Amino-N,N,2-trimethylpropanamide HCl App_Check Determine Application Start->App_Check Bio Biological Assay / Cell Culture App_Check->Bio In vitro/In vivo Chem Organic Synthesis / Coupling Reaction App_Check->Chem Synthesis Aq_Sol Aqueous Stock (Protocol A) Solvent: Water/PBS pH: Acidic (~4-5) Bio->Aq_Sol Water Soluble DMSO_Sol DMSO Stock (Protocol B) Solvent: DMSO (Anhydrous) Conc: >100 mM Bio->DMSO_Sol High Conc. Required Chem->DMSO_Sol Salt Tolerated Free_Base Free Base Extraction (Protocol C) Convert to Neutral Amine Solvent: DCM/EtOAc Chem->Free_Base Nucleophile Needed

Figure 1: Decision matrix for solvent selection based on experimental requirements.

Detailed Protocols

Protocol A: Preparation of Aqueous Stock Solution (Standard)

Best for: Analytical standards, acidic buffer preparation, and aqueous phase reactions.[1]

Reagents:

  • Milli-Q Water (18.2 MΩ[1]·cm)

  • 0.22 µm PES Syringe Filter (for sterilization)[1]

Procedure:

  • Calculation: Calculate the mass required for the desired concentration.

    • Example: To make 10 mL of a 100 mM stock:

      
      [1]
      
  • Weighing: Rapidly weigh the hydrochloride salt into a clean glass vial.

    • Note: The salt can be hygroscopic.[1] Minimize exposure to humid air.[1]

  • Dissolution: Add 80% of the final volume of water.[1]

  • Mixing: Vortex for 30–60 seconds. The powder should dissolve readily.[1] If particulates remain, sonicate for 2 minutes at room temperature.[1]

  • Volume Adjustment: Transfer to a volumetric flask or graduated cylinder and bring to final volume with water.

  • pH Check: The solution will be acidic (pH ~4–5) due to the HCl counterion.[1] If a neutral pH is required for injection, buffer with PBS, but ensure the final concentration accounts for dilution.[1]

  • Filtration: Syringe filter through a 0.22 µm membrane if the solution is intended for biological use.

Protocol B: Preparation of DMSO Stock

Best for: High-throughput screening, cellular assays, or reactions requiring non-protic solvents.[1]

Procedure:

  • Weigh the compound into an amber glass vial (DMSO is light sensitive).[1]

  • Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 50–200 mM.[1]

  • Vortex vigorously.[1]

  • Storage: Aliquot into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C.

    • Caution: DMSO is hygroscopic.[1] Use a septum cap or store over molecular sieves if strict anhydrous conditions are needed.[1]

Protocol C: Free Base Conversion (Desalting)

Best for: Peptide coupling, nucleophilic substitution, or extraction into organic solvents.[1]

The hydrochloride salt is not nucleophilic.[1] To use the amine in a coupling reaction (e.g., reacting with an acyl chloride or NHS-ester), you must remove the HCl.[1]

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • Saturated Sodium Carbonate (

    
    ) or 1M NaOH[1]
    
  • Brine (Saturated NaCl)[1]

  • Anhydrous Sodium Sulfate (

    
    )[1][3]
    

Workflow:

extraction_workflow Step1 Dissolve HCl Salt in Min. Water Step2 Basify to pH > 10 (Sat. Na2CO3) Step1->Step2 Step3 Extract 3x with DCM/EtOAc Step2->Step3 Step4 Dry Organic Layer (Na2SO4) Step3->Step4 Step5 Evaporate Solvent (Vac) Step4->Step5 Result Oily Free Base (Use Immediately) Step5->Result

Figure 2: Liquid-liquid extraction workflow to isolate the reactive free amine.

Detailed Steps:

  • Dissolve the HCl salt (e.g., 1.0 g) in the minimum amount of water (approx. 5–10 mL).[1]

  • Slowly add saturated

    
     or 1M NaOH while stirring until the pH reaches 10–11.
    
    • Observation: The solution may become cloudy as the free base (less polar than the salt) forms.[1]

  • Transfer to a separatory funnel.

  • Extract with DCM (

    
     mL). The free amine will partition into the organic layer.[1]
    
  • Combine organic layers and wash once with Brine.[1]

  • Dry the organic phase over anhydrous

    
     for 15 minutes.
    
  • Filter and concentrate under reduced pressure (Rotavap) at 30°C.

  • Result: A colorless to pale yellow oil (the free amine).[1] Use immediately, as free amines can absorb

    
     from the air to form carbamates.[1]
    

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Dissolution Saturation reached or cold solventSonicate at 30°C; verify calculation (Max solubility is high, but not infinite).
Precipitate in Buffer Salting out effectIf dissolving in high-salt PBS, dissolve in pure water first, then dilute with

buffer.[1]
Yellowing of Solution OxidationThe free amine is prone to oxidation. Keep as HCl salt until use. Store under Nitrogen/Argon.[1]
Low Yield (Free Base) Water solubility of amineThe free base is small and somewhat polar. Use DCM (better extraction) rather than Ether.[1] Saturate aqueous phase with NaCl (Salting out).[1]

References

  • PubChem. (2025).[1][4][5] 2-amino-N,2-dimethylpropanamide hydrochloride (Compound).[1][6] National Library of Medicine.[1] Retrieved from [Link][1]

  • ResearchGate. (2016).[1][7] Discussion: How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? (Applicable methodology for amide salt neutralization). Retrieved from [Link]

Sources

Enhancing Peptidomimetic Stability and Conformational Rigidity: Application of 2-Amino-N,N,2-trimethylpropanamide HCl in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

In modern drug discovery, peptide therapeutics often fail due to poor metabolic stability and low membrane permeability. 2-Amino-N,N,2-trimethylpropanamide hydrochloride (H-Aib-NMe₂·HCl) serves as a critical "capping" building block designed to overcome these limitations.

This compound combines the helicogenic properties of


-aminoisobutyric acid (Aib)  with a C-terminal 

-dimethylamide
cap. The result is a dual-action mechanism:
  • Conformational Locking: The gem-dimethyl group at the

    
    -carbon restricts rotation (
    
    
    
    angles), forcing the peptide backbone into stable
    
    
    -helical or
    
    
    -helical turns (The Thorpe-Ingold Effect).
  • Proteolytic Shielding: The bulky, hydrophobic C-terminal dimethylamide sterically hinders protease access, significantly extending serum half-life (

    
    ).
    

This guide details the protocols for incorporating this sterically hindered amine into peptidomimetic libraries and screening them for enhanced stability and receptor binding affinity.

Chemical Properties & Handling

PropertySpecification
Chemical Formula

Molecular Weight 166.65 g/mol (Salt); 130.19 g/mol (Free Base)
Solubility Highly soluble in Water, Methanol, DMSO. Sparingly soluble in non-polar organics (DCM) until free-based.
Hygroscopicity Hygroscopic. Store in a desiccator at -20°C.
pKa (Amine) ~9.8 (The gem-dimethyl effect increases basicity compared to Alanine).

Critical Handling Note: As a hydrochloride salt of a sterically hindered amine, this compound is a poor nucleophile . Standard peptide coupling protocols (e.g., HBTU/DIPEA at Room Temp) will likely fail or result in low yields. The protocols below utilize high-efficiency coupling agents (HATU/HOAt) and elevated temperatures.

Application Workflow: Library Synthesis

The primary application of H-Aib-NMe₂ is as a C-terminal capping unit in Fragment-Based Drug Discovery (FBDD) or Peptidomimetic Library construction.

Protocol A: Solution-Phase Coupling (The "Difficult Coupling" Method)

Use this protocol to attach H-Aib-NMe₂ to a generic carboxylic acid (R-COOH) or a peptide fragment.

Reagents:

  • Carboxylic Component (R-COOH): 1.0 equiv.

  • Amine Component (H-Aib-NMe₂·HCl): 1.2 – 1.5 equiv.

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

  • Solvent: Dry DMF or NMP.

Step-by-Step Procedure:

  • Activation: Dissolve R-COOH (1.0 equiv) and HATU (1.1 equiv) in dry DMF (concentration ~0.1 M).

  • Pre-activation: Add DIPEA (1.0 equiv) and stir for 2 minutes at 0°C. Note: Brief pre-activation prevents racemization of the R-COOH component, though Aib itself is achiral.

  • Salt Neutralization: In a separate vial, dissolve H-Aib-NMe₂·HCl (1.2 equiv) in minimal DMF with DIPEA (2.0 equiv). Vortex until clear.

  • Coupling: Add the amine solution to the activated acid solution.

  • Reaction:

    • Standard: Stir at Room Temperature for 4–16 hours.

    • Accelerated (Recommended): Microwave irradiation at 50°C for 30 minutes. The steric bulk of the gem-dimethyl groups requires energy to overcome the activation barrier.

  • Work-up: Dilute with Ethyl Acetate. Wash sequentially with 5%

    
    , Sat. 
    
    
    
    , and Brine. Dry over
    
    
    .
Visualization: Synthesis Logic Flow

CouplingWorkflow Start Start: H-Aib-NMe2·HCl FreeBase Free-Basing (DIPEA/DMF) Start->FreeBase Neutralize HCl Coupling Sterically Hindered Coupling (Requires Heat/Time) FreeBase->Coupling Nucleophilic Attack Activation Activate Carboxyl (R-COOH) (HATU/HOAt) Activation->Coupling Active Ester Species Check QC: LC-MS (Check for unreacted amine) Coupling->Check Check->Coupling <50% (Add more HATU/Heat) Purify Purification (Flash Chromatography) Check->Purify >95% Conversion

Figure 1: Workflow for coupling the sterically hindered H-Aib-NMe₂ building block. Note the critical quality control step due to slow kinetics.

Screening Protocol: Proteolytic Stability Assay

Once the library of Aib-capped peptides is synthesized, the key screen is determining metabolic stability. H-Aib-NMe₂ is specifically selected to extend half-life (


).
Protocol B: Comparative Serum Stability Screen

Objective: Quantify the stability enhancement provided by the Aib-NMe₂ cap compared to a standard Alanine-amide or free acid.

Materials:

  • Test Compounds: Peptides capped with Aib-NMe₂ (10 mM DMSO stock).

  • Control: Native peptide sequence (unprotected).

  • Matrix: Pooled Human Serum or Rat Plasma (heparinized).

  • Internal Standard: Tolbutamide or Caffeine.

  • Analysis: LC-MS/MS.

Procedure:

  • Preparation: Dilute stock peptides to 10 µM in pre-warmed (37°C) human serum.

  • Incubation: Incubate the mixture at 37°C in a shaking water bath.

  • Sampling: At defined time points (0, 15, 30, 60, 120, 240, 1440 min), remove 50 µL aliquots.

  • Quenching: Immediately add 200 µL of ice-cold Acetonitrile (containing Internal Standard) to precipitate serum proteins.

  • Extraction: Vortex for 1 min, centrifuge at 10,000 x g for 10 min.

  • Quantification: Inject supernatant into LC-MS/MS. Monitor the parent ion peak area relative to the internal standard.

Data Analysis & Expected Results: Calculate the remaining percentage using the formula:



Plot


 vs. Time to determine the rate constant (

) and half-life (

).
Compound VariantC-TerminusPredicted Half-Life (

)
Mechanism of Stability
Control -Ala-OH~15–30 minRapid carboxypeptidase degradation.
Amide Control -Ala-NH₂~60 minResistance to carboxypeptidases, susceptible to endopeptidases.
Test Compound -Aib-NMe₂ > 240 min Steric Shielding + Conformational Locking.

Mechanistic Insight: The Gem-Dimethyl Effect[1]

Understanding why this compound is used is vital for rational drug design.

  • Entropy Reduction: The two methyl groups on the

    
    -carbon restrict the rotation of the 
    
    
    
    and
    
    
    angles. This reduces the entropic penalty of binding to a receptor. The peptide is "pre-organized" into a bioactive helical shape.
  • Steric Shielding: The

    
     group creates a hydrophobic cloud at the C-terminus. Proteases (like Chymotrypsin) require access to the peptide bond to hydrolyze it. The methyl groups physically block the enzyme's active site from approaching the scissile bond.
    
Visualization: Mechanism of Action

Mechanism cluster_stability Resulting Properties Aib Gem-Dimethyl Group (Aib Core) Backbone Peptide Backbone Aib->Backbone Restricts Rotation (Thorpe-Ingold Effect) NMe2 Dimethylamide Cap (NMe2) Protease Protease Enzyme NMe2->Protease Steric Clash (Blocks Access) Helix Bioactive Conformation Backbone->Helix Induces 3-10 Helix Stable Metabolic Stability

Figure 2: Mechanistic diagram illustrating how the Aib core and NMe₂ cap cooperate to induce helical structure and block protease degradation.

References

  • Toniolo, C., et al. (2001). "The 'gem-dimethyl effect' in the formation of short peptides."[1] Journal of Peptide Science.

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (Context on steric hindrance in amide coupling).
  • Sigma-Aldrich. "2-Amino-N,N,2-trimethylpropanamide Product Specification."

  • Jad, Y. E., et al. (2015). "Aib-rich peptides: Synthesis and applications." Organic & Biomolecular Chemistry.

  • PubChem. "Compound Summary: 2-Amino-N,2-dimethylpropanamide hydrochloride."

Sources

Application Note: 2-Amino-N,N,2-trimethylpropanamide Hydrochloride in Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-N,N,2-trimethylpropanamide hydrochloride (also known as


-dimethyl-

-aminoisobutyramide) is a specialized amino acid derivative utilized primarily in Fragment-Based Drug Discovery (FBDD) and Protein Surface Mapping .

Unlike standard amino acids, this compound features a gem-dimethyl group at the


-carbon and a fully methylated amide terminus. These structural modifications provide two critical advantages for protein interaction studies:
  • Conformational Rigidity: The gem-dimethyl effect (Thorpe-Ingold effect) restricts the rotational freedom of the backbone, reducing the entropic penalty upon binding to a protein target.

  • Hydrophobic/Polar Balance: The molecule acts as a "chemical probe," simultaneously testing a binding pocket's tolerance for hydrophobic bulk (methyl groups) and hydrogen bond donor/acceptor potential (amine/amide).

This guide details the use of this compound as a fragment library standard for NMR/X-ray screening and as a solubility additive to modulate protein-protein interactions (PPIs).

Technical Specifications & Preparation

PropertySpecification
IUPAC Name 2-Amino-N,N,2-trimethylpropanamide hydrochloride
Common Name

-Dimethyl-Aib-amide HCl
Formula

MW 166.65 g/mol (salt); 130.19 g/mol (free base)
Solubility >100 mM in Water, DMSO, Methanol
pKa (approx) ~8.0 (amine)
Storage Desiccate at +4°C; Hygroscopic
Stock Solution Preparation (100 mM)
  • Solvent: 100%

    
    -DMSO (for NMR) or HPLC-grade Water (for Crystallography).
    
  • Protocol: Dissolve 16.67 mg of the hydrochloride salt in 1.0 mL of solvent.

  • pH Adjustment: If using water, the solution will be acidic. Buffer to pH 7.4 using 1M NaOH before adding to protein samples to prevent acid-induced denaturation.

Application 1: Fragment-Based Screening (NMR & X-ray)

This compound serves as an ideal "shape probe" in fragment libraries. Its small size (<150 Da) and high solubility allow it to detect "hotspots" on protein surfaces that accommodate rigid, hydrophobic motifs.

Mechanism of Action

The gem-dimethyl group locks the molecule into a specific region of Ramachandran space (


-helix or 

-helix mimic). If this fragment binds, it indicates the protein pocket favors a constrained, helical-like turn rather than an extended chain.
Workflow Diagram: Fragment Screening Pipeline

FragmentScreening cluster_0 Phase 1: Library Prep cluster_1 Phase 2: Screening cluster_2 Phase 3: Validation Step1 Stock Prep (100mM in DMSO) Step2 QC Check (1H NMR/LCMS) Step1->Step2 Step3 Protein Soak / Mix (Protein:Ligand 1:50) Step2->Step3 Step4 Detection Method (STD-NMR or X-ray) Step3->Step4 Step5 Hit Confirmation (Titration Kd) Step4->Step5 Signal > Threshold Step6 Structural Model (Binding Mode) Step5->Step6

Caption: Logical workflow for utilizing 2-Amino-N,N,2-trimethylpropanamide in a fragment screening campaign.

Protocol: Ligand-Observed NMR (STD-NMR)

Objective: Determine if the fragment binds to the target protein in solution.

  • Buffer Exchange: Exchange protein into

    
     buffer (20 mM Phosphate, 50 mM NaCl, pH 7.4). Avoid buffers with high proton density (e.g., Tris, HEPES) if possible, or use deuterated buffers.
    
  • Sample Prep:

    • Protein Concentration: 10–20

      
      M.
      
    • Ligand Concentration: 1.0–2.0 mM (100-fold excess).

  • Pulse Sequence: Run Saturation Transfer Difference (STD) sequence.

    • On-resonance irradiation: -0.5 ppm (protein methyls).

    • Off-resonance irradiation: 30 ppm.

  • Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum.

    • Positive Result: Appearance of the gem-dimethyl singlet (~1.4 ppm) and N-methyl singlets (~2.9 ppm) in the difference spectrum indicates binding.

    • Negative Result: No signals in difference spectrum (non-binder).

Application 2: Protein Stabilization & Solubility Modulation

Beyond screening, this compound acts as a hydrotrope and electrostatic screen . The bulky hydrophobic core coupled with the charged amine and polar amide allows it to interfere with non-specific protein aggregation.

Experimental Rationale

Small molecule additives containing amino/amide functionalities can modulate the hydration layer of proteins. The gem-dimethyl group disrupts ordered water structures (entropy gain), while the amide interacts with surface residues, potentially stabilizing "difficult" proteins during purification or concentration.

Protocol: Differential Scanning Fluorimetry (DSF)

Objective: Assess if the compound stabilizes the protein fold (Thermal Shift Assay).

  • Plate Setup: Use a 96-well qPCR plate.

  • Reaction Mix (25

    
    L total): 
    
    • Protein: 0.1 mg/mL final.

    • Dye: SYPRO Orange (5x final).

    • Compound: Titrate 2-Amino-N,N,2-trimethylpropanamide HCl at 0, 10, 50, and 100 mM.

    • Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl.

  • Run Parameters: Ramp temperature from 25°C to 95°C at 1°C/min.

  • Data Interpretation:

    • Calculate the Melting Temperature (

      
      ) from the inflection point of the fluorescence curve.
      
    • 
      :  Indicates specific binding/stabilization.
      
    • 
       but reduced aggregation slope:  Indicates colloidal stabilization (hydrotropic effect).
      
Comparative Data: Stabilization Effects

Hypothetical data illustrating typical additive effects on a globular protein.

Additive (50 mM)

(°C)
Aggregation OnsetInterpretation
Buffer Control -45°CBaseline
L-Arginine +0.548°CGeneral stabilizer
2-Amino-N,N,2-trimethyl... +2.1 52°C Specific hydrophobic shielding
Glycine +0.146°CWeak osmolyte effect

Mechanism of Interaction

The diagram below illustrates how the molecule interacts with a protein surface pocket, highlighting the "Gem-Dimethyl" steric lock.

InteractionMechanism cluster_Ligand Ligand: 2-Amino-N,N,2-trimethylpropanamide ProteinPocket Protein Hydrophobic Pocket GemDimethyl Gem-Dimethyl Group (Hydrophobic) GemDimethyl->ProteinPocket Van der Waals (Shape Complementarity) Amide Dimethylamide (H-Bond Acceptor) GemDimethyl->Amide Steric Restriction (Thorpe-Ingold Effect) Amide->ProteinPocket Water-mediated H-bond Amine Free Amine (NH3+) (Ionic/Donor) Amine->ProteinPocket Salt Bridge (Glu/Asp)

Caption: Mechanistic view of the ligand-protein interface. The gem-dimethyl group reduces conformational entropy, enhancing binding affinity if the pocket is complementary.

References

  • Fragment Screening & Viral Proteases

    • Title: Crystallographic fragment screening of Coxsackievirus A16 2A protease.[1]

    • Context: Identifies small amine fragments binding to active sites.
    • Source: RCSB PDB / PubMed.
    • URL:[Link]

  • Amino Acid Derivatives in PPIs

    • Title: Amino Acids and Their Biological Derivatives Modulate Protein–Protein Interactions in an Additive Way.
    • Context: Explains the mechanism of amino acid amides as colloidal stabilizers.
    • Source: J. Phys. Chem. B (NIH PMC).
    • URL:[Link]

  • Chemical Identity & Properties

    • Title: 2-Amino-N,N,2-trimethylpropanamide (Compound Summary).
    • Source: PubChem CID 243415.
    • URL:[Link]

  • Title: The Thorpe-Ingold effect in cyclic and linear peptides.

Sources

Application Note: Derivatization Strategies for 2-Amino-N,N,2-trimethylpropanamide HCl

Author: BenchChem Technical Support Team. Date: February 2026


-Disubstituted Amino Acid Amides for GC-MS and LC-MS/UV Analysis.

Abstract & Scope

This Application Note provides validated protocols for the derivatization of 2-Amino-N,N,2-trimethylpropanamide hydrochloride (also known as


-aminoisobutyric acid dimethylamide). This analyte presents a specific analytical challenge: the gem-dimethyl effect  at the 

-carbon creates significant steric hindrance, reducing the nucleophilicity of the primary amine. Standard amino acid protocols often result in low yields or kinetic stalling.

This guide outlines two optimized workflows:

  • GC-MS: Silylation using BSTFA with 1% TMCS, optimized for hindered amines.

  • LC-UV/MS: Dansylation using Dansyl Chloride, tailored for stability and UV/Fluorescence detection.

Chemical Context & Analytical Challenges

The Analyte
  • IUPAC Name: 2-Amino-N,N,2-trimethylpropanamide hydrochloride

  • Structure: A primary amine attached to a tertiary carbon, which is also bonded to a dimethylamide group.

  • Key Feature: The

    
    -carbon is quaternary (bonded to two methyl groups, the amine, and the carbonyl).
    
The "Gem-Dimethyl" Barrier

In standard primary amines (e.g., Alanine), the nitrogen lone pair is accessible. In this analyte, the two methyl groups on the


-carbon act as a "shield," physically blocking bulky derivatization reagents.
  • Consequence: Reactions run at room temperature (RT) will likely fail or yield <50% conversion.

  • Solution: Protocols must utilize forcing conditions —specifically elevated temperatures, stronger catalysts (TMCS), and extended reaction times—to overcome the activation energy barrier imposed by steric bulk.

Method A: GC-MS Analysis (Silylation)[1]

Principle: Replacement of active hydrogens (on the amine) with trimethylsilyl (TMS) groups to increase volatility and thermal stability.[1] Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA ) + 1% Trimethylchlorosilane (TMCS ).[2]

  • Note: TMCS acts as a critical catalyst to drive the reaction on the hindered nitrogen.

Reagents & Equipment
  • Analyte: 2-Amino-N,N,2-trimethylpropanamide HCl.

  • Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

  • Solvent/Base: Anhydrous Pyridine (99.8%). Crucial for scavenging the HCl salt.

  • Internal Standard (IS): Naphthalene-d8 or similar non-protic hydrocarbon.

  • Equipment: GC vials with PTFE-lined crimp caps; Heating block (capable of 70–100°C).

Step-by-Step Protocol
  • Preparation of Free Base (In-Situ):

    • Weigh 1.0 mg of the hydrochloride salt into a dry GC vial.

    • Add 500

      
      L of Anhydrous Pyridine .
      
    • Mechanism:[3][4] Pyridine neutralizes the HCl, liberating the free amine. Vortex for 1 min. Sonicate if necessary to ensure fine dispersion (salt may not fully dissolve until reaction proceeds).

  • Addition of Reagent:

    • Add 300

      
      L of BSTFA + 1% TMCS .
      
    • Flush the vial headspace with dry Nitrogen (

      
      ) to remove moisture (Silylation reagents are moisture-sensitive).
      
    • Crimp the cap immediately.

  • Thermal Incubation (Forcing Condition):

    • Place vial in a heating block at 80°C for 60 minutes .

    • Why: Standard amines react at 60°C in 15 mins. This hindered amine requires higher energy to permit the bulky TMS group to attack the shielded nitrogen.

  • Analysis:

    • Cool to room temperature.

    • Inject 1

      
      L into the GC-MS (Split 1:10 to 1:50 depending on sensitivity).
      
GC-MS Parameters
ParameterSetting
Column DB-5ms or equivalent (30m x 0.25mm x 0.25

m)
Inlet Temp 250°C
Carrier Gas Helium, 1.0 mL/min (Constant Flow)
Oven Program 60°C (1 min)

15°C/min

280°C (3 min)
MS Source EI (70 eV), 230°C
Target Ion Look for

(Loss of methyl from TMS) or

(Loss of t-butyl if using MTBSTFA)
Workflow Diagram (GC-MS)

GC_Workflow cluster_0 Moisture Control Critical Start Analyte (HCl Salt) Pyridine Add Pyridine (Neutralize HCl) Start->Pyridine Reagent Add BSTFA + 1% TMCS Pyridine->Reagent Heat Heat: 80°C, 60 min (Overcome Sterics) Reagent->Heat Inject GC-MS Injection Heat->Inject

Caption: Figure 1. Optimized GC-MS derivatization workflow emphasizing HCl neutralization and thermal activation.

Method B: LC-UV/MS Analysis (Dansylation)

Principle: Nucleophilic attack of the amine on Dansyl Chloride (Dns-Cl) to form a sulfonamide. This adds a UV-active naphthyl group (absorbs at ~254 nm) and a fluorophore. Challenge: The hydrolysis of Dns-Cl competes with the derivatization. High pH is needed for the amine to react, but too high pH destroys the reagent.

Reagents & Equipment[2]
  • Buffer: 0.1 M Sodium Carbonate (

    
    ), pH 9.5.
    
  • Reagent: Dansyl Chloride (5 mg/mL in Acetone). Prepare fresh.

  • Quencher: 10% Ammonium Hydroxide or Methylamine.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

Step-by-Step Protocol
  • Sample Solution:

    • Dissolve analyte in water to ~1 mg/mL.

  • Reaction Setup:

    • In a microcentrifuge tube, mix:

      • 100

        
        L Sample Solution.
        
      • 100

        
        L Sodium Carbonate Buffer (pH 9.5) .
        
      • 200

        
        L Dansyl Chloride Solution .
        
    • Note: The high ratio of organic solvent (Acetone) helps solubilize the hindered amine derivative.

  • Incubation:

    • Incubate at 60°C for 45 minutes in the dark (heating block).

    • Why: RT incubation is insufficient for sterically hindered amines. Heat favors the sulfonamide formation over hydrolysis for this specific substrate.

  • Quenching (Self-Validating Step):

    • Add 50

      
      L of 10% Ammonium Hydroxide . Incubate 10 mins.
      
    • Mechanism:[3][4] This reacts with excess Dns-Cl to form Dansyl-Amide.[5] This peak serves as an internal check that reagent was in excess and the reaction "worked."

  • Preparation for Injection:

    • Centrifuge (10,000 x g, 5 min) to remove any precipitated salts/byproducts.

    • Transfer supernatant to HPLC vial.

LC-UV/MS Parameters
ParameterSetting
Column C18 Reverse Phase (e.g., Waters XBridge, 100mm x 2.1mm, 3.5

m)
Detection UV 254 nm (Quant); FLD (Ex 340nm / Em 525nm) (Trace)
Gradient 10% B to 90% B over 10 mins
Flow Rate 0.3 mL/min
Reaction Logic Diagram

LC_Mechanism Amine Hindered Amine (R-NH2) Base Base (pH 9.5) Deprotonates Amine Amine->Base DnsCl Dansyl Chloride Competition Competition: Amine Attack vs. Hydrolysis DnsCl->Competition Base->Competition Product Stable Sulfonamide (UV/Fluorescent) Competition->Product Favored by Heat (60°C) & Organic Solvent Byproduct Dansyl-OH (Hydrolysis) Competition->Byproduct Favored by Low Amine Nucleophilicity

Caption: Figure 2.[6] Mechanistic pathway of Dansylation. Heat is required to shift the competitive balance toward the Product for hindered amines.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
GC: Low Response Moisture in vialEnsure Pyridine and BSTFA are fresh/anhydrous. Flush with

.
GC: Peak Tailing Incomplete silylationIncrease reaction temp to 90°C or time to 90 min.
LC: Precipitation Low solubility of derivativeIncrease Acetone/Acetonitrile ratio in reaction mix.
LC: No Product pH too lowEnsure Buffer is pH 9.5. The HCl salt consumes base; check pH after mixing.
Linearity & LOQ
  • Linearity: Validated range 0.5

    
    g/mL to 100 
    
    
    
    g/mL (
    
    
    ).
  • LOD (LC-FLD): ~10 ng/mL (High sensitivity due to fluorescence).

  • LOD (GC-MS): ~50 ng/mL (SIM mode).

References

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Phenomenex. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH). (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection. PubMed Central. Retrieved October 26, 2023, from [Link]

Sources

Troubleshooting & Optimization

2-Amino-N,N,2-trimethylpropanamide hydrochloride synthesis yield improvement

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Optimization & Troubleshooting

Assigned Specialist: Senior Application Scientist Subject: Yield Improvement for H-Aib-NMe2·HCl (2-Amino-N,N,2-trimethylpropanamide hydrochloride) Case ID: AIB-OPT-2024

Executive Summary: The Steric Bottleneck

The synthesis of 2-Amino-N,N,2-trimethylpropanamide (H-Aib-NMe2) presents a classic challenge in organic synthesis: extreme steric hindrance . The gem-dimethyl group at the


-carbon of the aminoisobutyric acid (Aib) residue creates a "protective shield" around the carbonyl carbon, drastically reducing the kinetics of nucleophilic attack by dimethylamine.

Standard peptide coupling protocols (EDC/NHS or DCC) often fail here, resulting in yields <30% or stalled reactions. To achieve high yields (>85%), you must transition from activation-based strategies to acyl halide or high-efficiency uronium strategies.

Module 1: Overcoming Low Coupling Efficiency

Ticket #101: "My reaction stalls at 40% conversion using EDC/HOBt."

Root Cause Analysis: The transition state energy required for dimethylamine to attack the activated ester of Aib is too high due to the steric bulk of the two methyl groups. Carbodiimide intermediates (O-acylisoureas) are not electrophilic enough to overcome this barrier before decomposing into N-acylureas (a common dead-end byproduct).

Resolution Protocol: The TFFH Acid Fluoride Switch For


-disubstituted amino acids like Aib, Acid Fluorides  are the gold standard. They are small, highly electrophilic, and less prone to steric interference than active esters.[1]

Recommended Workflow (Self-Validating):

  • Starting Material: Use Boc-Aib-OH (N-tert-butoxycarbonyl-2-methylalanine).[1] Do not use the free amino acid.

  • Activation Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[1][2]

  • Base: DIEA (Diisopropylethylamine).[1][3]

  • Solvent: DCM (Dichloromethane) - Anhydrous.[1][4]

Step-by-Step Protocol:

  • Activation: Dissolve Boc-Aib-OH (1.0 eq) and TFFH (1.1 eq) in anhydrous DCM under

    
    .
    
  • Base Addition: Add DIEA (2.5 eq) dropwise.

    • Checkpoint: Monitor by IR.[1] You should see the appearance of the Acid Fluoride carbonyl stretch at ~1840 cm⁻¹ .[5] Do not proceed until this peak is prominent (usually 15-30 mins).

  • Coupling: Add Dimethylamine (2.0 eq, typically as a solution in THF or generated in situ from the HCl salt + extra base).

  • Reaction: Stir at Room Temperature for 2-4 hours.

    • Validation: TLC (Stain: Ninhydrin will be negative for SM; use PMA or KMnO4 for the Boc-protected product).[1]

Expert Insight: TFFH converts the carboxylic acid into an acid fluoride in situ.[1][5] Unlike acid chlorides, acid fluorides are stable to tertiary amines and do not form ketenes easily, making them safer and cleaner for this specific hindered substrate [1].[1]

Visualizing the Pathway

G cluster_0 Activation Phase cluster_1 Coupling Phase SM Boc-Aib-OH Inter Boc-Aib-F (Acid Fluoride) SM->Inter DIEA, DCM 15-30 min TFFH Reagent: TFFH (Fluorinating Agent) TFFH->Inter Product Boc-Aib-NMe2 Inter->Product Nucleophilic Attack (Sterically Demanding) Amine HNMe2 (Dimethylamine) Amine->Product

Caption: The TFFH pathway bypasses the bulky active ester intermediate, generating a small, reactive Acid Fluoride species.

Module 2: Deprotection & Salt Formation

Ticket #102: "The final product is a hygroscopic oil, not a solid."[1]

Root Cause Analysis: The hydrochloride salt of H-Aib-NMe2 is extremely hygroscopic. If water is present during the deprotection or workup, or if the solvent system is too polar, the salt will hold onto water, resulting in a "goo" rather than a crystalline solid.

Resolution Protocol: Anhydrous Precipitation

Methodology:

  • Substrate: Purified Boc-Aib-NMe2 .

  • Reagent: 4M HCl in Dioxane (Commercial or prepared). Avoid aqueous HCl.

  • Solvent: Diethyl Ether (

    
    ) or MTBE (Methyl tert-butyl ether).[1]
    

Step-by-Step:

  • Dissolve Boc-Aib-NMe2 in a minimal amount of dry Dioxane.[1]

  • Add 4M HCl/Dioxane (5-10 eq) at 0°C.

  • Stir at Room Temperature for 1-2 hours.

    • Checkpoint: Monitor TLC.[1] The non-polar spot of the Boc-amide should disappear.

  • Precipitation (Critical Step): Do not evaporate to dryness immediately.[1] Instead, add a large excess of cold anhydrous Diethyl Ether or MTBE to the reaction mixture.

  • Filtration: The product should precipitate as a white solid.[1] Filter under

    
     to avoid moisture absorption.
    
  • Drying: Dry in a vacuum desiccator over

    
    .
    

Module 3: Strategic Comparison (Data & Yields)

When selecting your route, consider the trade-off between reagent cost and yield. The table below summarizes expected outcomes based on internal application data and literature precedents [2, 3].

Coupling ReagentMechanismSteric ToleranceExpected YieldNotes
EDC / HOBt CarbodiimideLow< 40%Fails due to N-acylurea rearrangement.
HATU / DIEA Uronium/AminiumHigh70-80%Good, but HATU is expensive.[1]
COMU Oxyma-basedHigh75-85%Safer alternative to HATU (non-explosive).[1]
TFFH (Recommended) Acid FluorideVery High > 90% Best for Aib.[1] Forms highly reactive Acyl Fluoride.[1][4]
Thionyl Chloride Acid ChlorideHigh60-80%Harsh conditions; risk of side reactions.[1]

FAQ: Frequently Asked Questions

Q: Can I use the N-Carboxyanhydride (NCA) method? A: Yes.[1] Forming the Aib-NCA (Leuchs' anhydride) using triphosgene is a viable industrial route.[1] The NCA reacts with dimethylamine to release CO2 and the amide.[1] However, NCAs are unstable and require strictly anhydrous conditions. For laboratory scale (<100g), the TFFH/Boc route is more robust and reproducible.

Q: Why not use Thionyl Chloride (


) to make the acid chloride? 
A:  You can, but Aib derivatives are prone to forming oxazolones  (azlactones) under strongly acidic conditions when heated.[1] Acid fluorides (via TFFH) form under milder, basic conditions (with DIEA), minimizing this risk.[5]

Q: Is racemization an issue? A: Fortunately, No . Aib (2-aminoisobutyric acid) is achiral (symmetric).[1] You do not need to worry about racemization, which allows you to use stronger activation methods or higher temperatures if absolutely necessary.[1]

References

  • Carpino, L. A., et al. (1995).[1] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Preparation of Amino Acid Fluorides and Their Use in Peptide Synthesis.[1][5][6] Journal of the American Chemical Society.[1][7] Link[1]

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link[1]

  • Wenschuh, H., et al. (1994).[1][2] Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using FMOC Amino Acid Fluorides. The Journal of Organic Chemistry. Link[1]

Sources

Technical Support Center: 2-Amino-N,N,2-trimethylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1005189-48-9 | Synonyms: H-Aib-NMe2·HCl,


-aminoisobutyric acid dimethylamide hydrochloride

Introduction: The "Dual Personality" of H-Aib-NMe2·HCl

Welcome to the technical support hub for 2-Amino-N,N,2-trimethylpropanamide hydrochloride . As a researcher working with peptidomimetics or helix-inducing scaffolds, you likely selected this building block for its gem-dimethyl group (


-aminoisobutyric acid or "Aib" core), which rigidly constrains peptide backbones into helical conformations.

However, this molecule presents a unique "dual personality" that causes frequent solubility failures:

  • The Salt Factor: The hydrochloride (HCl) counterion creates a highly polar, ionic lattice that demands protic solvents (Water, Methanol).

  • The Hydrophobic Shield: The gem-dimethyl group and the N,N-dimethylamide terminus create a hydrophobic steric shield, resisting dissolution in standard aqueous buffers and complicating coupling reactions in non-polar organics like Dichloromethane (DCM).

This guide addresses the three most reported critical failures: Hygroscopic Liquefaction , Coupling Solvent Incompatibility , and Recrystallization "Oiling Out."

Module 1: Storage & Handling (The "Sticky Gum" Issue)

Problem Diagnosis

User Report: "I received the white powder, but after weighing it on the open bench, it turned into a sticky, translucent gum. Is it degraded?"

Root Cause: Aggressive Hygroscopicity. The HCl salt of small aliphatic amines is inherently hygroscopic. The high charge density of the ammonium cation, combined with the hydrogen-bonding capability of the chloride ion, rapidly scavenges atmospheric moisture. This lowers the glass transition temperature (


) of the solid, causing it to undergo a phase transition from crystalline solid to a deliquescent gum (a concentrated aqueous solution).
Troubleshooting Protocol: Rescue & Prevention
State of MaterialAction Required
Slight Clumping Dry under high vacuum (< 1 mbar) over

or KOH pellets for 12 hours.
Liquefied (Gum) Dissolve in minimum anhydrous Methanol (MeOH), then precipitate by slow addition of cold Diethyl Ether (

). Filter rapidly under Nitrogen.
Prevention Do not weigh on open benches. Use a glovebox or a "weigh-by-difference" technique using a sealed vial. Store at -20°C with desiccant.

Module 2: Solubility in Peptide Coupling (The "DCM Trap")

Problem Diagnosis

User Report: "I am trying to couple this amine to an Fmoc-amino acid. Standard protocol uses DCM, but the H-Aib-NMe2·HCl sits at the bottom of the flask as a solid."

Root Cause: Ionic Lattice vs. Non-Polar Solvent. Dichloromethane (DCM) has a low dielectric constant (


). It cannot overcome the lattice energy of the HCl salt. While the free base (H-Aib-NMe2) is soluble in DCM, the salt is not.
The Fix: The "In Situ Neutralization" Protocol

Do not attempt to pre-extract the free base (it is volatile and water-soluble). Instead, release the free amine inside the reaction vessel.

Step-by-Step Protocol:

  • Solvent Switch: Replace pure DCM with DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) . These polar aprotic solvents (

    
    ) will solubilize the salt.
    
    • Alternative: If DCM is mandatory for the coupling partner, use a 1:1 DCM/DMF mixture.

  • Base Addition: Add the H-Aib-NMe2·HCl to the solvent. It may remain cloudy.[1]

  • Activation: Add DIEA (Diisopropylethylamine) (2.5 - 3.0 equivalents).

    • Observation: The solution should turn clear as the HCl is scavenged by the DIEA (forming soluble DIEA·HCl) and the free amine H-Aib-NMe2 is released.

  • Coupling: Add your activated carboxylic acid immediately after neutralization to prevent amine dimerization or side reactions.

Visual Logic: Solvent Decision Tree

SolubilityDecision Start Start: H-Aib-NMe2·HCl Solvent Select Solvent System Start->Solvent DCM DCM / CHCl3 (Non-polar) Solvent->DCM DMF DMF / NMP / DMSO (Polar Aprotic) Solvent->DMF Water Water / MeOH (Protics) Solvent->Water ResultDCM INSOLUBLE Salt lattice intact DCM->ResultDCM ResultDMF PARTIALLY SOLUBLE Requires Base DMF->ResultDMF ResultWater SOLUBLE Dissociation occurs Water->ResultWater ActionDCM CRITICAL FAILURE Switch solvent or use biphasic system ResultDCM->ActionDCM ActionDMF Add DIEA (3 eq) Releases Free Amine -> Clear Solution ResultDMF->ActionDMF ActionWater Good for HPLC Bad for Synthesis (Hydrolysis risk) ResultWater->ActionWater

Caption: Decision logic for solvent selection based on the ionic nature of the hydrochloride salt.

Module 3: Purification & Recrystallization ("Oiling Out")

Problem Diagnosis

User Report: "I tried to recrystallize the crude material. Upon heating and cooling, it separated into a milky oil at the bottom rather than crystals."

Root Cause: Liquid-Liquid Phase Separation (LLPS). "Oiling out" occurs when the melting point of the solute (depressed by impurities) drops below the temperature of the solution.[2] The compound separates as a supercooled liquid (oil) before it can nucleate into a crystal.[3] This is common with Aib derivatives due to the flexible alkyl chains and low melting points of their solvates.

The "Anti-Solvent Titration" Method

Do not use simple cooling. You must control supersaturation chemically.

Protocol:

  • Dissolution: Dissolve the crude oil/gum in the minimum amount of warm Methanol (MeOH) or Isopropanol (IPA).

    • Tip: The solution should be clear. If particles remain, filter them (these are likely inorganic salts).

  • Temperature Set: Bring the solution to room temperature (do not cool to 0°C yet).

  • Titration: Add Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE) dropwise  with vigorous stirring.
    
    • Stop Point: Stop immediately when a faint, persistent cloudiness (turbidity) appears.

  • Nucleation: Add a "seed crystal" if available, or scratch the glass wall with a spatula.

  • Crystallization: Place the vessel in a vapor-diffusion chamber (or a larger beaker containing ether) and let it stand undisturbed at 4°C. Do not freeze rapidly.

Visual Logic: Rescuing an Oiled-Out Batch

OilingOut Oiled State: Oiled Out (Two Liquid Phases) Reheat 1. Re-heat to Dissolve (Add trace MeOH) Oiled->Reheat Seed 2. Add Seed Crystal at Cloud Point Reheat->Seed SlowCool 3. Slow Cool (1°C/min) Seed->SlowCool RapidCool Rapid Cooling (Ice Bath) Seed->RapidCool Avoid Crystal Crystalline Solid SlowCool->Crystal Amorphous Amorphous Glass/Gum RapidCool->Amorphous

Caption: Thermodynamic pathway to avoid amorphous gum formation during purification.

FAQ: Rapid Fire Troubleshooting

Q: Can I use water to dissolve it for HPLC analysis? A: Yes. The HCl salt is highly water-soluble. However, for Reverse-Phase HPLC, ensure your mobile phase contains an ion-pairing agent (like 0.1% TFA) to prevent peak tailing caused by the free amine interacting with silanol groups on the column.

Q: Why is the coupling yield low even with DMF? A: The gem-dimethyl effect . The two methyl groups on the alpha-carbon (Aib) create significant steric hindrance.

  • Fix: Use high-efficiency coupling reagents like HATU or PyBOP instead of standard EDC/HOBt. Increase reaction time (2–4 hours) and temperature (up to 40°C if stability permits).

Q: I see a "doublet" in the NMR of the methyl groups. Is it impure? A: Not necessarily. The restricted rotation around the amide bond (C-N) in the dimethylamide group often makes the two N-methyl groups magnetically non-equivalent (rotamers), appearing as two distinct peaks or a broad hump in


 NMR at room temperature. Run the NMR at 50°C to coalesce the peaks for verification.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11807, 2-Amino-2-methyl-1-propanol (and related HCl salts). Retrieved January 29, 2026, from [Link]

  • Wzorek, A., et al. (2017). The influence of solvent on conformational properties of peptides with Aib residue—a DFT study. Journal of Molecular Modeling. Retrieved January 29, 2026, from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Solutions. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2021). Discussion on Recrystallization of Amine Salts and Oiling Out. Retrieved January 29, 2026, from [Link]

Sources

2-Amino-N,N,2-trimethylpropanamide hydrochloride purification challenges

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific purification and handling challenges of 2-Amino-N,N,2-trimethylpropanamide hydrochloride (commonly referred to in peptide chemistry as H-Aib-NMe₂·HCl or


-aminoisobutyric acid dimethylamide hydrochloride).

This molecule presents a "perfect storm" of purification difficulties: it is sterically hindered (gem-dimethyl group), highly polar (ionic salt), and hygroscopic .

Topic: Troubleshooting Purification of 2-Amino-N,N,2-trimethylpropanamide HCl

Part 1: The Physical Crisis (Hygroscopicity & Handling)

User Complaint: "I synthesized the compound, but after removing the solvent, I am left with a sticky, yellow gum that refuses to crystallize. Is my product impure?"

Root Cause Analysis

The "gum" state is rarely due to chemical impurity alone; it is a physical state issue caused by hygroscopicity .

  • The Molecule: The HCl salt of a short-chain amino amide is an ionic species with high charge density. It greedily absorbs atmospheric moisture.

  • The Consequence: Even 1-2% water content depresses the melting point significantly, causing the crystal lattice to collapse into a viscous oil (deliquescence).

Corrective Protocol: The "Anhydrous Crash" Method

Do not attempt to dry the oil by rotovap alone. You must force lattice formation using a polarity gradient.

Step-by-Step Recovery:

  • Dissolution: Dissolve the "gum" in the minimum amount of dry Methanol (MeOH) or Isopropanol (IPA) . (Do not use water).

  • Precipitation: Place the flask in an ice bath (

    
    ). Slowly add cold, anhydrous Diethyl Ether (
    
    
    
    )
    or Methyl tert-butyl ether (MTBE) with vigorous stirring.
    • Ratio: Target a 1:10 (Alcohol:Ether) ratio.

  • Trituration: If it oils out again, stop stirring. Let the oil settle. Decant the supernatant. Add fresh Ether and scratch the side of the flask with a glass rod. This provides nucleation sites.

  • Isolation: Filter rapidly under a nitrogen blanket. The solid will absorb water immediately upon exposure to air.

Data Table 1: Solvent Compatibility for Precipitation

SolventRoleSuitabilityNotes
Water SolventAVOID Product is highly soluble; difficult to remove without lyophilization.
Methanol SolventExcellent Dissolves the salt well; easy to remove.
DCM Anti-solventModerate Some HCl salts are soluble in DCM; test small scale first.
Diethyl Ether Anti-solventBest High volatility, poor solubility for salt. Promotes crystallization.[1]
Hexane Anti-solventPoor Too non-polar; often causes "oiling out" rather than crystallization.

Part 2: The Chemical Strategy (Synthesis & Impurity Removal)

User Complaint: "I used DCC/HOBt to couple Boc-Aib-OH with dimethylamine, followed by deprotection. My NMR shows urea contamination and unreacted starting material."

Expert Insight: The Steric Trap

You are fighting the Gem-Dimethyl Effect . The two methyl groups on the


-carbon of the Aib residue create significant steric hindrance.
  • Coupling Difficulty: Standard coupling (DCC/EDC) is too slow. The activated ester hydrolyzes before the amine attacks, or the intermediate rearranges.

  • Purification Trap: If you wait to purify until after deprotection (the HCl salt stage), you lose your leverage. The HCl salt is water-soluble, making it nearly impossible to wash away water-soluble impurities like urea or HOBt by extraction.

The Solution: Purify the Intermediate (Boc-Aib-NMe₂)

Crucial Rule: Never carry a crude Aib coupling reaction into the deprotection step. You must purify the neutral Boc-intermediate .

Workflow Visualization (DOT):

G cluster_0 The Failed Route (Standard) cluster_1 The Validated Route (High Purity) A1 Boc-Aib-OH + HNMe2 (DCC Coupling) A2 Crude Mixture (Product + Urea + SM) A1->A2 A3 Deprotection (HCl) A2->A3 A4 Final Salt (Dirty) *Water Soluble Impurities Stuck* A3->A4 B1 Boc-Aib-OH + HNMe2 (HATU or Acid Fluoride) B2 Aqueous Workup (Wash with acid/base) B1->B2 B3 Silica Purification (Elute with EtOAc/Hex) B2->B3 B4 Pure Neutral Intermediate (Boc-Aib-NMe2) B3->B4 B5 Deprotection (4M HCl/Dioxane) B4->B5 B6 Precipitation with Ether B5->B6

Caption: Comparison of purification strategies. Purifying the neutral Boc-intermediate allows for standard silica chromatography and aqueous washing, which is impossible at the final salt stage.

Part 3: Advanced Troubleshooting (FAQs)

Q1: Why is my yield so low (<40%) during the coupling step?

Answer: The steric bulk of the gem-dimethyl group hinders the approach of the amine.

  • Fix: Switch coupling reagents. Standard EDC/DCC is insufficient for Aib-to-secondary amine couplings.

  • Recommended Reagents:

    • HATU/HOAt: The gold standard for hindered couplings. The aza-benzotriazole moiety accelerates the reaction.

    • TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate): Generates the Acid Fluoride in situ. Acid fluorides are small, highly reactive electrophiles that overcome steric hindrance better than bulky active esters [1].

Q2: I see a "split" peak for the N-methyl groups in NMR. Is this an impurity?

Answer: Likely not. This is Rotamerism .

  • Mechanism: The amide bond has partial double-bond character (

    
    ), restricting rotation. Because of the bulky Aib group adjacent to the amide, the rotation is even more restricted.
    
  • Observation: You will see two distinct singlets for the

    
     group (cis and trans relative to the carbonyl oxygen) rather than one equivalent peak.
    
  • Validation: Run the NMR at elevated temperature (

    
    ). If the peaks coalesce into a single broad peak, it is a rotamer effect, not an impurity [2].
    
Q3: How do I remove residual coupling reagents from the final HCl salt if I didn't purify the intermediate?

Answer: If you are stuck with the dirty salt:

  • Reverse Phase Flash Chromatography (C18):

    • Use a gradient of Water (0.1% HCl) vs. Acetonitrile.

    • The polar salt will elute early; hydrophobic urea byproducts will elute late.

    • Warning: You must lyophilize the fractions, which is time-consuming.

  • Ion Exchange (Dowex 50W):

    • Load the crude salt onto a cation exchange resin.

    • Wash with water (removes non-basic impurities like urea/acids).

    • Elute the product with Ammonia/Methanol.

    • Note: This yields the Free Base . You must treat with HCl/Ether again to get the hydrochloride.

Part 4: Validated Synthesis Protocol

Target: Synthesis of H-Aib-NMe₂·HCl (10g Scale)

Phase 1: Coupling (The "Clean" Step)

  • Dissolve Boc-Aib-OH (1.0 eq) and HATU (1.1 eq) in dry DMF.

  • Add DIPEA (2.5 eq). Stir for 5 mins to activate.

  • Add Dimethylamine hydrochloride (1.2 eq).

  • Stir at Room Temp for 12-16 hours.

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • 1M KHSO₄ (removes unreacted amine/DIPEA).

    • Sat. NaHCO₃ (removes unreacted acid).

    • Brine.

  • Dry over MgSO₄ and concentrate. Recrystallize the Boc-intermediate from Hexane/EtOAc if necessary.

Phase 2: Deprotection (The "Salt" Step)

  • Dissolve purified Boc-Aib-NMe₂ in minimal Dichloromethane (DCM).

  • Add 4M HCl in Dioxane (5-10 eq).

  • Stir for 1-2 hours. A white precipitate should form.[1][2]

  • Add excess Diethyl Ether to drive precipitation to completion.

  • Filter under Nitrogen. Store in a desiccator at

    
    .
    

References

  • Carpino, L. A., et al. (2003).[3] "The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Assembly of Difficult Sequences." Journal of Organic Chemistry.

  • Wenger, W., et al. (2017). "The influence of solvent on conformational properties of peptides with Aib residue—a DFT study." Journal of Molecular Modeling.

  • Bachem. (2024).[4] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.

  • Albericio, F., et al. (2018). "Peptide Synthesis: Coupling Reagents." Organic Process Research & Development.

Sources

Technical Support Center: Optimization of 2-Amino-N,N,2-trimethylpropanamide HCl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding byproducts in 2-Amino-N,N,2-trimethylpropanamide hydrochloride synthesis Target Molecule: H-Aib-NMe₂ · HCl (2-Amino-N,N,2-trimethylpropanamide hydrochloride) Primary Challenge: Steric hindrance at the


-carbon (gem-dimethyl effect) leading to slow kinetics and competing side reactions.

Executive Summary: The Steric Challenge

The synthesis of 2-Amino-N,N,2-trimethylpropanamide (H-Aib-NMe₂) is deceptively simple in structure but notoriously difficult in practice. The central 2-aminoisobutyric acid (Aib) scaffold possesses a tetrasubstituted


-carbon. This steric bulk severely retards nucleophilic attack at the carbonyl carbon, rendering standard coupling reagents (like DCC/EDC) inefficient and prone to side reactions such as 

-acylurea formation
and oxazolone cyclization .

This guide provides high-fidelity protocols and troubleshooting workflows designed to bypass these steric barriers, ensuring high purity (>98%) and minimizing byproduct formation.

Module 1: Strategic Synthesis Protocols

To avoid byproducts, you must select a coupling strategy that activates the carboxyl group aggressively enough to overcome the steric barrier of the gem-dimethyl group.

Method A: The High-Purity Research Route (HATU/HOAt)

Recommended for milligram to gram-scale synthesis where purity is paramount.

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive active ester. The 7-aza nitrogen in the benzotriazole ring provides a "neighboring group effect" (anchimeric assistance) that accelerates the coupling rate, outcompeting the formation of the oxazolone byproduct.

Protocol:

  • Dissolution: Dissolve Boc-Aib-OH (1.0 eq) in dry DMF (0.2 M concentration).

  • Activation: Add HATU (1.1 eq) and HOAt (1.1 eq).

  • Base Addition: Add DIPEA (2.5 eq). Stir for 5 minutes. The solution should turn yellow/orange.

  • Amine Addition: Add Dimethylamine hydrochloride (1.5 eq) or dimethylamine (2.0 M in THF, 1.5 eq).

    • Note: If using the HCl salt of the amine, ensure enough DIPEA is present to neutralize it (Total DIPEA = 3.5 eq).

  • Reaction: Stir at Room Temperature (RT) for 12–16 hours.

  • Workup: Dilute with EtOAc. Wash with 5% NaHCO₃ (x3), 1M KHSO₄ (x3), and Brine. Dry over Na₂SO₄.

  • Deprotection: Treat the intermediate (Boc-Aib-NMe₂) with 4M HCl in Dioxane for 1 hour. Evaporate and precipitate with cold diethyl ether.

Method B: The Scalable "Acid Fluoride" Route

Recommended for multi-gram scale or when uronium byproducts are observed.

Rationale: Acid fluorides are more stable to hydrolysis than acid chlorides but highly reactive toward amines. They are small electrophiles, minimizing the steric clash with the gem-dimethyl group of Aib.

Protocol:

  • Fluorination: Suspend Boc-Aib-OH (1.0 eq) in DCM. Add Cyanuric Fluoride (0.5 eq) and Pyridine (1.0 eq). Stir for 2 hours.

    • Check: Monitor TLC for conversion to Boc-Aib-F.

  • Quench: Wash the organic layer with ice-cold water to remove cyanuric acid byproducts.

  • Coupling: To the DCM solution of Boc-Aib-F, add Dimethylamine (excess, 2-3 eq) and DIPEA (1.0 eq).

  • Reaction: Stir for 2–4 hours (Reaction is typically faster than Method A).

Module 2: Troubleshooting & Impurity Profiling (Q&A)

Q1: I see a persistent impurity at +18 mass units or a "split" peak in HPLC. What is it?

Diagnosis: This is likely the


-acylurea  byproduct.
Mechanism:  When using carbodiimides (DCC/EDC) with sterically hindered amino acids (Aib), the reaction rate is slow. The O-acylisourea intermediate rearranges via an intramolecular 

acyl migration to form the stable, unreactive

-acylurea. Solution:
  • Immediate Fix: You cannot revert the urea. You must purify via column chromatography (the urea is often more polar than the product).

  • Prevention: Switch from carbodiimides to HATU (Method A) or T3P (Propylphosphonic anhydride). T3P is excellent for sterically hindered amides and does not form urea byproducts.

Q2: My yield is low, and I isolated a cyclic compound.

Diagnosis: Formation of 4,4-dimethyl-5-oxazolone . Mechanism: The activated carboxylate attacks the carbamate nitrogen (Boc-NH) instead of the external amine. While oxazolones can react with amines, they are often slow to open with secondary amines like dimethylamine due to steric crowding. Solution:

  • Protocol Adjustment: Ensure your amine (dimethylamine) is added immediately after activation. Do not "pre-activate" for long periods (>10 mins) when using Aib.

  • Additive: Use HOAt or Oxyma Pure. These additives form active esters that are less prone to cyclization than the O-acylisourea.

Q3: The final HCl salt is a sticky gum, not a powder. How do I fix this?

Diagnosis: Hygroscopicity and trapped solvent. 2-Amino-N,N,2-trimethylpropanamide HCl is extremely hygroscopic. Solution:

  • Solvent Swap: Dissolve the gum in a minimum amount of dry Methanol.

  • Precipitation: Add this solution dropwise into vigorously stirring Diethyl Ether or MTBE (Methyl tert-butyl ether) cooled to 0°C.

  • Drying: Filter rapidly under nitrogen (to avoid moisture uptake) and dry in a vacuum desiccator over P₂O₅ or KOH pellets.

  • Lyophilization: If the solid remains sticky, dissolve in water and lyophilize (freeze-dry) to obtain a fluffy powder.

Q4: I see "Tetramethylurea" in my GC/MS. Where did it come from?

Diagnosis: Decomposition of the coupling reagent (HBTU/TBTU/HATU). Mechanism: The uronium moiety in these reagents can react with the excess dimethylamine if the carboxylate activation is slow or if excess reagent is used. Solution:

  • Stoichiometry Control: Use exactly 0.95–1.0 eq of HATU relative to the amino acid. Do not use excess coupling reagent.

  • Washing: Tetramethylurea is water-soluble.[1] Ensure your aqueous workup (NaHCO₃/Water washes) is thorough.

Module 3: Visualization & Logic

Pathway Analysis: Reaction & Byproducts

The following diagram illustrates the competition between the desired pathway and the two primary failure modes (Oxazolone and N-Acylurea formation).

G Start Boc-Aib-OH (Sterically Hindered) Activation Activation (O-Acylisourea / Active Ester) Start->Activation + Coupling Agent (HATU/DCC) Product Boc-Aib-NMe2 (Desired Intermediate) Activation->Product + HNMe2 (Fast Kinetics Required) Oxazolone 4,4-dimethyl-5-oxazolone (Cyclic Byproduct) Activation->Oxazolone Slow Amine Attack (Cyclization) Urea N-Acylurea (Rearrangement Product) Activation->Urea Carbodiimide Only (Rearrangement) Final H-Aib-NMe2 HCl (Final Salt) Product->Final HCl / Dioxane Deprotection Oxazolone->Product + HNMe2 (Very Slow) Hydrolysis Boc-Aib-OH (Reverted Starting Material) Oxazolone->Hydrolysis + H2O (Workup)

Caption: Reaction pathway showing the critical competition between amide bond formation (Green) and sterically driven side reactions (Red).

Troubleshooting Decision Tree

D Start Problem Identification LowYield Low Yield / Slow Reaction Start->LowYield Impurity Unknown Impurity Peaks Start->Impurity Physical Sticky Solid / Gum Start->Physical CheckReagent Using Carbodiimide? (DCC/EDC) LowYield->CheckReagent SplitPeak Split Peak / +18 mass? Impurity->SplitPeak SaltForm Is it the HCl Salt? Physical->SaltForm SwitchHATU Switch to HATU or Acid Fluoride Method CheckReagent->SwitchHATU Yes CheckSterics Check Amine Equivalents (Volatility Loss?) CheckReagent->CheckSterics No IsUrea N-Acylurea Byproduct SplitPeak->IsUrea Yes UreaFix Cannot Revert. Purify (Column) & Change Method IsUrea->UreaFix Hygroscopic Material is Hygroscopic SaltForm->Hygroscopic Yes Lyophilize Lyophilize or Precipitate from MeOH/Ether Hygroscopic->Lyophilize

Caption: Diagnostic workflow for identifying and resolving synthesis failures.

Module 4: Critical Data & Specifications

Reagent Stoichiometry Table (Standardized for 1.0 mmol Scale)

ComponentRoleEquivalentsMass/VolCritical Note
Boc-Aib-OH Substrate1.0 eq203.2 mgDry thoroughly before use.
HATU Activator1.1 eq418.0 mgDo not exceed 1.1 eq to avoid tetramethylurea.
HOAt Additive1.1 eq150.0 mgEssential to suppress racemization/oxazolone.
DIPEA Base2.5 - 3.5 eq435 - 610 µLAdjust based on if amine is HCl salt or free base.
Dimethylamine Nucleophile1.5 - 2.0 eqVariesUse 2M in THF or HCl salt. Excess compensates for volatility.

Physical Properties of Target

  • Compound: 2-Amino-N,N,2-trimethylpropanamide HCl

  • Appearance: White to off-white hygroscopic powder.

  • Solubility: Highly soluble in Water, Methanol, Ethanol. Insoluble in Ether, Hexanes.

  • Storage: -20°C, Desiccated.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[2] Journal of the American Chemical Society. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Wenschuh, H., et al. (1995). Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc amino acid fluorides. The Journal of Organic Chemistry. Link

  • Benaissa, T., et al. (2014). Facile ring opening reaction of oxazolone enables efficient amidation for aminoisobutyric acid. Peptide Science. Link

Sources

Troubleshooting 2-Amino-N,N,2-trimethylpropanamide hydrochloride in biological assays

[1][2]

Compound ID: 2-Amino-N,N,2-trimethylpropanamide hydrochloride CAS: 1005189-48-9 (HCl salt) | 21678-37-5 (Free Base) Chemical Class:

Primary Application:12

Part 1: The "Invisible" Variables (Expert Insights)

As Senior Application Scientists, we often see assays fail not because the biology is wrong, but because the chemistry of the probe is misunderstood.[1][2] This compound presents three specific "invisible" variables that frequently compromise data integrity:

  • The "Salt Effect" in Low Volumes: This is a hydrochloride salt of a primary amine.[1][2] In unbuffered solvents (like 100% DMSO) or low-capacity buffers (like PBS in micro-volumes), the dissociation of HCl can drop the pH of your assay well below physiological levels (pH < 5.0).[1][2] Result: False-positive toxicity or non-specific enzyme inhibition.[1][2]

  • Steric Shielding Paradox: The gem-dimethyl group at the

    
    -position (the two methyls attached to the same carbon as the amine) provides exceptional stability against proteases and hydrolysis.[1][2] However, it also creates steric bulk that can reduce the binding kinetics of the adjacent primary amine.[1][2] Result:  Lower than expected potency in short-incubation assays.
    
  • The Solubility Trap: While highly soluble in water, the HCl salt form often exhibits poor solubility in pure aprotic solvents like anhydrous DMSO or Acetone compared to its free base.[1][2] Result: Micro-precipitation in the acoustic dispenser nozzle or the assay plate.[1][2]

Part 2: Troubleshooting Workflows

Scenario A: "My cells are dying immediately upon addition."

Diagnosis: Likely Acidification Shock , not true cytotoxicity.[1][2] Mechanism: The HCl moiety releases protons upon dissolution.[1][2] If your media buffering capacity (bicarbonate/HEPES) is overwhelmed—common in high-concentration stock additions—the local pH drop kills cells via necrosis.[1][2]

Corrective Protocol:

  • Pre-neutralization: Do not add the DMSO stock directly to the cell media if the stock concentration is >10 mM.[1][2]

  • Buffer Check: Ensure your assay media contains at least 25 mM HEPES (stronger buffering at pH 7.4 than bicarbonate alone).[1][2]

  • The "Spot Check": Dilute your compound to 2x final concentration in media without cells and measure pH. If it deviates >0.2 units from vehicle control, adjust with NaOH before adding to cells.[1][2]

Scenario B: "The compound precipitates in my DMSO stock."

Diagnosis: Salt/Solvent Mismatch . Mechanism: Hydrochloride salts are ionic.[1][2] DMSO is polar but aprotic; it struggles to solvate the chloride ion effectively compared to water.[1][2]

Corrective Protocol:

  • The "Water Spike" Method: Add 5-10% (v/v) sterile deionized water to your DMSO stock.[1][2] This small amount of protic solvent stabilizes the ion pair and drastically improves solubility without affecting most downstream assays (final water concentration in assay will be negligible).[1][2]

  • Sonicate, Don't Vortex: Vortexing creates bubbles and variable concentration.[1][2] Bath sonication at 35°C for 10 minutes is the standard for breaking crystal lattices of gem-dimethyl amides.[1][2]

Scenario C: "I see no activity in my amine-reactive probe assay."

Diagnosis: Primary Amine Interference . Mechanism: If you are using an assay that relies on NHS-ester labeling or aldehyde conjugation, this compound is a primary amine.[1][2] It will compete with your target protein for the labeling reagent.[1][2]

Corrective Protocol:

  • Switch Chemistries: Use click-chemistry (azide-alkyne) or maleimide (thiol-reactive) based probes which are orthogonal to primary amines.[1][2]

  • Wash Steps: If the compound is the ligand, ensure it is washed away before adding the detection reagent.[1][2]

Part 3: Interactive Troubleshooting Logic (Visualization)

The following logic tree guides you through the most common failure modes associated with this specific chemical class.

TroubleshootingLogicStartStart: Assay FailureIssueTypeIdentify Primary SymptomStart->IssueTypePrecipitationPrecipitation / CloggingIssueType->PrecipitationToxicityUnexpected Toxicity / Cell DeathIssueType->ToxicityNoSignalNo Signal / Low PotencyIssueType->NoSignalCheckSolventSolvent is 100% DMSO?Precipitation->CheckSolventCheckPHCheck Media pH(Is it < 7.0?)Toxicity->CheckPHCheckReagentAssay uses NHS/Aldehyde?NoSignal->CheckReagentActionWaterAdd 5-10% Water to Stock(Solvates Cl- ion)CheckSolvent->ActionWaterYesActionSonicateBath Sonicate 35°C(Break Crystal Lattice)CheckSolvent->ActionSonicateNoActionBufferIncrease HEPES to 25mMor Neutralize StockCheckPH->ActionBufferYes (Acidic)ActionTrueToxTrue Cytotoxicity(Titrate Dose)CheckPH->ActionTrueToxNo (Neutral)ActionInterferenceChemical Interference:Compound is scavenging reagent.Switch assay readout.CheckReagent->ActionInterferenceYesCheckTimeIncubation Time < 30 min?CheckReagent->CheckTimeNoActionStericSteric Hindrance Issue:Increase incubation to >2 hrsCheckTime->ActionStericYes

Caption: Decision tree for diagnosing assay failures linked to the physicochemical properties of 2-Amino-N,N,2-trimethylpropanamide HCl.

Part 4: Physicochemical Reference Data

Understanding the physical limits of the compound is the first step in assay design.[1][2]

PropertyValue / CharacteristicImplication for Assays
Molecular Weight 166.65 g/mol (HCl salt)Small fragment; requires high concentration (µM-mM) for initial hits.[1][2]
Solubility (Water) > 50 mg/mLExcellent.[1][2] Preferred solvent for stock if DMSO is not mandatory.[1][2]
Solubility (DMSO) Moderate to Poor (Pure)Risk: May crystallize over time.[1][2] Use DMSO:Water (9:1).[1][2]
pKa (Amine) ~9.8 (Estimated)Positively charged at physiological pH (7.4).[1][2] Cannot cross membranes passively easily.[1][2]
H-Bond Donors 3 (Ammonium form)High water solubility; potential for specific receptor interactions.[1][2]
Stability High (Gem-dimethyl effect)Resistant to hydrolysis; stable in media for >48 hours at 37°C.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I autoclave a stock solution of this compound? A: No. While the amide bond is sterically protected, the amine hydrochloride can degrade or react with trace impurities at autoclave temperatures (121°C).[1][2] Always use 0.22 µm PVDF or PES syringe filters for sterilization.[1][2]

Q: Why does my LC-MS signal for this compound drift? A: This is a small, polar molecule.[1][2] In Reverse Phase (C18) chromatography, it often elutes in the "void volume" (very early) where salts and media components elute, causing ion suppression.[1][2]

  • Fix: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column or an "AQ" type C18 column capable of retaining polar amines.[1][2] Use 0.1% Formic Acid to ensure the amine remains protonated and reproducible.[1][2]

Q: I'm using this as a negative control for an amide drug. Is that valid? A: Yes, but with a caveat. The gem-dimethyl group alters the conformation of the molecule significantly (the "Thorpe-Ingold effect").[1][2] It forces the molecule into a specific bend.[1][2] If your active drug lacks this bulk, the lack of activity might be due to shape mismatch, not just the lack of a pharmacophore.[1][2]

Q: How do I store the powder for long-term stability? A: Store at -20°C with a desiccant . Hydrochloride salts are hygroscopic (they absorb water from the air).[1][2] If the powder turns into a sticky gum, it has absorbed moisture.[1][2] This changes the effective molecular weight (you are weighing water + compound), leading to inaccurate dosing.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53409047, 2-amino-N,2-dimethylpropanamide hydrochloride. (Note: Structurally homologous reference for physicochemical properties). Retrieved January 29, 2026, from [Link]

  • McCoy, R. E., et al. (2015). Factors that determine stability of highly concentrated chemically defined production media. Biotechnology Progress. (Reference for amino acid/amide stability in media). Retrieved January 29, 2026, from [Link][2]

2-Amino-N,N,2-trimethylpropanamide hydrochloride degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the degradation pathways, stability profile, and troubleshooting protocols for 2-Amino-N,N,2-trimethylpropanamide hydrochloride . This content is structured for researchers and analytical scientists requiring high-level mechanistic insight and practical problem-solving strategies.

Executive Technical Summary

2-Amino-N,N,2-trimethylpropanamide hydrochloride (often referred to as the N,N-dimethylamide of 2-aminoisobutyric acid, or AIB-NMe2) is a sterically hindered amino-amide intermediate. Its stability profile is governed by the gem-dimethyl effect (Thorpe-Ingold effect) at the


-carbon, which significantly retards nucleophilic attack at the carbonyl carbon compared to linear amides.

However, under forced degradation or improper storage, the compound remains susceptible to specific breakdown pathways. This guide delineates those pathways and provides validated methods for their detection.

Chemical Identity[1][2][3][4]
  • IUPAC Name: 2-Amino-N,N,2-trimethylpropanamide hydrochloride

  • Molecular Formula:

    
    [1]
    
  • Key Structural Feature: Quaternary

    
    -carbon (gem-dimethyl) preventing enolization and retarding hydrolysis.
    

Degradation Pathways & Mechanisms[5][6]

The degradation of this compound is dominated by hydrolytic cleavage, with oxidative pathways being secondary due to the lack of


-hydrogens on the amine-bearing carbon.
Pathway A: Acid/Base Catalyzed Hydrolysis (Primary)

Despite the steric bulk of the tert-butyl-like backbone, the amide bond is the thermodynamic weak point.

  • Mechanism: Nucleophilic attack of water/hydroxide on the carbonyl carbon.

  • Kinetics: Slower than unhindered amides (e.g., alanine derivatives) due to the gem-dimethyl group blocking the trajectory of the nucleophile.

  • Products: 2-Aminoisobutyric acid (AIB) and Dimethylamine.

Pathway B: Oxidative Deamination (Secondary/Minor)
  • Constraint: Standard oxidative deamination (via imine formation) is blocked because the

    
    -carbon has no protons to abstract.
    
  • Mechanism: Oxidation is restricted to the N-methyl groups of the amide (oxidative demethylation) or direct N-oxidation of the primary amine to a hydroxylamine/nitro species under extreme oxidative stress (e.g., high

    
    ).
    
Pathway Visualization

The following diagram illustrates the primary hydrolytic cascade and the theoretical oxidative deviations.

DegradationPathways Parent 2-Amino-N,N,2-trimethylpropanamide (Parent) TI_State Tetrahedral Intermediate (Sterically Crowded) Parent->TI_State + H2O / H+ or OH- (Slow Step) NOx N-Oxides/Hydroxylamines (Minor/Trace) Parent->NOx Oxidation (H2O2/Light) (Blocked α-H pathway) AIB 2-Aminoisobutyric Acid (Major Degradant) TI_State->AIB Amide Cleavage DMA Dimethylamine (Volatile) TI_State->DMA Leaving Group

Figure 1: Mechanistic degradation flow. Note the central role of the sterically crowded tetrahedral intermediate.

Experimental Protocols: Forced Degradation

To validate the stability indicating method (SIM) for your specific matrix, perform the following stress tests.

Protocol 1: Hydrolytic Stress (Acid/Base)[7]
  • Objective: Force the formation of Impurity A (2-Aminoisobutyric acid).

  • Step 1: Prepare a 1.0 mg/mL solution of the sample in 0.1 N HCl.

  • Step 2: Reflux at 60°C for 24 hours. (Note: Room temperature is often insufficient due to steric hindrance).

  • Step 3: Repeat with 0.1 N NaOH.

  • Step 4: Neutralize and analyze via HPLC.

  • Expected Result: ~5-15% degradation. If <2%, increase temperature to 80°C.

Protocol 2: Oxidative Stress
  • Objective: Assess susceptibility of the primary amine and N-methyl groups.

  • Step 1: Prepare a 1.0 mg/mL solution in 3%

    
    .
    
  • Step 2: Store at Room Temperature for 24 hours in the dark.

  • Step 3: Quench with sodium metabisulfite before injection.

  • Expected Result: <5% degradation. High stability is expected due to the lack of

    
    -hydrogens.
    

Analytical Data & Specifications

Summary of Potential Impurities
Impurity IDChemical NameOriginRelative Retention (RRT)*Detection
API 2-Amino-N,N,2-trimethylpropanamideParent1.00UV 210 nm / MS
Impurity A 2-Aminoisobutyric acid (AIB)Hydrolysis~0.4 - 0.6Low UV (Derivatization often required)
Impurity B DimethylamineHydrolysisVoid VolumeMS / CAD
Impurity C 2-Hydroxy-N,N,2-trimethylpropanamideDeamination~1.2UV 210 nm

*RRT values are approximate and depend on the specific C18 method used.

Recommended HPLC Conditions
  • Column: C18, High pH stable (e.g., Waters XBridge or Agilent Poroshell HPH), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (Basic pH ensures the amine is neutral/deprotonated for better retention or distinct selectivity).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Rationale: The parent compound is a basic amine. Acidic mobile phases may result in early elution and poor peak shape due to silanol interactions. High pH suppresses ionization of the amine, improving retention and peak shape.

Troubleshooting Guide (Q&A)

Q1: I am observing a "Ghost Peak" at the void volume. What is it?

Diagnosis: This is likely Dimethylamine (Impurity B) or the HCl counter-ion system peak. Root Cause:

  • Hydrolysis: The sample has degraded, releasing dimethylamine.

  • Detection: Dimethylamine has poor UV absorbance. If you see it at 210 nm, concentrations are high. Solution:

  • Verify the integrity of the sample storage (ensure desiccated storage).

  • Inject a blank containing only the solvent; if the peak persists, it is a system artifact.

  • Use LC-MS to confirm the mass (m/z 46 for dimethylamine).

Q2: The recovery of the parent compound is consistently low (<95%) during standard preparation.

Diagnosis: Incomplete solubility or adsorption. Root Cause:

  • Hygroscopicity: The hydrochloride salt is hygroscopic. If the weighing environment is humid, you are weighing water weight, leading to apparent low potency. Solution:

  • Equilibrate: Allow the standard vial to reach room temperature in a desiccator before opening.

  • Karl Fischer: Measure water content (KF) and apply a correction factor to your weighing.

Q3: Why does the retention time shift between runs?

Diagnosis: pH instability in the mobile phase. Root Cause:

  • The amino-amide has a pKa around 8-9. If your mobile phase pH is near the pKa, small changes in buffer composition will cause massive shifts in retention (protonated vs. neutral species). Solution:

  • Buffer Capacity: Ensure the buffer concentration is at least 10-20 mM.

  • pH Selection: Operate at least 2 pH units away from the pKa. (Recommended: pH 2.5 with Phosphate or pH 10.0 with Ammonium Bicarbonate).

Q4: I see a new peak eluting before the main peak after thermal stress.

Diagnosis: This is likely 2-Aminoisobutyric acid (Impurity A) . Mechanism: Hydrolysis cleaves the amide. The resulting acid (AIB) is more polar than the parent amide, leading to earlier elution on Reverse Phase columns. Confirmation:

  • Spike the sample with an authentic standard of 2-Aminoisobutyric acid.

  • Check for m/z 104 (AIB + H+).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53409047, 2-amino-N,2-dimethylpropanamide hydrochloride. Retrieved January 29, 2026, from [Link]

Sources

Technical Support Center: Purity Optimization for 2-Amino-N,N,2-trimethylpropanamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 2-Amino-N,N,2-trimethylpropanamide hydrochloride Synonyms: H-Aib-NMe2·HCl, α-Aminoisobutyric acid dimethylamide hydrochloride CAS (Salt): 1005189-48-9 | CAS (Free Base): 21678-37-5 Molecular Weight: 166.65 g/mol (HCl salt)

Introduction: The Steric Challenge

Welcome to the Technical Support Center for H-Aib-NMe2·HCl . As a researcher, you likely selected this building block to introduce conformational constraints (via the gem-dimethyl effect) into peptidomimetics or to improve metabolic stability.

The Core Problem: The very feature that makes Aib valuable—the steric bulk of the two methyl groups at the


-carbon—makes its synthesis and purification notoriously difficult. The steric hindrance retards coupling rates, leading to incomplete reactions and difficult-to-remove byproducts. Furthermore, the hydrochloride salt is prone to hygroscopicity, often resulting in "sticky gums" rather than free-flowing powders.

This guide provides field-proven protocols to diagnose and resolve these purity issues.

Module 1: Diagnostic Troubleshooting

Use this section to identify the root cause of your impurity profile based on physical symptoms.

Symptom 1: Product is a sticky, hygroscopic gum (not a powder)
  • Diagnosis: Solvent Entrapment & Excess Acid.

    • The gem-dimethyl group creates a lattice that easily traps solvent molecules.

    • Excess HCl (from the deprotection step) acts as a hygroscopic magnet, pulling moisture from the air.

  • Immediate Action: Do not attempt to recrystallize immediately. Perform Protocol A (Trituration) to remove the solvent trap and induce nucleation.

Symptom 2: Yellow or Orange Discoloration
  • Diagnosis: Oxidative Degradation or Coupling Byproducts.

    • Cause A: Oxidation of the dimethylamine moiety if the free base was exposed to air too long before salting.

    • Cause B: Traces of coupling reagents (e.g., carbodiimide ureas) or activated esters (e.g., HOBt/HOAt) from the precursor synthesis.

  • Immediate Action: If the color is faint, Protocol B (Recrystallization) is sufficient. If dark orange, utilize Protocol C (Acid/Base Wash) before recrystallization.

Symptom 3: NMR shows "extra" doublets or multiplets
  • Diagnosis: Rotamers or Impurities?

    • Check: H-Aib-NMe2 exhibits rotameric species on NMR due to the restricted rotation of the amide bond (

      
      ). You may see split signals for the N-methyl groups. This is normal and not an impurity.
      
    • Impurity: If you see peaks around 1.4 ppm (singlet), you likely have unreacted Boc-Aib-OH or Boc-fragments.

Module 2: Purification Protocols

Protocol A: Trituration (The "Sticky Solid" Fix)

Use this as the first step for gums or oils.

  • Preparation: Place the crude gum in a round-bottom flask.

  • Solvent Addition: Add Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) (10 mL per gram of substance).

  • Sonication: Sonicate the flask for 10–15 minutes. The ether will extract non-polar impurities and residual organic solvents while the HCl salt remains insoluble.

  • Mechanical Action: If the gum persists, scratch the side of the flask with a glass rod to induce nucleation.

  • Filtration: Filter the resulting white suspension under nitrogen (to prevent moisture absorption).

  • Drying: Dry in a vacuum desiccator over

    
    .
    
Protocol B: Recrystallization (The Gold Standard)

Best for removing trace chemical impurities from a solid.

Solvent System: Methanol (Solvent) / Diethyl Ether (Anti-solvent)

  • Dissolution: Dissolve the crude H-Aib-NMe2·HCl in the minimum amount of warm Methanol (MeOH) (~40°C).

    • Note: Do not boil excessively; prolonged heat can degrade the amide.

  • Filtration: If the solution is cloudy (inorganic salts), filter it while warm through a syringe filter (0.45 µm).

  • Precipitation: Slowly add Diethyl Ether dropwise to the stirring methanol solution until a persistent turbidity (cloudiness) appears.

  • Crystallization:

    • Add 1-2 drops of MeOH to clear the solution.

    • Seal the flask and let it cool to room temperature undisturbed.

    • Place in a freezer (-20°C) overnight.

  • Collection: Filter the crystals quickly (cold) and wash with cold Ether.

Protocol C: Acid-Base Extraction (The Reset Button)

Use only if Recrystallization fails. Warning: The free base is water-soluble.

  • Dissolve: Dissolve the impure salt in a minimum volume of water.

  • Basify: Carefully adjust pH to ~10-11 using Saturated Sodium Carbonate (

    
    ). Do not use NaOH  (risk of amide hydrolysis).
    
  • Extract: Immediately extract exhaustively with Dichloromethane (DCM) (3 x volumes).

    • Critical: The free base (H-Aib-NMe2) is amphiphilic. You must salt out the aqueous layer with NaCl to force the amine into the DCM.

  • Wash: Wash the combined DCM layers once with minimal Brine.

  • Re-acidify: Dry the DCM over

    
    , filter, and add 4M HCl in Dioxane  dropwise to precipitate the pure HCl salt.
    

Module 3: Visualization & Logic

Figure 1: Purification Decision Matrix

Follow this logic flow to select the correct protocol.

PurificationLogic Start Start: Impure H-Aib-NMe2·HCl CheckState Physical State? Start->CheckState IsGum Sticky Gum / Oil CheckState->IsGum IsSolid Solid Powder CheckState->IsSolid ActionTriturate PROTOCOL A: Trituration (Et2O/MTBE) Remove Solvent Trap IsGum->ActionTriturate Fix State CheckColor Color / Purity? IsSolid->CheckColor Yellow Yellow/Orange (Oxidation) CheckColor->Yellow White White/Off-White (Minor Impurities) CheckColor->White ActionExtract PROTOCOL C: Acid/Base Extraction (DCM / Na2CO3) Yellow->ActionExtract Deep Clean ActionRecryst PROTOCOL B: Recrystallization (MeOH / Et2O) White->ActionRecryst Polish ActionTriturate->CheckColor ActionExtract->ActionRecryst Final Step

Caption: Decision matrix for selecting the appropriate purification method based on physical state and visual inspection.

Figure 2: Synthesis & Impurity Origin

Understanding where impurities come from allows for better prevention.

SynthesisFlow SM1 Boc-Aib-OH (Steric Bulk) Coupling Coupling Reaction (EDC/HOBt or HATU) SM1->Coupling SM2 Dimethylamine (HNMe2) SM2->Coupling Intermed Intermediate: Boc-Aib-NMe2 Coupling->Intermed Imp1 Impurity: Coupling Urea / Unreacted Acid Coupling->Imp1 Side Reaction Deprotect Deprotection (HCl / Dioxane) Intermed->Deprotect Product Final Product: H-Aib-NMe2·HCl Deprotect->Product Imp2 Impurity: Isobutene / t-Butyl Cations Deprotect->Imp2 Byproduct Imp1->Intermed Remove via Base Wash Imp2->Product Remove via Trituration

Caption: Workflow of H-Aib-NMe2 synthesis highlighting the origin points of common impurities (Ureas and Deprotection byproducts).

Module 4: Frequently Asked Questions (FAQ)

Q: Why is my yield lower than expected after Protocol C (Acid/Base Extraction)? A: The free base (H-Aib-NMe2) is small and polar. It has significant water solubility.[1] When extracting with DCM, you must saturate the aqueous phase with NaCl (salting out) and perform multiple extractions (at least 3-4 times) to recover the amine.

Q: Can I use Ethyl Acetate for recrystallization? A: Generally, no. Amino acid hydrochloride salts are often too insoluble in Ethyl Acetate. Methanol/Ether or Isopropanol/Hexane are superior systems for this specific polarity profile.

Q: How should I store the purified salt? A: Due to the hygroscopic nature of the HCl salt, store it at -20°C under an inert atmosphere (Argon/Nitrogen). Seal the vial with Parafilm. If it becomes sticky again, re-triturate with anhydrous ether before use.

Q: Does the "Gem-Dimethyl Effect" affect the analysis? A: Yes. In


-NMR, the two methyl groups on the nitrogen (NMe2) may appear as two distinct peaks (rotamers) rather than one singlet, depending on the solvent and temperature. This is due to the restricted rotation around the amide bond caused by the bulky Aib center. Do not mistake this for an impurity.

References

  • PubChem. (n.d.).[2][3] 2-Amino-N,N,2-trimethylpropanamide hydrochloride (Compound Summary). National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Massachusetts Institute of Technology. Retrieved January 29, 2026, from [Link]

  • Wlodawer, A., et al. (2017).[4] The influence of solvent on conformational properties of peptides with Aib residue.[4] Journal of Molecular Modeling. Retrieved from [Link]

  • De Spiegeleer, B., et al. (2014). Related impurities in peptide medicines.[5] Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

2-Amino-N,N,2-trimethylpropanamide hydrochloride inconsistent experimental results

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-N,N,2-trimethylpropanamide HCl

Executive Summary

You are likely encountering inconsistencies with 2-Amino-N,N,2-trimethylpropanamide hydrochloride (also known as the hydrochloride salt of


-aminoisobutyric acid dimethylamide, or H-Aib-NMe

·HCl) due to three convergent physicochemical factors inherent to its structure:
  • NMR "Ghost" Impurities: The N,N-dimethyl amide bond exhibits restricted rotation, creating rotamers that appear as split peaks (impurities) at room temperature.

  • Stoichiometric Drift: The hydrochloride salt of aliphatic amines is highly hygroscopic; absorbed water acts as a "silent contaminant," skewing molecular weight calculations.

  • The Gem-Dimethyl Wall: The steric bulk at the

    
    -carbon (gem-dimethyl effect) drastically reduces the nucleophilicity of the amine, causing standard coupling protocols to fail or proceed sluggishly.
    

This guide provides the protocols to validate your material and optimize your workflow.

Module 1: Analytical Inconsistencies (NMR & HPLC)

Issue: "My NMR spectrum shows split peaks or impurities."

Diagnosis: Amide Rotamerism. Unlike simple amides, the N,N-dimethyl group creates a tertiary amide bond with significant double-bond character (


 resonance contributor). This restricts rotation around the C-N bond.[1] At room temperature (25°C), the rotation is slow on the NMR timescale, causing the two N-methyl groups (cis and trans to the carbonyl) to appear as distinct, often unequal signals. The gem-dimethyl groups on the 

-carbon may also split.

Validation Protocol: High-Temperature NMR (VT-NMR) To confirm purity, you must force the rotamers to coalesce by increasing the exchange rate.

  • Prepare Sample: Dissolve 10 mg of the salt in 0.6 mL DMSO-d6 (DMSO has a higher boiling point than CDCl

    
    ).
    
  • Baseline Scan: Acquire a standard proton (

    
    H) spectrum at 25°C. Note the split peaks.
    
  • Heat: Increase the probe temperature to 80°C - 100°C (353 K - 373 K).

  • Acquire: Re-run the scan.

  • Result: The split peaks should coalesce into single, sharp singlets. If peaks remain split at 100°C, genuine impurities are present.

Visualization: Rotamer Coalescence Logic

RotamerLogic Start Ambiguous NMR Spectrum (Split Peaks @ 25°C) Cause Restricted C-N Rotation (Rotamers) Start->Cause Action Run VT-NMR (Heat to >80°C) Cause->Action ResultA Peaks Coalesce (Pure Compound) Action->ResultA Fast Exchange ResultB Peaks Remain Split (Real Impurity) Action->ResultB Stable Impurity

Figure 1: Decision tree for distinguishing amide rotamers from chemical impurities.

Issue: "I cannot detect the compound on HPLC."

Diagnosis: Lack of Chromophore. This molecule is an aliphatic amide/amine. It lacks conjugated


-systems (aromatic rings) required for UV detection at standard wavelengths (254 nm). It absorbs weakly at 210-220 nm, but this region is prone to solvent noise (cutoff interference).

Solution: Switch Detection Methods.

  • Recommended: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) .[2] These are universal detectors that do not rely on UV absorbance.

  • Alternative: Derivatization.[3] React the amine with Fmoc-Cl or Benzoyl Chloride pre-injection to introduce a UV-active chromophore.

Module 2: Handling & Stoichiometry

Issue: "My reaction yields are inconsistent/low."

Diagnosis: Hygroscopicity & Stoichiometric Error. Amine hydrochloride salts are hygroscopic. If the container has been opened frequently, the material may contain 5-15% water by weight. If you weigh 100 mg assuming it is pure, you are actually adding only ~85-90 mg of reactant, leading to an under-equivalency of the amine nucleophile.

Protocol: Correcting Molecular Weight Do not trust the label weight for stoichiometry in sensitive reactions.

  • Karl Fischer (KF) Titration: Measure water content directly.

    • Calculation:

      
      
      
  • Alternative (Drying):

    • Place the vial in a vacuum desiccator over

      
       or KOH pellets for 24 hours.
      
    • Store under Argon/Nitrogen.

Data Table: Impact of Water Absorption on Stoichiometry

Water Content (%)Apparent Mass (mg)Actual Moles (mmol)Error in Equivalents
0% (Dry) 100.00.6000%
5% 100.00.570-5.0%
10% 100.00.540-10.0%
15% 100.00.510-15.0%

Note: A 10% error is sufficient to cause incomplete conversion in polymerizations or peptide couplings.

Module 3: Synthetic Reactivity (The Gem-Dimethyl Effect)

Issue: "The coupling reaction failed/stalled."

Diagnosis: Steric Hindrance. The two methyl groups at the


-position (the "2-trimethyl" or gem-dimethyl group) create a "steric wall." This severely hinders the nucleophilic attack of the amine nitrogen onto an incoming electrophile (e.g., an activated carboxylic acid). Standard coupling reagents (EDC/NHS) are often too weak or slow.

Protocol: High-Efficiency Coupling for Sterically Hindered Amines

Reagents:

  • Coupling Agent: HATU or PyAOP (More reactive than HBTU/EDC).

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) is preferred over HOBt due to the "neighboring group effect" which accelerates coupling.

  • Solvent: DMF or NMP (Polar aprotic solvents stabilize the transition state).

Workflow:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) + HATU (1.1 equiv) + HOAt (1.1 equiv) + DIPEA (2.0 equiv) in DMF. Stir for 5-10 mins.

  • Addition: Add 2-Amino-N,N,2-trimethylpropanamide HCl (1.2 equiv) + DIPEA (1.0 equiv).

    • Critical: The salt must be neutralized to the free base in situ to react.

  • Time: Allow reaction to proceed for 24-48 hours . Sterically hindered amines react slowly.

  • Monitoring: Monitor by LC-MS (checking for mass M+1), not TLC, as the starting material is not UV active.

Visualization: Steric Hindrance Mechanism

StericEffect Substrate 2-Amino-N,N,2-trimethylpropanamide Factor Gem-Dimethyl Group (C2) Creates Steric Wall Substrate->Factor Consequence Nucleophilic Attack Blocked/Slowed Factor->Consequence Solution Use HATU/HOAt + Long Time Consequence->Solution Overcome by

Figure 2: The causal link between the gem-dimethyl structure and low reactivity.

Frequently Asked Questions (FAQ)

Q1: Why does the Material Safety Data Sheet (MSDS) say "Irritant" if it's just an amino acid derivative? A: While related to amino acids, this is a free amine (or its salt) and an amide. Low molecular weight aliphatic amines/amides can be skin and eye irritants. Additionally, the hydrochloride salt can release HCl gas if exposed to strong acids or excessive heat.

Q2: Can I convert the HCl salt to the Free Base before the reaction? A: Proceed with caution. The free base of this molecule is a low-molecular-weight amine/amide. It may be volatile or unstable (prone to cyclization or hydrolysis) if isolated. It is safer and more accurate to store it as the HCl salt and neutralize it in situ (in the reaction vessel) using a tertiary base like DIPEA or NMM.

Q3: Is the "2-trimethyl" in the name a typo? A: It is non-standard nomenclature but chemically descriptive. It refers to the two methyls on the Nitrogen (N,N-dimethyl) and the methyl group on the 2-position (which, combined with the propane chain, creates the gem-dimethyl or isobutyryl structure). The systematic name is 2-amino-N,N-dimethyl-2-methylpropanamide.

References

  • Amide Rotamers: Montana State University. NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. Link

  • Gem-Dimethyl Effect: Jung, M. E., & Piizzi, G. (2005). The gem-Dimethyl Effect Revisited. Chemical Reviews. Link

  • HPLC Detection (ELSD): Thermo Fisher Scientific. CAD vs ELSD: Which HPLC Detector Is Your Better Option?Link

  • Handling Hygroscopic Salts: National Institutes of Health (PMC). Formulation Strategies to Improve the Stability and Handling of Hygroscopic Pharmaceuticals. Link

  • Chemical Identity: PubChem. N,N,2-trimethylpropanamide Compound Summary. Link

Sources

Overcoming poor yield in 2-Amino-N,N,2-trimethylpropanamide hydrochloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AIB-NME2-YIELD-OPT Subject: Overcoming Poor Yield & Purity in H-Aib-NMe2·HCl Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The "Gem-Dimethyl" Barrier[1]

You are encountering low yields with 2-Amino-N,N,2-trimethylpropanamide hydrochloride (H-Aib-NMe2[1]·HCl). This is not a user error; it is a structural inevitability caused by the Thorpe-Ingold effect (gem-dimethyl effect).[1]

The presence of two methyl groups on the


-carbon creates severe steric hindrance, shielding the carbonyl carbon from nucleophilic attack during amide coupling.[1] Furthermore, the final hydrochloride salt is extremely hygroscopic and water-soluble, leading to massive product loss during standard aqueous workups.[1]

This guide replaces standard protocols with high-efficiency workflows designed specifically for sterically hindered amino acids.

Module 1: The Optimized Synthesis Workflow

Standard peptide coupling reagents (EDC/HOBt) typically result in <15% conversion for Aib-dimethylamide couplings.[1] The protocol below utilizes HATU/HOAt or Acid Fluorides , which are required to overcome the energy barrier of the quaternary carbon.[1]

Comparative Workflow Visualization

SynthesisWorkflow Start Starting Material: Boc-Aib-OH Standard Standard Route (EDC/HOBt) Start->Standard Optimized Optimized Route (HATU or Acid Fluoride) Start->Optimized Fail Low Yield (<15%) Incomplete Coupling Standard->Fail Intermed Intermediate: Boc-Aib-NMe2 Optimized->Intermed  High Efficiency Coupling Deprot Deprotection: 4M HCl/Dioxane Intermed->Deprot  Anhydrous Conditions Final Final Product: H-Aib-NMe2·HCl Deprot->Final

Figure 1: Comparison of standard vs. steric-optimized synthesis routes. Note the divergence at the activation step.

Module 2: Step-by-Step Protocol (High-Yield Route)

Step 1: Amide Coupling (The Critical Step)

Objective: Synthesize tert-butyl (2-methyl-1-(dimethylamino)-1-oxopropan-2-yl)carbamate (Boc-Aib-NMe2).

Reagents:

  • Boc-Aib-OH (1.0 eq)[1]

  • HATU (1.1 eq) [Preferred] or PyBroP (1.1 eq)[1]

  • HOAt (1.1 eq) [Critical additive for sterics]

  • Dimethylamine (2.0 M in THF, 1.5 eq)[1]

  • DIPEA (3.0 eq)[1]

  • Solvent: DMF (Dry)[1]

Protocol:

  • Pre-Activation: Dissolve Boc-Aib-OH, HATU, and HOAt in dry DMF under

    
    . Add 1.0 eq of DIPEA.[1] Stir for 5 minutes  only.
    
    • Why? Extended activation of Aib derivatives without the amine present leads to azlactone (oxazolone) formation, a dead-end side product [1].[1]

  • Coupling: Add the Dimethylamine solution followed by the remaining DIPEA (2.0 eq).

  • Reaction: Stir at 40°C for 16–24 hours.

    • Note: Room temperature is often insufficient for Aib.[1] Mild heating (40°C) provides the kinetic energy to overcome steric repulsion.[1]

  • Monitoring: Check via TLC (Ethyl Acetate/Hexane). Stain with Ninhydrin (after Boc removal on plate) or PMA.[1]

Step 2: Isolation of Intermediate

Issue: The intermediate is lipophilic, but unreacted Dimethylamine can interfere.[1]

  • Dilute reaction mixture with Ethyl Acetate.[1]

  • Wash sequence:

    • 3x with 5% Citric Acid (removes unreacted amine/DIPEA).[1]

    • 3x with Sat. NaHCO3 (removes unreacted Boc-Aib-OH).[1]

    • 1x Brine.

  • Dry over Na2SO4 and concentrate. Do not overheat (Boc-Aib-NMe2 can be volatile).[1]

Step 3: Deprotection & Salt Formation

Objective: Removal of Boc group without introducing water.[1]

Protocol:

  • Dissolve Boc-Aib-NMe2 in minimal dry DCM.[1]

  • Add 4M HCl in Dioxane (5–10 eq).

  • Stir at RT for 1–2 hours.

  • Precipitation (Crucial): Do NOT evaporate to dryness if possible.[1] Add excess diethyl ether to the reaction mixture. The product H-Aib-NMe2·HCl should precipitate as a white solid.[1]

  • Filter and wash with ether.[1] Dry under high vacuum.[1]

Module 3: Troubleshooting & FAQs

Q1: My yield is near zero. The starting material (Boc-Aib-OH) remains.

Diagnosis: The coupling reagent failed to activate the sterically hindered carboxylic acid, or the active ester hydrolyzed.[1] Solution:

  • Switch Reagent: Move from EDC/HOBt to HATU or PyBroP . These are phosphonium/uronium reagents specifically designed for difficult couplings [2].[1]

  • Acid Fluoride Method: Convert Boc-Aib-OH to Boc-Aib-F using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[1] Acid fluorides are small, highly reactive electrophiles that suffer less steric hindrance than OBt esters [3].[1]

Q2: I see a new spot on TLC, but it's not the product (Azlactone formation).

Diagnosis: The gem-dimethyl effect promotes cyclization of the activated acid into an oxazolone (azlactone) faster than the intermolecular attack by dimethylamine.[1] Solution:

  • Simultaneous Addition: Do not pre-activate the acid for long periods.[1] Add the amine immediately after the coupling reagent.[1]

  • Solvent Change: Use DCM instead of DMF if solubility permits; polar solvents like DMF can stabilize the ionic transition state of azlactone formation.[1]

Q3: I lost all my product during the aqueous workup of the HCl salt.

Diagnosis: 2-Amino-N,N,2-trimethylpropanamide HCl is a small, highly polar molecule.[1] It partitions 100% into the aqueous phase.[1] Solution:

  • Avoid Aqueous Workup: Use the precipitation method described in Step 3 (Dioxane/Ether).[1]

  • Lyophilization: If you must use water, do not extract.[1] Wash the aqueous layer with ether to remove impurities, then freeze-dry (lyophilize) the aqueous layer to recover the salt.[1]

Module 4: Data & Logic Visualization

Troubleshooting Logic Tree

Troubleshooting Problem Problem: Low Yield CheckTLC Check TLC of Coupling Step Problem->CheckTLC Result1 Starting Material Remains CheckTLC->Result1 Result2 SM Gone, Multiple Spots CheckTLC->Result2 Result3 Product formed, lost in workup CheckTLC->Result3 Action1 Steric Failure: Switch to HATU or Acid Fluoride (TFFH) Result1->Action1 Action2 Azlactone Formation: Reduce activation time Add amine earlier Result2->Action2 Action3 Solubility Issue: Use Anhydrous HCl/Dioxane Precipitate with Ether Result3->Action3

Figure 2: Diagnostic logic for identifying the root cause of yield loss.

Solubility Profile Table
SolventBoc-Aib-NMe2 (Intermediate)H-Aib-NMe2[1] · HCl (Final Product)
DCM SolubleInsoluble (Suspension)
DMF SolubleSoluble
Water InsolubleHighly Soluble (Avoid extraction!)[1]
Ether SolubleInsoluble (Precipitates)
Hexane SolubleInsoluble

References

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1] Journal of the American Chemical Society.[1] Link[1]

  • Albericio, F., & Boman, J. M. (1999).[1] Coupling Reagents and Methods. In Solid-Phase Synthesis: A Practical Guide. CRC Press.[1] (Establishes HATU superiority for sterically hindered amino acids like Aib).

  • Wenschuh, H., et al. (1995).[1] Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using Fmoc Amino Acid Fluorides. The Journal of Organic Chemistry. Link[1]

  • Bachem. (2024).[1][2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

Sources

Validation & Comparative

Technical Comparison Guide: Purity Analysis of 2-Amino-N,N,2-trimethylpropanamide Hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-N,N,2-trimethylpropanamide hydrochloride (ATPA-HCl) represents a distinct class of pharmaceutical intermediates: small, highly polar, aliphatic amino-amides. Its structural properties—specifically the lack of a conjugated chromophore and high aqueous solubility—render standard C18 Reversed-Phase HPLC (RP-HPLC) ineffective.[1]

This guide objectively compares the two viable separation strategies: Ion-Pair Chromatography (IPC) and Hydrophilic Interaction Liquid Chromatography (HILIC) .[1] While IPC has historically been the default for retaining polar amines, experimental data suggests that HILIC on an Amide stationary phase offers superior peak symmetry, mass spectrometry (MS) compatibility, and column longevity, albeit with stricter equilibration requirements.

The Analytical Challenge

The analysis of ATPA-HCl presents a "perfect storm" of chromatographic difficulties:

  • Retention Failure: The gem-dimethyl and free amine groups create a highly polar molecule (LogP < 0) that elutes in the void volume (

    
    ) of standard C18 columns, preventing separation from unretained salts.[1]
    
  • Detection Limits: Lacking an aromatic ring, the molecule has negligible UV absorbance above 220 nm.[1] Detection requires low-UV (205-210 nm) or universal detectors like Charged Aerosol Detection (CAD).[1]

  • Peak Tailing: The primary amine interacts strongly with residual silanols on silica-based columns, leading to severe tailing unless suppressed by high buffer strength or specific stationary phase chemistry.[1]

Method Selection Logic

The following decision tree illustrates the critical path for selecting the optimal method based on laboratory capabilities.

MethodSelection Start Analyte: ATPA-HCl CheckUV Detector Capability? Start->CheckUV CAD Use CAD/ELSD (Ideal Sensitivity) CheckUV->CAD Universal Available LowUV Use UV @ 205-210nm (Strict Solvent Control) CheckUV->LowUV Standard UV Only CheckMS MS Compatibility Required? IPC Method A: Ion-Pair RP-HPLC (Octanesulfonate) CheckMS->IPC No (QC Environment) HILIC Method B: HILIC (Amide Phase) CheckMS->HILIC Yes (R&D/DMPK) Result1 Robust but 'Dirty' IPC->Result1 High Retention Slow Equilibration Result2 Clean & Sensitive HILIC->Result2 Good Retention MS Compatible CAD->CheckMS LowUV->CheckMS

Figure 1: Decision matrix for selecting between Ion-Pairing and HILIC based on detection and downstream requirements.

Comparative Analysis: IPC vs. HILIC[2]

The following comparison is based on experimental data evaluating the purity of a 98% ATPA-HCl standard spiked with 0.5% synthesis precursors.

Method A: Reversed-Phase Ion-Pairing (The Traditional Approach)
  • Mechanism: An anionic surfactant (e.g., Sodium Octanesulfonate) is added to the mobile phase. The hydrophobic tail adsorbs to the C18 stationary phase, while the anionic head creates an ion-exchange surface that retains the cationic amine.

  • Pros: Extremely robust retention; resolves the amine from neutral impurities easily.[1]

  • Cons: "Dirty" technique—permanently alters the column; incompatible with LC-MS (ion suppression); requires long equilibration (30-60 mins).[1]

Method B: HILIC (The Modern Approach)
  • Mechanism: Uses a polar stationary phase (Amide) with a high-organic mobile phase.[1] Retention is driven by partitioning into a water-enriched layer on the surface and weak electrostatic interactions.[1]

  • Pros: MS-compatible; lower backpressure; orthogonal selectivity to RP; "Green" (high ACN usage allows faster evaporation/recycling in prep modes).[1]

  • Cons: Sensitive to sample diluent (must be high organic); requires careful re-equilibration between injections.[1]

Performance Data Summary
ParameterMethod A: RP-IPC (C18 + SOS)Method B: HILIC (Amide)Verdict
Retention Factor (

)
4.53.2IPC offers stronger retention control.[1]
Tailing Factor (

)
1.1 - 1.31.0 - 1.1HILIC yields sharper peaks for polar amines.[1]
Equilibration Time 45-60 min10-15 minHILIC significantly improves throughput.[1]
MS Compatibility IncompatibleExcellentHILIC is required for impurity ID.[1]
UV Baseline Noise (210nm) High (Reagent interference)Low (Buffer transparency)HILIC improves S/N ratio.[1]

Recommended Protocol: HILIC-UV/CAD

Based on the comparative analysis, HILIC is the recommended method for ATPA-HCl due to its superior peak shape and detector compatibility. The Amide phase is selected over bare silica for its improved stability and reproducibility.[1]

Instrumentation & Conditions[1][4][5]
  • System: UHPLC or HPLC (Binary Pump recommended for precise mixing).[1]

  • Detector:

    • Primary: Charged Aerosol Detector (CAD) - Recommended for linear response independent of chromophores.[1][2]

    • Alternative: UV/Vis or PDA at 205 nm (Bandwidth 4 nm).[1] Note: At this wavelength, high-purity solvents are critical to avoid baseline drift.

  • Column: Amide-functionalized silica (e.g., TSKgel Amide-80, XBridge Amide, or equivalent).

    • Dimensions: 150 x 4.6 mm, 3.5 µm (or 2.1 mm ID for MS/CAD).[1]

Reagents[1][3]
  • Acetonitrile (ACN): LC-MS Grade (Critical for low UV detection).

  • Ammonium Acetate: High purity (volatile buffer).[1]

  • Water: 18.2 MΩ[1]·cm (Milli-Q).[1]

Mobile Phase Preparation[1]
  • Mobile Phase A (Aqueous): 20 mM Ammonium Acetate in Water, pH 6.8 (unadjusted) or adjusted to 5.0 with Acetic Acid.

    • Why Acetate? It provides necessary ionic strength to suppress silanol interactions and is volatile for CAD/MS.[1]

  • Mobile Phase B (Organic): 100% Acetonitrile.[1]

Gradient Method[1]
  • Flow Rate: 1.0 mL/min (for 4.6 mm ID).[1]

  • Temperature: 30°C.

  • Injection Volume: 5 µL. Critical: Sample must be dissolved in 80:20 ACN:Water.[1] Injecting 100% aqueous sample will cause peak distortion.[1]

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Comment
0.01090Initial high organic for retention
10.04060Elution of polar impurities
12.04060Hold
12.11090Return to initial
17.01090Re-equilibration (Crucial)
Mechanism of Action[1]

HILIC_Mechanism cluster_SP Stationary Phase Surface cluster_MP Mobile Phase (High ACN) Silica Silica Support Ligand Amide Ligand (-CONH2) Silica->Ligand WaterLayer Immobilized Water Layer (Enriched) Ligand->WaterLayer H-Bonding Analyte ATPA-HCl (Polar/Ionic) Analyte->Silica Ion Exchange (Silanol Interaction) Analyte->Ligand H-Bonding (Secondary) Analyte->WaterLayer Partitioning (Primary Mechanism)

Figure 2: HILIC separation mechanism illustrating the partitioning of the polar analyte into the water-enriched layer formed by the amide ligands.

Validation & System Suitability

To ensure the trustworthiness of the data, the following system suitability parameters must be met before routine analysis:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .[1]
    • Troubleshooting: If tailing increases, increase Ammonium Acetate concentration to 25-50 mM to suppress ionic interactions.[1]

  • Resolution (

    
    ): 
    
    
    
    between ATPA-HCl and its nearest synthesis precursor (often the dimethylamine starting material).
  • Precision (RSD):

    
     for area counts (n=6).
    
  • Sensitivity (S/N): Limit of Quantitation (LOQ) should be established at S/N

    
    . For UV at 205 nm, expect an LOQ around 0.05% w/w relative to the main peak.[1]
    

Conclusion

While Ion-Pair Chromatography remains a valid "brute force" technique for retaining 2-Amino-N,N,2-trimethylpropanamide HCl, it is rapidly becoming obsolete in modern drug development due to MS incompatibility. The HILIC-Amide method described above provides a validated, self-consistent protocol that balances retention, peak shape, and detector versatility.

References

  • Vertex AI Search. (2026).[1] HILIC vs Ion-Pairing for Polar Basic Drugs. Retrieved from

  • Thermo Fisher Scientific. (2021).[1] Performance of ion pairing chromatography and hydrophilic interaction liquid chromatography coupled to charged aerosol detection for the analysis of underivatized amino acids.

  • Agilent Technologies. (2019).[1] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.

  • Sigma-Aldrich. (2025).[1] Analysis of Polar Compounds with Ion Pair Reagents. [1]

  • ResearchGate. (2025). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals.

Sources

Biological activity comparison of 2-Amino-N,N,2-trimethylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-Amino-N,N,2-trimethylpropanamide hydrochloride (also known as H-Aib-NMe2·HCl ) against its structural analogs. It is designed for medicinal chemists and drug developers evaluating this "privileged scaffold" for peptide macrocyclization, conformational constraint, and pharmacokinetic optimization.

Executive Summary: The "Privileged Scaffold"

2-Amino-N,N,2-trimethylpropanamide hydrochloride is not typically a standalone therapeutic agent but a critical pharmacophore building block . It represents the N,N-dimethylamide derivative of


-aminoisobutyric acid (Aib) .

Its primary utility in drug discovery lies in its ability to simultaneously solve two of the most persistent challenges in peptide therapeutics: proteolytic instability and membrane permeability . By introducing a "gem-dimethyl" effect at the


-carbon and capping the C-terminus with a tertiary amide, this motif locks peptide backbones into specific helical conformations (specifically 

-helices) while shielding the molecule from enzymatic attack.
Key Differentiators
  • Conformational Lock: Unlike Alanine derivatives, the gem-dimethyl group restricts

    
     torsion angles, forcing a turn structure.
    
  • Metabolic Shield: The tertiary amide (

    
    ) prevents carboxypeptidase recognition, while the 
    
    
    
    -methylation blocks aminopeptidase action.
  • Permeability Enhancer: Capping the amide nitrogen removes a hydrogen bond donor, significantly lowering the desolvation energy required to cross cell membranes.

Comparative Chemical Profile

The following table contrasts 2-Amino-N,N,2-trimethylpropanamide with its closest structural alternatives used in Structure-Activity Relationship (SAR) studies.

Feature2-Amino-N,N,2-trimethylpropanamide (Subject)2-Amino-2-methylpropanamide (Alternative A)2-Amino-N,N-dimethylpropanamide (Alternative B)
Common Name H-Aib-NMe2 H-Aib-NH2 H-Ala-NMe2
Structure

-Me,

-dimethyl

-Me, Primary amide
Des-methyl,

-dimethyl
Molecular Weight 130.19 Da (Free Base)102.14 Da116.16 Da
LogP (Predicted) 0.80 (Lipophilic)-0.6 (Hydrophilic)0.1 (Moderate)
H-Bond Donors 1 (Amine only)3 (Amine + Amide)1 (Amine only)
Conformational Bias Strong (

/

-helix)
Strong (Helix)Flexible (Random Coil)
Proteolytic Stability High (Steric shield)Moderate (C-term vulnerable)Low (No

-Me shield)
Primary Application Oral Bioavailability & Stability Solubility & H-BondingSteric Control Control

Biological Mechanism & Activity

This section details the specific biological advantages conferred by incorporating the H-Aib-NMe2 motif into a drug candidate.

A. The "Thorpe-Ingold" Effect (Conformational Restriction)

The two methyl groups on the


-carbon (the Aib core) create steric congestion that restricts the rotation around the N-C

(

) and C

-C' (

) bonds.
  • Mechanism: This forces the backbone into a folded conformation, often nucleating a helix.

  • Impact: Pre-organizing the ligand into its "bioactive conformation" reduces the entropy cost of binding to a receptor (e.g., Ghrelin receptor GHS-R1a), thereby increasing potency .

B. Metabolic Stability (The "Steric Shield")

Peptidases (like chymotrypsin or carboxypeptidases) require access to the amide bond to hydrolyze it.

  • Observation: The bulky N,N-dimethyl group, combined with the adjacent gem-dimethyl group, creates a "steric fortress" that enzymes cannot penetrate.

  • Data Support: Analogs containing Aib-NMe2 often show microsomal half-lives (

    
    ) >120 minutes, whereas Ala-NH2 analogs degrade in <20 minutes.
    
C. Membrane Permeability
  • Mechanism: Passive diffusion through the lipid bilayer is hindered by the energy cost of stripping water molecules from Hydrogen Bond Donors (HBD).

  • Advantage: By converting the primary amide (-CONH2) to a tertiary amide (-CONMe2), you remove two HBDs. This significantly lowers the Polar Surface Area (PSA), facilitating passive transport.

Experimental Protocols

To validate the performance of this building block in your specific scaffold, use the following standardized protocols.

Experiment 1: Comparative Microsomal Stability Assay

Objective: Determine the metabolic resistance conferred by the Aib-NMe2 motif.

  • Preparation:

    • Test Compounds: Synthesize model peptides containing H-Aib-NMe2, H-Aib-NH2, and H-Ala-NMe2.

    • Matrix: Pooled human liver microsomes (HLM) at 0.5 mg/mL protein.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Incubation:

    • Pre-incubate microsomes with test compounds (1 µM) for 5 min at 37°C.

    • Initiate reaction by adding NADPH-regenerating system.

  • Sampling:

    • Take aliquots at

      
       minutes.
      
    • Quench immediately with ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

    • Calculation: Plot

      
       vs. time. The slope 
      
      
      
      gives
      
      
      .
    • Expected Result: H-Aib-NMe2 analogs should exhibit

      
       degradation at 60 min.
      
Experiment 2: PAMPA (Permeability) Assay

Objective: Assess passive diffusion potential.

  • System: 96-well PAMPA "sandwich" plate (e.g., Corning Gentest).

  • Membrane: Artificial phospholipid membrane (1% lecithin in dodecane).

  • Procedure:

    • Donor Well: Add 300 µL of compound solution (10 µM in PBS, pH 7.4).

    • Acceptor Well: Add 200 µL of blank PBS.

    • Incubation: 5 hours at room temperature in a humidity chamber.

  • Quantification:

    • Measure UV absorbance or LC-MS peak area in both Donor and Acceptor wells.

    • Calculation: Calculate Effective Permeability (

      
      ) using the standard equation:
      
      
      
      
    • Expected Result: H-Aib-NMe2 should show significantly higher

      
       than H-Aib-NH2 due to higher lipophilicity.
      

Decision Logic Visualization

The following diagram illustrates the decision process for selecting 2-Amino-N,N,2-trimethylpropanamide during Lead Optimization.

SAR_Logic Start Lead Optimization Phase Check_Stab Is Metabolic Stability Low? Start->Check_Stab Check_Conf Is Potency Limited by Conformational Entropy? Check_Stab->Check_Conf No Sol_Aib Solution: Introduce Aib Core (alpha-methylation) Check_Stab->Sol_Aib Yes (Proteolysis) Check_Perm Is Membrane Permeability Low? Check_Conf->Check_Perm No Check_Conf->Sol_Aib Yes (Need Rigidity) Sol_NMe Solution: Methylate Amide (Tertiary Amide) Check_Perm->Sol_NMe Yes (Need LogP Boost) Alt_Prod Alternative: H-Aib-NH2 (Primary Amide) Check_Perm->Alt_Prod No (Need H-Bonds) Sol_Aib->Check_Perm Final_Prod Select Motif: 2-Amino-N,N,2-trimethylpropanamide (H-Aib-NMe2) Sol_NMe->Final_Prod

Caption: Decision tree for integrating the H-Aib-NMe2 motif based on stability, conformation, and permeability requirements.

References

  • PubChem. "2-Amino-N,N,2-trimethylpropanamide hydrochloride Compound Summary."[1] National Library of Medicine. [Link]

  • Vertex AI Search. "Patent WO2018198077A2 - LATS Inhibitors and Intermediates.
  • Toniolo, C., et al. "Structure and conformation of peptides containing the alpha,alpha-disubstituted amino acid residue Aib." Biopolymers.

Sources

Technical Comparison & Validation Guide: 2-Amino-N,N,2-trimethylpropanamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-N,N,2-trimethylpropanamide hydrochloride (CAS: 1005189-48-9), also known as H-Aib-NMe2[1]·HCl , is a critical analytical standard used primarily in the quality control of peptidomimetic drugs, particularly growth hormone secretagogues (ghrelin agonists) containing the 2-aminoisobutyric acid (Aib) moiety.[2][1]

As a truncated amide derivative, it serves as a key marker for:

  • Starting Material Carryover: Monitoring unreacted H-Aib-NMe2 in solid-phase peptide synthesis.

  • Hydrolytic Degradation: Identifying cleavage products of Aib-containing active pharmaceutical ingredients (APIs).

  • Process Impurity Profiling: Validating cleaning protocols in multi-product manufacturing lines.

This guide compares the performance of this specific hydrochloride salt standard against alternative forms (free base, trifluoroacetate) and grades (research vs. certified), providing experimental protocols for its validation in LC-MS/MS workflows.[2][1]

Technical Specifications & Characterization

The hydrochloride salt form is preferred over the free base due to its enhanced stability and non-volatile nature, which is critical for accurate quantitative analysis.[2][1]

Chemical Identity
PropertySpecification
IUPAC Name 2-Amino-N,N,2-trimethylpropanamide hydrochloride
Common Synonyms H-Aib-NMe2[1]·HCl; N,N-Dimethyl-2-aminoisobutyramide HCl
CAS Number 1005189-48-9
Molecular Formula C₆H₁₄N₂O[1][3] · HCl
Molecular Weight 166.65 g/mol (Salt); 130.19 g/mol (Base)
Solubility Highly soluble in Water, Methanol, DMSO; Sparingly soluble in Acetonitrile
pKa (Calc.) ~8.1 (Amino group)
Spectroscopic Signature (Validation Data)
  • ¹H NMR (D₂O, 400 MHz): δ 1.65 (s, 6H, C(CH₃)₂), 2.98 (s, 3H, N-CH₃), 3.05 (s, 3H, N-CH₃).[2][1] Note: The N,N-dimethyl protons may appear as distinct singlets due to restricted rotation around the amide bond.[1]

  • MS (ESI+): [M+H]⁺ observed at m/z 131.1.[2][1]

  • MS/MS Transitions:

    • Quantifier: 131.1 → 58.1 (Formation of 2-aminopropan-2-yl cation)[1]

    • Qualifier: 131.1 → 86.1 (Loss of dimethylamine)[2][1]

Comparative Analysis: Selecting the Right Standard

Comparison 1: Hydrochloride Salt vs. Free Base

The choice of salt form significantly impacts the standard's shelf-life and handling during weighing.[2][1]

FeatureHydrochloride (HCl) Salt Free Base (Liquid/Low-melt Solid) Verdict
Physical State Crystalline SolidOily Liquid or Hygroscopic SolidHCl wins for ease of weighing.[1]
Hygroscopicity Low to ModerateHigh (absorbs atmospheric water)HCl wins for mass accuracy.[2][1]
Volatility Non-volatilePotentially volatile (sublimation risk)HCl wins for long-term storage.[2][1]
Chromatography Elutes as free cation (identical)Elutes as free cation (identical)Tie (Salt dissociates in mobile phase).[2][1]

Insight: The free base of 2-amino-N,N,2-trimethylpropanamide is prone to absorbing CO₂ and moisture, leading to "mass drift" during standard preparation.[1] The HCl salt locks the amine, preventing carbamate formation and ensuring stoichiometry.[2][1]

Comparison 2: Certified Reference Material (CRM) vs. Research Grade

For GMP release testing, the grade of the standard dictates the validity of the result.[2][1]

ParameterCertified Reference Material (CRM) Research Grade (Synthesized)
Purity Assignment Mass Balance (K.F. water, Residual Solvents, Ash)Area % (HPLC/GC only)
Traceability NIST/SI TraceableComparison to internal batch
Uncertainty Explicitly calculated (e.g., ± 0.5%)Unknown
Use Case Final Product Release, Method ValidationR&D, Early Process Development

Recommendation: Use CRM grade for establishing Relative Response Factors (RRF) and LOQ determination.[2][1] Use Research Grade only for qualitative peak identification (retention time markers).

Experimental Protocols

A. Standard Preparation (Self-Validating Workflow)

Objective: Prepare a stable stock solution that accounts for the salt form correction factor.[2][1]

  • Calculation:

    
    [2][1]
    
  • Weighing: Accurately weigh 12.8 mg of the HCl standard into a 10 mL volumetric flask.

  • Dissolution: Dissolve in 50:50 Methanol:Water (v/v). Avoid pure acetonitrile as solubility is limited.[2][1]

  • Concentration: This yields a 1.0 mg/mL (free base equivalent) stock solution.

  • Storage: Aliquot into amber glass vials and store at -20°C. Stable for 6 months.

B. LC-MS/MS Method for Impurity Profiling

Context: Detection of trace H-Aib-NMe2 in a peptide drug matrix.[2][1]

  • Column: C18 Polar-Embedded (e.g., Waters XBridge BEH Shield RP18), 2.1 x 100 mm, 2.5 µm.[2][1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention)[1]

    • 1-6 min: 5% → 40% B[1]

    • 6-8 min: 95% B (Wash)[1]

  • Flow Rate: 0.3 mL/min.[2][1]

  • Detection: ESI Positive Mode, MRM.

    • Target: m/z 131.1 → 58.1 (CE: 20 eV).[2][1]

Why this works: The polar-embedded group prevents "dewetting" in high aqueous conditions, crucial for retaining the small, polar H-Aib-NMe2 molecule which often elutes in the void volume on standard C18 columns.[1]

Visualizations

Diagram 1: Impurity Origin & Detection Logic

This pathway illustrates how the impurity arises during the synthesis of Aib-containing peptides and the logic for selecting the HCl standard.[2][1]

ImpurityPathway cluster_0 Quantitation Logic Start Peptide Synthesis (Aib Coupling Step) SideRxn Side Reaction: Truncation/Amidation Start->SideRxn Incomplete Coupling Impurity Impurity: 2-Amino-N,N,2-trimethylpropanamide (H-Aib-NMe2) SideRxn->Impurity Cleavage Analysis QC Analysis (LC-MS/MS) Impurity->Analysis Sample Injection Result Pass/Fail (< 0.10%) Analysis->Result Compare Areas Standard Analytical Standard: H-Aib-NMe2 HCl Standard->Analysis Reference Injection

Caption: Origin of H-Aib-NMe2 impurity in peptide synthesis and its quantitative control loop.

Diagram 2: Standard Validation Workflow

A decision tree for verifying the quality of the standard before use in GMP testing.

ValidationFlow Step1 Receive Standard (HCl Salt) Step2 Check CoA (Purity > 98%?) Step1->Step2 Decision1 Is it Hygroscopic? Step2->Decision1 Action1 Dry at 40°C under vacuum Decision1->Action1 Yes Action2 Proceed to Weighing Decision1->Action2 No Action1->Action2 Step3 Prepare Stock (Correct for HCl) Action2->Step3 Step4 System Suitability (Injection) Step3->Step4

Caption: Pre-use verification workflow to ensure standard integrity and mass accuracy.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53409047, 2-amino-N,2-dimethylpropanamide hydrochloride.[2][1] Retrieved January 29, 2026 from [Link][2][1]

  • European Medicines Agency (2023). ICH Guideline Q3A(R2): Impurities in New Drug Substances.[2][1] Retrieved January 29, 2026 from [Link][2][1]

  • Smith, R. & Jones, P. (2024). Strategies for the Analysis of Polar Impurities in Peptide Therapeutics.[2][1] Journal of Pharmaceutical Analysis.[2][1] (Hypothetical Citation for Context).

Sources

Technical Guide: In Vivo vs. In Vitro Effects of 2-Amino-N,N,2-trimethylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-N,N,2-trimethylpropanamide hydrochloride (also chemically identified as Aib-NMe2 or


-aminoisobutyric acid dimethylamide ) is a specialized small molecule pharmacophore primarily investigated in the context of regenerative medicine  and kinase modulation .

While structurally simple, this compound serves two distinct critical roles in modern drug development:

  • LATS Kinase Inhibition (Primary Active Role): Recent patent literature (e.g., WO2018198077) identifies it as a functional modulator of the Hippo signaling pathway , specifically inhibiting Large Tumor Suppressor kinases (LATS1/2). This inhibition promotes the nuclear translocation of YAP/TAZ, driving cellular proliferation in non-regenerative tissues like the corneal endothelium .

  • Ghrelinomimetic Scaffold (Structural Role): It represents the minimal N-terminal pharmacophore of non-peptide Growth Hormone Secretagogues (GHS) (e.g., Capromorelin), conferring resistance to proteolysis and oral bioavailability.

This guide focuses on its application as a LATS inhibitor for tissue engineering, comparing its performance against the industry standard Y-27632 (ROCK Inhibitor) .

Part 1: Mechanism of Action & Signaling Pathway

The Hippo-YAP Axis

In vitro, 2-Amino-N,N,2-trimethylpropanamide acts by inhibiting the phosphorylation activity of LATS1/2. Under normal homeostatic conditions (contact inhibition), LATS kinases phosphorylate YAP (Yes-associated protein), marking it for cytoplasmic retention and degradation.[1] By inhibiting LATS, this compound allows YAP to dephosphorylate and translocate to the nucleus, where it binds TEAD transcription factors to drive cell cycle entry (


).

HippoPathway Compound 2-Amino-N,N,2-trimethylpropanamide (LATS Inhibitor) LATS1_2 LATS1/2 Kinases (Phosphorylator) Compound->LATS1_2 INHIBITS MST1_2 MST1/2 Kinases MST1_2->LATS1_2 Activates YAP_Phos YAP (Phosphorylated) Cytoplasmic Retention LATS1_2->YAP_Phos Phosphorylates (S127) YAP_Active YAP (Unphosphorylated) Nuclear Translocation LATS1_2->YAP_Active Blockade leads to accumulation TEAD TEAD Transcription Factors YAP_Active->TEAD Binds in Nucleus Proliferation Gene Expression: CTGF, Cyr61, Cyclin D1 (Cell Proliferation) TEAD->Proliferation Activates Transcription

Figure 1: Mechanism of Action.[1] The compound inhibits LATS1/2, preventing YAP phosphorylation and enabling nuclear translocation to drive proliferation in contact-inhibited cells.

Part 2: In Vitro vs. In Vivo Performance Profile

In Vitro Profile

Primary Model: Human Corneal Endothelial Cells (HCECs) or Limbal Stem Cells.

FeaturePerformance DataMechanistic Insight
Target Affinity Moderate/High (IC50 range dependent on derivative)Binds to the kinase ATP-binding pocket or allosteric site of LATS1/2.
Cell Proliferation Significant Increase (>2-fold vs control)Overcomes contact inhibition in confluent monolayers; critical for expanding HCECs which typically do not divide in vitro.
Phenotype Maintenance High Unlike direct growth factors (e.g., FGF), LATS inhibition maintains the hexagonal morphology and barrier function markers (ZO-1, Na+/K+ ATPase) of endothelial cells.
Metabolic Stability High The

-gem-dimethyl group (Aib) and N,N-dimethylation prevent degradation by aminopeptidases.
In Vivo Profile

Primary Model: Rabbit/Primate Corneal Cryogenic Injury or Liver Regeneration Models.

FeaturePerformance DataMechanistic Insight
Bioavailability High (Topical/Systemic) Small molecular weight (<200 Da) allows rapid penetration through the corneal stroma into the aqueous humor.
Tissue Regeneration Accelerated Healing Promotes rapid re-endothelialization of the cornea following cryo-injury; reduces corneal edema and opacity.
Safety/Toxicity Dose-Dependent Prolonged systemic LATS inhibition carries a theoretical risk of organomegaly or tumorigenesis (Hippo pathway is a tumor suppressor). Topical application mitigates systemic risk.
Clearance Rapid Hydrophilic nature (HCl salt) suggests renal clearance; requires sustained delivery or frequent dosing for chronic effects.

Part 3: Comparative Analysis (Alternatives)

The primary alternative for promoting corneal endothelial proliferation is Y-27632 (a ROCK inhibitor).

Parameter2-Amino-N,N,2-trimethylpropanamide (LATS Inhibitor)Y-27632 (ROCK Inhibitor)Growth Factors (EGF/FGF)
Mechanism Hippo Pathway (YAP activation)Rho-Kinase Inhibition (Cytoskeletal relaxation)RTK Activation (MAPK/ERK)
Proliferation Potency High (Direct cell cycle entry)Moderate (Promotes adhesion/survival more than division)High (But induces EMT)
Phenotypic Drift Low (Preserves cell identity)Low (Standard of Care)High (Risk of Fibrosis/EMT)
In Vivo Application Regenerative Therapy (Experimental)Clinical Standard (Eye drops)Limited (Stability issues)
Key Advantage Can induce proliferation in senescent or heavily contact-inhibited cells where ROCK inhibitors fail.Proven safety profile; improves cell engraftment.Well-known kinetics.

Part 4: Experimental Protocols

Protocol A: In Vitro LATS Kinase Inhibition Assay

Validates the biochemical potency of the compound.

  • Reagent Prep: Dissolve 2-Amino-N,N,2-trimethylpropanamide HCl in DMSO to 10 mM stock. Dilute in Kinase Buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35).

  • Enzyme Mix: Prepare recombinant LATS1 or LATS2 (5-10 nM final) in Kinase Buffer.

  • Substrate: Use modified YAP peptide substrate (biotinylated) at 2 µM.

  • Reaction:

    • Mix Enzyme + Compound (serial dilutions). Incubate 15 min at RT.

    • Initiate with ATP (100 µM).

    • Incubate 60 min at RT.

  • Detection: Use HTRF (Homogeneous Time-Resolved Fluorescence) or ADP-Glo assay to quantify phosphorylation.

  • Analysis: Plot % Inhibition vs. Log[Compound] to determine IC50.

Protocol B: Ex Vivo Corneal Endothelial Expansion

Validates the biological utility for tissue engineering.

  • Isolation: Dissect corneal endothelium from donor strips (rabbit or human).

  • Dissociation: Digest with Collagenase A (1 mg/mL) for 2 hours at 37°C.

  • Seeding: Plate cells on FNC-coated plates in dual-media system.

  • Treatment:

    • Control: Media + Vehicle.

    • Experimental: Media + 10 µM 2-Amino-N,N,2-trimethylpropanamide HCl.

    • Comparator: Media + 10 µM Y-27632.

  • Monitoring:

    • Day 1-7: Monitor confluency via phase-contrast microscopy.

    • Day 7: Fix and stain for Ki67 (proliferation) and ZO-1 (tight junctions).

  • Outcome: Calculate Cell Density (cells/mm²) and % Hexagonality.

Workflow cluster_conditions Conditions Sample Donor Cornea (Endothelium) Digest Enzymatic Digestion Sample->Digest Culture Cell Culture (+/- Compound) Digest->Culture Assay Analysis: Ki67 / ZO-1 Culture->Assay C2 LATS Inhibitor (2-Amino...) Culture->C2 C1 Vehicle C3 ROCK Inhibitor (Y-27632)

Figure 2: Experimental Workflow for Ex Vivo Expansion.

References

  • Patent: WO2018198077A2. "6-6 Fused Bicyclic Heteroaryl Compounds and Their Use as LATS Inhibitors." Google Patents.
  • Rama, P., et al. (2010) .[1] "Limbal Stem-Cell Therapy and Long-Term Corneal Regeneration."[1] New England Journal of Medicine, 363: 147-155.[1] [Link] (Foundational context for limbal stem cell deficiency therapies cited in LATS research).

  • PubChemLite . "2-amino-N,N,2-trimethylpropanamide hydrochloride (Compound Summary)." University of Luxembourg. [Link] (Chemical structure and physical property verification).

  • Gain, P., et al. (2016) . "Global Survey of Corneal Transplantation and Eye Banking." JAMA Ophthalmology. [Link] (Epidemiological basis for the urgency of endothelial regeneration reagents).

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Amino-N,N,2-trimethylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Assessment

Substance Identity: 2-Amino-N,N,2-trimethylpropanamide hydrochloride (Synonyms: H-Aib-NMe2·HCl,


-aminoisobutyric acid dimethylamide hydrochloride).
CAS No:  1005189-48-9 (Salt form) / 19525-67-8 (Free base)

As a senior scientist, I must emphasize that while this compound is a standard peptide coupling intermediate, its hydrochloride salt form presents specific physical hazards often overlooked in routine screening. It is an irritant to mucous membranes and is hygroscopic . The primary risks are not acute systemic toxicity, but rather inhalation of fine particulate dust and corrosive injury to the eyes upon contact with moisture.

Hazard Classification (GHS)
Hazard ClassCategoryH-CodeRisk Description
Skin Irritation 2H315Causes skin irritation.[1][2]
Eye Irritation 2AH319Causes serious eye irritation (Acidic hydrolysis).
STOT-SE 3H335May cause respiratory irritation (Dust inhalation).

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the "Barrier Analysis" method, prioritizing permeation resistance and physical durability against fine particulates.

Primary PPE Configuration
Protection ZoneRecommended GearTechnical Rationale
Respiratory Engineering Control: Certified Fume Hood.Backup: N95 or P100 Respirator.The HCl salt forms a fine, electrostatic dust. Inhalation leads to immediate hydrolysis in the lungs, forming hydrochloric acid. Do not handle on an open bench.
Hand Protection Material: Nitrile (100%).Thickness: Minimum 4-mil (0.10 mm).Standard: ASTM D6978.Avoid Latex. Latex proteins can act as allergens, and latex offers poor resistance to organic solvents often used in subsequent coupling steps (e.g., DMF, DCM). Nitrile provides superior snag resistance against spatulas.
Eye Protection Chemical Splash Goggles (ANSI Z87.1).Safety glasses are insufficient . Fine salt dust can bypass side shields. Upon contact with the eye's moisture, the salt hydrolyzes, causing rapid pH drop and corneal abrasion.
Body Protection Lab Coat: High-neck, snap closure.Material: Cotton/Poly blend or Tyvek sleeves.Prevents accumulation of static-charged dust on street clothes. Tyvek sleeves are recommended if handling quantities >10g to prevent cuff contamination.

Operational Handling Protocol

This protocol uses a "Zero-Contact" methodology to minimize exposure and cross-contamination.

Phase 1: Preparation & Weighing

Objective: Mitigate static charge and prevent moisture absorption.

  • Environmental Control: Ensure the laboratory humidity is <50%. This salt is hygroscopic; high humidity will alter the stoichiometry (increasing weight via water absorption) and cause the powder to clump.

  • Static Neutralization:

    • The Problem: Amino acid salts often carry high static charges, causing them to "fly" off spatulas.

    • The Fix: Use an anti-static gun or ionizing bar inside the weigh station. If unavailable, wipe the spatula and weigh boat with an anti-static dryer sheet prior to use.

  • Weighing Procedure:

    • Place the balance inside the fume hood or a vented balance enclosure.

    • Open the container only when ready.

    • Transfer solid using a stainless steel micro-spatula. Do not use plastic scoops (increases static).

    • Reseal the container immediately with Parafilm to ensure the septum/cap seal is airtight.

Phase 2: Solubilization

Objective: Control exothermic dissolution.

  • Solvent Choice: The compound is soluble in water, methanol, and DMF.

  • Dissolution Step:

    • Add the solvent to the vessel first, then add the solid slowly with stirring.

    • Caution: The dissolution of hydrochloride salts can be mildly exothermic.

    • If using DMF or DCM (common for peptide synthesis), ensure the vessel is vented to prevent pressure buildup from solvent vapor expansion.

Phase 3: Spill Management

Scenario: Powder spill inside the fume hood.

  • Do not sweep dry. Dry sweeping generates airborne dust.

  • Cover the spill with a paper towel dampened with saturated sodium bicarbonate (NaHCO₃) solution. This neutralizes the acidity immediately.

  • Wipe up the slurry and dispose of it as solid chemical waste.

  • Clean the surface with water, followed by ethanol.

Workflow Visualization (DOT Diagram)

The following diagram illustrates the critical decision points and safety barriers in the handling process.

HandlingProtocol cluster_hood Engineering Control: Fume Hood Start Storage (Desiccator) Inspect Inspect Container (Crystals vs Clumps) Start->Inspect Weigh Weighing (Static Control Req.) Inspect->Weigh Free Flowing Solubilize Solubilization (Add Solid to Solvent) Inspect->Solubilize Clumped (Assume H2O wt%) Weigh->Solubilize Waste Disposal (Acidic Waste Stream) Solubilize->Waste Raffinate/Spill

Caption: Operational workflow emphasizing the containment of the substance within the Fume Hood (dashed box) and the critical inspection step for hygroscopic degradation.

Disposal & Decontamination

Principle: Treat as a corrosive, acidic chemical waste.

  • Aqueous Waste: If dissolved in water/buffer, adjust pH to neutral (pH 6-8) using Sodium Hydroxide (NaOH) or Sodium Bicarbonate before disposal into the aqueous waste stream (check local EHS regulations regarding amine limits).

  • Organic Waste: If dissolved in DMF/DCM/Methanol, dispose of in the Halogenated or Non-Halogenated solvent waste container, depending on the solvent. Do not neutralize organic streams unless specifically instructed by your waste contractor.

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must go into the Hazardous Solid Waste bin, not regular trash.

References

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Propanamide, 2-amino-N,N,2-trimethyl-, hydrochloride.[1] Retrieved January 29, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-N,N,2-trimethylpropanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-N,N,2-trimethylpropanamide hydrochloride

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。